Product packaging for 2-Oxononanal(Cat. No.:CAS No. 2363-87-3)

2-Oxononanal

Cat. No.: B15490018
CAS No.: 2363-87-3
M. Wt: 156.22 g/mol
InChI Key: ZWROXKPAXPBUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxononanal is a chemical compound with the molecular formula C9H16O2 and a molar mass of 156.22 g/mol . It is also known by its CAS registry number 2363-87-3 . As a member of the oxo-aldehydes, it shares structural similarities with other reactive carbonyl compounds like 4-oxononanal, which is known to be a product of lipid peroxidation and is found in certain natural systems such as watermelon fruit and used frying oils . Other related compounds, such as 4-oxo-2-nonenal, have been identified in scientific literature as biologically active molecules capable of structurally altering proteins and inducing the formation of protein oligomers, which is a subject of interest in biochemical research . The specific research applications and detailed mechanism of action for this compound are an area for further investigation by the scientific community. This product is presented as a defined chemical entity for research and development purposes. This compound is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15490018 2-Oxononanal CAS No. 2363-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2363-87-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-oxononanal

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-9(11)8-10/h8H,2-7H2,1H3

InChI Key

ZWROXKPAXPBUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Oxononanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an α-keto aldehyde, belongs to a class of organic compounds characterized by the presence of two adjacent carbonyl groups. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information on the general characteristics and experimental protocols relevant to aliphatic α-keto aldehydes. This document aims to serve as a foundational resource for professionals in research and drug development who may encounter or have an interest in this and related molecules.

Chemical Structure and Properties

This compound, with the IUPAC name this compound, is a nine-carbon chain containing an aldehyde functional group and a ketone functional group at the second carbon position.[1]

Structure

The chemical structure of this compound is depicted in the following diagram.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 156.115029749PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Due to the polar carbonyl groups, aldehydes and ketones generally exhibit higher boiling points than alkanes of similar molecular weight.[2][3][4] However, they have lower boiling points than corresponding alcohols due to the absence of intermolecular hydrogen bonding.[2][3][4] Smaller aldehydes and ketones show some solubility in water, which decreases as the carbon chain length increases.[3][4]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, general methods for the synthesis and analysis of α-keto aldehydes are well-established and can be adapted for this compound.

Synthesis

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.[5][6][7] To produce an α-keto aldehyde like this compound, the corresponding α-hydroxy aldehyde would be the immediate precursor, though the synthesis would more practically start from the corresponding 1,2-diol and proceed through selective oxidation.

A general workflow for the synthesis of an α-keto aldehyde from a primary alcohol is outlined below.

G A Primary Alcohol (e.g., 1-Nonanol) B Oxidation A->B Mild Oxidizing Agent (e.g., PCC) C Aldehyde (e.g., Nonanal) B->C D Alpha-hydroxylation C->D E Alpha-hydroxy aldehyde D->E F Oxidation E->F Selective Oxidizing Agent G This compound F->G

Caption: General synthetic workflow for an α-keto aldehyde.

Methodology for Oxidation of Primary Alcohols to Aldehydes:

  • Reagents: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is often used to prevent over-oxidation to a carboxylic acid.[6][8] Other reagents include Dess-Martin periodinane (DMP) or Swern oxidation conditions.[6]

  • Procedure: The primary alcohol is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). The mild oxidizing agent is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts (in the case of PCC). The solvent is then removed under reduced pressure, and the resulting crude aldehyde is purified by column chromatography.

Analysis

The analysis of α-keto aldehydes like this compound can be challenging due to their reactivity and often low concentrations in biological matrices. Derivatization followed by chromatographic techniques is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Aldehydes and ketones can be derivatized to form more volatile and stable compounds suitable for GC analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl groups to form oximes.[9][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Procedure: The sample containing the analyte is mixed with the derivatizing agent. After the reaction is complete, the derivatives are extracted into an organic solvent. An aliquot of the extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC):

  • Derivatization: For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for sensitive detection. Common derivatizing agents for dicarbonyl compounds include o-phenylenediamine (OPD) and 2,3-diaminonaphthalene (DAN), which form fluorescent quinoxaline derivatives.[11][12][13][14][15]

  • Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

  • Procedure: The sample is mixed with the derivatizing agent, and the reaction is allowed to proceed, sometimes with gentle heating. The resulting solution is then injected into the HPLC system. The derivatives are separated on a reverse-phase column and detected by their absorbance or fluorescence.

Biological Significance and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological role or involvement of this compound in signaling pathways. However, α-keto aldehydes as a class are known to be reactive molecules that can be formed endogenously through processes like lipid peroxidation and carbohydrate metabolism.[16][17] These compounds are electrophilic and can react with nucleophilic sites on biomolecules such as proteins and DNA, potentially leading to cellular damage.[17] The detoxification of aldehydes in biological systems is carried out by enzymes such as aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs).[18]

The general relationship of reactive aldehydes in cellular processes is illustrated below.

G cluster_0 Cellular Processes cluster_1 Cellular Components A Lipid Peroxidation C Reactive Aldehydes (e.g., alpha-Keto Aldehydes) A->C B Carbohydrate Metabolism B->C D Proteins F Cellular Damage D->F E DNA E->F C->D Adduct Formation C->E Adduct Formation

Caption: General role of reactive aldehydes in cellular damage.

Conclusion

This compound is an α-keto aldehyde for which specific experimental data is scarce. This guide has summarized the available computed properties and presented its chemical structure. Furthermore, it has provided an overview of general experimental protocols for the synthesis and analysis of aliphatic α-keto aldehydes, which can serve as a starting point for researchers working with this or similar compounds. While the specific biological role of this compound remains to be elucidated, the known reactivity of the α-keto aldehyde functional group suggests potential involvement in processes related to oxidative stress and cellular damage. Further research is warranted to fully characterize the physicochemical properties and biological significance of this compound.

References

The Biosynthesis of 2-Oxononanal from Linoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading from the essential fatty acid, linoleic acid, to the reactive carbonyl species, 2-oxononanal. This pathway is of significant interest in various fields, including food science, agriculture, and medicine, due to the diverse biological activities of its intermediates and final products. This document details the enzymatic cascade, provides quantitative data on reaction kinetics and yields, outlines key experimental protocols for pathway analysis, and presents visual diagrams of the biosynthetic and experimental workflows.

Introduction

The oxidative metabolism of polyunsaturated fatty acids gives rise to a vast array of bioactive molecules. One such pathway, the lipoxygenase (LOX) pathway, is responsible for the conversion of linoleic acid into various C9 aldehydes, which are significant contributors to the characteristic aromas of many fruits and vegetables. A lesser-studied downstream product of this pathway, this compound, is a subject of growing interest due to its potential role in cellular signaling and pathology. Understanding the biosynthesis of this compound is crucial for harnessing its potential applications and mitigating its possible detrimental effects.

This guide will focus on the core enzymatic steps, from the initial oxygenation of linoleic acid to the formation of key aldehyde intermediates, and the subsequent, less characterized, oxidation to this compound.

The Biosynthetic Pathway from Linoleic Acid to this compound

The conversion of linoleic acid to this compound is a multi-step process initiated by the action of lipoxygenase and hydroperoxide lyase. While the initial steps are well-defined, the final conversion to this compound is less characterized and may involve several potential enzymatic and non-enzymatic routes.

Step 1: Formation of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

The biosynthesis is initiated by the enzyme 9-lipoxygenase (9-LOX) , which catalyzes the regio- and stereospecific dioxygenation of linoleic acid. This reaction introduces a hydroperoxy group at the C-9 position, yielding 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).[1][2]

Step 2: Cleavage of 9-HPODE to C9 Aldehydes

The unstable 9-HPODE intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) .[3][4] This cleavage results in the formation of a C9 aldehyde, primarily (3Z)-nonenal , and a C9 oxo-acid, 9-oxononanoic acid.

Step 3: Isomerization of (3Z)-nonenal

(3Z)-nonenal can undergo isomerization to the more stable (2E)-nonenal . This isomerization can occur spontaneously or be catalyzed by isomerases. (2E)-nonenal is a well-known volatile compound contributing to the aroma of various foods and is also implicated in the stale flavor of beer.[3]

Step 4: Oxidation of 2-Nonenal to this compound

The final step, the conversion of a nonenal isomer to this compound, is not as clearly defined in the scientific literature. It is hypothesized to occur via oxidation. Potential enzymatic mediators of this step include:

  • Aldehyde Dehydrogenases (ALDHs): These enzymes are known to oxidize a wide range of aldehydes. Some ALDHs have been shown to act on trans-2-nonenal.[5][6]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in the metabolism of a vast array of substrates, including fatty acids and their derivatives.[7][8][9] It is plausible that specific CYP isoforms could catalyze the oxidation of 2-nonenal to this compound.

Non-enzymatic oxidation by reactive oxygen species (ROS) may also contribute to the formation of this compound.

Biosynthesis_Pathway Biosynthesis of this compound from Linoleic Acid linoleic_acid Linoleic Acid hpode 9-HPODE linoleic_acid->hpode 9-Lipoxygenase (9-LOX) nonenal_z (3Z)-Nonenal hpode->nonenal_z Hydroperoxide Lyase (HPL) nonenal_e (2E)-Nonenal nonenal_z->nonenal_e oxononanal This compound nonenal_e->oxononanal Oxidation (ALDH, CYP, ROS)

Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the reaction conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource
Myoglobin (mutant H64V)Linoleic Acid~ Kd-[10]
Soybean Lipoxygenase-1BLinoleic Acid7.7 µmol30.0 nmol HPODs/mg protein/min
Papaya Hydroperoxide Lyase13S-HPODE140 µM-[11]

Table 2: Product Yields

Starting MaterialProductEnzyme SystemYieldSource
Linoleic Acid9S-HydroperoxideRecombinant Maize 9-Lipoxygenase99% of hydroperoxides[12]
1 mM 13S-HPODE12-oxo-9(Z)-dodecenoic acidRecombinant Papaya Hydroperoxide Lyase90%[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound from linoleic acid.

Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric detection of the formation of conjugated dienes in the hydroperoxide product.[7][13]

Materials:

  • Sodium phosphate buffer (50.0 mM, pH 6.0)

  • Linoleic acid

  • Tween 20

  • 0.5 M NaOH

  • Enzyme extract

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Substrate Preparation (10 mM Sodium Linoleate Stock): a. In a light-protected flask, mix 10 mL of boiled distilled water, 78 µL of linoleic acid, and 90 µL of Tween 20. b. Clarify the solution by adding 0.5 M NaOH dropwise. c. Bring the final volume to 25 mL with boiled distilled water. d. Aliquot and store at -20°C.

  • Assay: a. Prepare a blank cuvette with 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution. b. Prepare the test cuvette with 1000 µL of phosphate buffer, 10.0 µL of the sodium linoleate stock solution, and 2.0 µL of the enzyme extract. c. Zero the spectrophotometer with the blank at 234 nm. d. Initiate the reaction in the test cuvette and immediately monitor the increase in absorbance at 234 nm for 2 minutes. e. Calculate the enzyme activity using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M-1 cm-1).

LOX_Assay_Workflow Lipoxygenase Activity Assay Workflow sub_prep Prepare 10 mM Sodium Linoleate Stock assay_prep Prepare Blank and Test Cuvettes sub_prep->assay_prep spec_zero Zero Spectrophotometer at 234 nm with Blank assay_prep->spec_zero reaction Initiate Reaction in Test Cuvette spec_zero->reaction measure Monitor Absorbance Increase at 234 nm reaction->measure calculate Calculate Enzyme Activity measure->calculate

Lipoxygenase Activity Assay Workflow.
Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures the activity of HPL by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide substrate.[14]

Materials:

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • 9-HPODE substrate (prepared enzymatically or purchased)

  • Enzyme extract

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Assay Mixture Preparation: a. In a cuvette, prepare a 1 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5) and the enzyme extract.

  • Reaction Initiation and Measurement: a. Start the reaction by adding a known concentration of 9-HPODE (e.g., 43 µM). b. Immediately and continuously monitor the decrease in absorbance at 234 nm at 25°C.

  • Activity Calculation: a. One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

HPL_Assay_Workflow Hydroperoxide Lyase Activity Assay Workflow assay_prep Prepare Reaction Mixture in Cuvette reaction Initiate Reaction with 9-HPODE assay_prep->reaction measure Continuously Monitor Absorbance Decrease at 234 nm reaction->measure calculate Calculate Enzyme Activity measure->calculate

Hydroperoxide Lyase Activity Assay Workflow.
GC-MS Analysis of C9 Aldehydes

This protocol outlines a general method for the identification and quantification of C9 aldehydes produced from the enzymatic reaction.

Materials:

  • Reaction mixture containing C9 aldehydes

  • Internal standard (e.g., nonanal-d18)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., PFBHA for oximation followed by BSTFA for silylation)

  • Organic solvent (e.g., hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extraction: a. Stop the enzymatic reaction (e.g., by adding a quenching agent or acidifying). b. Add the internal standard. c. Extract the aldehydes with an organic solvent. d. Dry the organic phase with anhydrous sodium sulfate.

  • Derivatization: a. Evaporate the solvent under a stream of nitrogen. b. Re-dissolve the residue in a suitable solvent and add the derivatization agent(s). c. Heat the mixture to complete the derivatization.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. Employ a temperature program to separate the analytes (e.g., initial temperature of 40°C, ramp to 250°C). d. Identify the C9 aldehydes based on their retention times and mass spectra compared to authentic standards. e. Quantify the aldehydes by comparing their peak areas to that of the internal standard.

GCMS_Workflow GC-MS Analysis of C9 Aldehydes Workflow extraction Solvent Extraction of Aldehydes derivatization Derivatization of Aldehydes extraction->derivatization injection Injection into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

GC-MS Analysis of C9 Aldehydes Workflow.

Conclusion

The biosynthesis of this compound from linoleic acid is a complex enzymatic cascade that is of considerable scientific and industrial interest. While the initial steps involving 9-lipoxygenase and hydroperoxide lyase are well-established, further research is required to fully elucidate the final oxidative conversion to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, quantify its products, and explore its implications in various biological and chemical systems. A deeper understanding of this pathway will undoubtedly open new avenues for applications in drug development, food technology, and the study of oxidative stress-related phenomena.

References

The Genesis of 2-Oxononanal: A Technical Guide to its Formation in Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a fundamental process in oxidative stress, generates a complex array of reactive aldehydes that play pivotal roles in cellular signaling and pathology. Among these, 2-oxononanal, a nine-carbon α,β-unsaturated oxo-aldehyde, is an emerging molecule of interest due to its potential biological activities. This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of this compound from the peroxidation of polyunsaturated fatty acids. It details both enzymatic and non-enzymatic pathways, offers insights into quantitative analysis, and presents detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating the role of lipid-derived aldehydes in health and disease, and for professionals in drug development targeting oxidative stress pathways.

Introduction to Lipid Peroxidation and Aldehyde Formation

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid, which are abundant in cellular membranes.[1][2] This process consists of three main stages: initiation, propagation, and termination. The propagation phase leads to the formation of lipid hydroperoxides (LOOHs), which are unstable and can decompose into a variety of secondary products, including a diverse range of aldehydes.[3] These aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are well-established biomarkers of oxidative stress and are known to be cytotoxic and genotoxic.[4][5]

This compound is a nine-carbon aldehyde containing a ketone group at the second carbon position. While less studied than HNE, its structure suggests significant reactivity and potential for engaging in biological processes. This guide will elucidate the pathways leading to its formation.

Mechanism of this compound Formation

The formation of this compound can occur through both enzymatic and non-enzymatic pathways, primarily originating from the oxidation of omega-6 polyunsaturated fatty acids like linoleic acid.

Enzymatic Formation

The enzymatic pathway to aldehyde formation is a highly specific process initiated by lipoxygenases (LOX).[6] In plants and some mammalian tissues, LOX catalyzes the stereospecific insertion of molecular oxygen into PUFAs. In the case of linoleic acid, this leads to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[4][6]

Subsequent cleavage of these hydroperoxides by the enzyme hydroperoxide lyase (HPL) yields volatile aldehydes and oxo-acids. Specifically, the cleavage of 9-HPODE by HPL can yield 9-oxononanoic acid.[7] While direct enzymatic conversion to this compound is not extensively documented, related C9 aldehydes like 2-nonenal are known products of this pathway. The formation of this compound likely involves further oxidation of intermediates.

Enzymatic_Formation Linoleic Acid Linoleic Acid LOX LOX Linoleic Acid->LOX + O2 9-HPODE 9-HPODE LOX->9-HPODE HPL HPL 9-HPODE->HPL 9-Oxononanoic Acid 9-Oxononanoic Acid HPL->9-Oxononanoic Acid This compound This compound 9-Oxononanoic Acid->this compound Further Oxidation? Non_Enzymatic_Formation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition Linoleic Acid Linoleic Acid ROS ROS Linoleic Acid->ROS - H• Lipid Radical Lipid Radical ROS->Lipid Radical Lipid Peroxyl Radical Lipid Peroxyl Radical Lipid Radical->Lipid Peroxyl Radical + O2 Lipid Radical->Lipid Peroxyl Radical 9-HPODE 9-HPODE Lipid Peroxyl Radical->9-HPODE + H• Lipid Peroxyl Radical->9-HPODE Alkoxyl Radical Alkoxyl Radical 9-HPODE->Alkoxyl Radical Fe²⁺/Fe³⁺ 9-HPODE->Alkoxyl Radical Fragmented Radicals Fragmented Radicals Alkoxyl Radical->Fragmented Radicals β-Scission Alkoxyl Radical->Fragmented Radicals This compound This compound Fragmented Radicals->this compound Rearrangement & Oxidation Fragmented Radicals->this compound Experimental_Workflow Prepare Linoleic Acid Solution Prepare Linoleic Acid Solution Induce Peroxidation (Fenton Reaction) Induce Peroxidation (Fenton Reaction) Prepare Linoleic Acid Solution->Induce Peroxidation (Fenton Reaction) Stop Reaction (BHT) Stop Reaction (BHT) Induce Peroxidation (Fenton Reaction)->Stop Reaction (BHT) Liquid-Liquid Extraction (Hexane) Liquid-Liquid Extraction (Hexane) Stop Reaction (BHT)->Liquid-Liquid Extraction (Hexane) Dry Down Extract Dry Down Extract Liquid-Liquid Extraction (Hexane)->Dry Down Extract Reconstitute for Analysis Reconstitute for Analysis Dry Down Extract->Reconstitute for Analysis GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Reconstitute for Analysis->GC-MS or LC-MS/MS Analysis Signaling_Pathways cluster_targets Cellular Targets cluster_effects Biological Effects This compound This compound Proteins Proteins This compound->Proteins Adduct Formation DNA DNA This compound->DNA Adduct Formation Lipids Lipids This compound->Lipids Adduct Formation Enzyme Inactivation Enzyme Inactivation Proteins->Enzyme Inactivation Protein Aggregation Protein Aggregation Proteins->Protein Aggregation Altered Gene Expression Altered Gene Expression DNA->Altered Gene Expression Apoptosis Apoptosis Enzyme Inactivation->Apoptosis Altered Gene Expression->Apoptosis

References

2-Oxononanal in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of 2-oxononanal, a saturated oxo-aldehyde derived from lipid peroxidation. It details its chemical properties, reactivity, and known biological effects, while also highlighting the significant gaps in the research concerning its specific roles in cellular signaling pathways.

Executive Summary

This compound is a product of lipid peroxidation, a process implicated in numerous physiological and pathological conditions. Unlike the extensively studied α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (ONE), this compound lacks a carbon-carbon double bond, which significantly influences its reactivity and potential signaling functions. While research has established the role of other lipid aldehydes as signaling molecules in pathways governing inflammation, apoptosis, and oxidative stress, the specific contributions of this compound remain largely uncharacterized. This document synthesizes the available information on this compound, focusing on its chemical nature, mechanisms of molecular interaction, and cytotoxic effects, and compares it with its more studied unsaturated counterparts. The significant knowledge gaps presented underscore the need for further investigation into the potential signaling roles of this lipid-derived aldehyde.

Introduction: The Landscape of Lipid Peroxidation Products

Lipid peroxidation, the oxidative degradation of lipids, generates a complex array of reactive aldehydes. These molecules can act as second messengers, modulating cellular signaling pathways and contributing to the pathophysiology of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Among the most studied are 4-HNE and 4-ONE, which are known to form adducts with proteins, nucleic acids, and lipids, thereby altering their function. This compound, a saturated 9-carbon aldehyde with a ketone group at the second carbon, is another product of this process. However, its biological activities and particularly its role in cell signaling are less understood.

Generation and Chemical Properties of this compound

This compound is formed during the oxidative degradation of polyunsaturated fatty acids. Its chemical structure, lacking the α,β-unsaturation found in HNE and ONE, renders it less electrophilic. This structural difference is critical as the double bond in unsaturated aldehydes is a primary site for Michael addition reactions with cellular nucleophiles.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_2oxononanal This compound C1 O || C | H C2 C=O C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH3 C7->C8

Caption: Chemical structure of this compound.

Quantitative Data: Physicochemical Properties
PropertyValueReference
Molecular FormulaC9H16O2PubChem CID: 142757
Molecular Weight156.22 g/mol PubChem CID: 142757
XLogP32.1PubChem CID: 142757
Hydrogen Bond Donor Count0PubChem CID: 142757
Hydrogen Bond Acceptor Count2PubChem CID: 142757
Rotatable Bond Count7PubChem CID: 142757

Molecular Interactions: Protein Adduction

A primary mechanism by which reactive aldehydes exert their biological effects is through the formation of covalent adducts with cellular macromolecules, particularly proteins. The aldehyde group of this compound can react with nucleophilic amino acid residues such as lysine, histidine, and cysteine.

The most probable reaction is the formation of a Schiff base with the ε-amino group of lysine residues. This initial reaction can be reversible but can also lead to more stable, secondary modifications and protein cross-linking.

G Schiff Base Formation between this compound and Lysine reactant1 This compound R-C(=O)-CHO product Schiff Base Adduct P-Lys-N=CH-C(=O)-R reactant1->product reactant2 Protein-Lysine P-Lys-NH2 reactant2->product water H2O product->water +

Caption: General mechanism of Schiff base formation.

In contrast, 4-oxo-2-nonenal (ONE) is significantly more reactive than 4-hydroxy-2-nonenal (HNE) and is a potent protein cross-linker. Studies have shown that ONE is 4-5 times more neurotoxic than HNE at similar concentrations[1]. While direct comparative studies with this compound are scarce, the absence of the conjugated double bond in this compound suggests it is likely less reactive than ONE.

Cellular Effects of this compound

Direct studies on the cellular effects of this compound are limited. However, research on similar lipid aldehydes provides a framework for its potential biological activities.

Cytotoxicity

There is a lack of specific data on the cytotoxicity of this compound in various cell lines. For comparison, 4-oxo-2-nonenal has been shown to be toxic to human neuroblastoma cells at low micromolar concentrations[1]. Given its reactivity, it is plausible that this compound also exhibits cytotoxic effects, likely through protein modification and induction of oxidative stress, although potentially at higher concentrations than its unsaturated counterparts.

Role in Cellular Signaling: An Unexplored Frontier

Currently, there is a significant dearth of scientific literature detailing the specific role of this compound in any cellular signaling pathway. The well-documented signaling roles of 4-HNE and 4-ONE involve the modulation of pathways such as:

  • NF-κB Signaling: Involved in inflammation and immune responses.

  • MAPK Signaling: Regulates cell proliferation, differentiation, and apoptosis.

  • Nrf2/ARE Pathway: The primary cellular defense against oxidative stress.

  • Apoptotic Pathways: Involving caspases and Bcl-2 family proteins.

It is conceivable that this compound could influence these or other pathways, but this remains to be experimentally validated. The modification of key signaling proteins by this compound could alter their activity, localization, or interaction with other proteins, thereby initiating or modulating a signaling cascade.

The following diagram illustrates a hypothetical workflow for investigating the signaling roles of this compound.

G Experimental Workflow to Investigate this compound Signaling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture Treatment (e.g., Macrophages, Neurons) dose_response Dose-Response and Time-Course Analysis cell_culture->dose_response cell_viability Cell Viability Assays (MTT, LDH) dose_response->cell_viability protein_adducts Detection of Protein Adducts (Western Blot, Mass Spectrometry) dose_response->protein_adducts gene_expression Gene Expression Analysis (qPCR, RNA-seq) dose_response->gene_expression protein_phosphorylation Analysis of Protein Phosphorylation (Western Blot, Phosphoproteomics) dose_response->protein_phosphorylation animal_model Animal Model of Oxidative Stress tissue_analysis Tissue Collection and Analysis animal_model->tissue_analysis biomarker_detection Detection of this compound Adducts as Biomarkers tissue_analysis->biomarker_detection

Caption: A proposed experimental workflow.

Experimental Protocols: Methodologies for Studying Lipid Aldehydes

Detection and Quantification
  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound in biological samples, often after derivatization to a more stable and detectable compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for the detection and quantification of volatile and semi-volatile compounds like aldehydes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for identifying and quantifying specific protein adducts of this compound. This technique allows for the precise localization of the modification on a protein.

Cellular Assays
  • Cell Culture: Various cell lines (e.g., hepatocytes, neurons, macrophages) can be treated with this compound to assess its effects.

  • Western Blotting: Used to detect changes in the levels and post-translational modifications (e.g., phosphorylation) of specific proteins in signaling pathways. Antibodies specific for aldehyde-adducted proteins can also be employed.

  • Quantitative Real-Time PCR (qPCR): To measure changes in the expression of target genes involved in inflammation, oxidative stress, and apoptosis.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of proteins and the formation of protein adducts within cells.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipid peroxidation and cellular signaling. While its chemical properties and potential for protein adduction are understood in principle, its specific biological roles remain largely unexplored. The lack of a conjugated double bond distinguishes it from well-studied lipid aldehydes like 4-HNE and 4-ONE, suggesting it may have a different reactivity profile and, consequently, distinct effects on cellular processes.

Future research should focus on:

  • Directly investigating the interaction of this compound with key signaling proteins.

  • Characterizing the downstream cellular responses to this compound exposure, including changes in gene expression and protein activity.

  • Comparing the signaling effects of this compound with other lipid peroxidation products to understand its unique contributions.

  • Developing specific biomarkers for this compound adduction to assess its role in disease models.

A thorough understanding of the biological activities of this compound will provide a more complete picture of the complex roles of lipid peroxidation products in health and disease, and may reveal new therapeutic targets for a variety of oxidative stress-related pathologies.

References

The Metabolic Journey of 2-Oxononanal in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxononanal, a reactive α-oxoaldehyde, is an emerging molecule of interest in the study of lipid peroxidation and its pathological consequences. As a product of oxidative stress, understanding its metabolic fate is crucial for elucidating its role in cellular signaling and disease pathogenesis. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound in mammalian systems, drawing upon established knowledge of similar α,β-unsaturated and α-oxoaldehydes. While direct quantitative data for this compound remains limited, this document synthesizes the current understanding of its likely detoxification and excretion routes, offering a foundational resource for researchers in the field. Key metabolic pathways, including glutathione conjugation, enzymatic reduction and oxidation, and the glyoxalase system, are detailed. Furthermore, this guide presents generalized experimental protocols for the detection and quantification of this compound and its metabolites, alongside illustrative diagrams of the core metabolic processes to facilitate a deeper understanding.

Introduction to this compound

This compound is a nine-carbon α-oxoaldehyde that can be generated during the lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature, possessing both a ketone and an aldehyde group, renders it highly reactive towards biological nucleophiles such as proteins and DNA. This reactivity implicates this compound in the propagation of cellular damage associated with oxidative stress, a key factor in a multitude of disease states including cardiovascular and neurodegenerative disorders. A thorough understanding of its metabolic processing is therefore essential for developing targeted therapeutic strategies and identifying relevant biomarkers of oxidative damage.

Predicted Metabolic Pathways of this compound

Based on the well-characterized metabolism of other reactive aldehydes, the metabolic fate of this compound in mammalian systems is predicted to proceed through several key detoxification pathways.

Glutathione Conjugation: The Primary Detoxification Route

The initial and most critical step in the detoxification of electrophilic compounds like this compound is conjugation with the endogenous antioxidant, glutathione (GSH). This reaction can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic carbon of the aldehyde, forming a glutathione conjugate.

The Glyoxalase System: A Specialist in α-Oxoaldehyde Detoxification

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a highly efficient pathway for the detoxification of α-oxoaldehydes.[1] It is highly probable that this compound is a substrate for this system. The process begins with the spontaneous formation of a hemithioacetal between this compound and GSH. Glo1 then isomerizes this hemithioacetal to an S-2-hydroxyacylglutathione derivative. Subsequently, Glo2 hydrolyzes this thioester, yielding the corresponding α-hydroxy acid (2-hydroxynonanoic acid) and regenerating GSH.

Reduction by Aldo-Keto Reductases (AKRs)

Aldo-keto reductases are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of aldehydes and ketones.[2] AKRs can reduce the aldehyde group of this compound to a primary alcohol, forming 2-oxononanol. In the presence of glutathione, AKRs have also been shown to reduce the ketone group of the GSH-aldehyde conjugate.[3]

Oxidation by Aldehyde Dehydrogenases (ALDHs)

The aldehyde dehydrogenase superfamily of enzymes catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[4] ALDHs can oxidize the aldehyde group of this compound to yield 2-oxononanoic acid. This pathway competes with glutathione conjugation for the available aldehyde substrate.[5]

Excretion as Mercapturic Acid

Following glutathione conjugation, the resulting this compound-GSH conjugate undergoes further processing before excretion. The glutamate and glycine residues are sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases to form the cysteine conjugate. This conjugate is then N-acetylated by N-acetyltransferase to form the final, water-soluble mercapturic acid (N-acetylcysteine conjugate), which is then excreted in the urine.[6][7] The detection of specific mercapturic acids in urine is a well-established method for biomonitoring exposure to electrophilic compounds.[8][9]

Quantitative Data on Related Aldehyde Metabolism

While specific quantitative data for this compound metabolism is not yet available in the literature, data from studies on the structurally related and extensively studied aldehyde, 4-hydroxy-2-nonenal (HNE), provides valuable insights into the likely distribution and efficiency of these metabolic pathways.

AldehydeBiological MatrixMetabolite(s)Concentration/PercentageSpeciesReference
4-hydroxy-2-nonenal (HNE)Rat Aortic Smooth Muscle CellsGlutathione-linked metabolites60-65% of total metabolismRat[5]
4-hydroxy-2-nonenal (HNE)Rat Aortic Smooth Muscle Cells4-hydroxynonanoic acid (HNA)25-30% of total metabolismRat[5]
4-hydroxy-2-nonenal (HNE)UrineMercapturic acid conjugates67.1% of administered dose after 48hRat[6]

Experimental Protocols

The following sections outline generalized protocols for the analysis of this compound and its metabolites. These protocols are based on established methods for other reactive aldehydes and would require optimization for the specific analysis of this compound.

Synthesis of this compound-Glutathione Conjugate Standard

A standard for the this compound-GSH conjugate is essential for its identification and quantification in biological samples.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • High-purity water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV detector

  • Lyophilizer

Protocol:

  • Dissolve this compound and a molar excess of GSH in phosphate buffer (pH 7.4).

  • Incubate the reaction mixture at room temperature, monitoring the reaction progress by HPLC-UV.

  • Once the reaction is complete, purify the conjugate using SPE.

  • Wash the SPE cartridge with water to remove unreacted GSH and salts.

  • Elute the conjugate with an appropriate organic solvent (e.g., methanol).

  • Confirm the identity and purity of the conjugate by LC-MS/MS.

  • Lyophilize the purified conjugate to obtain a stable powder.

Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol describes a general method for the detection and quantification of the mercapturic acid derivative of this compound in urine.

Materials:

  • Urine samples

  • Internal standard (e.g., a stable isotope-labeled version of the this compound mercapturic acid)

  • Methanol

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Protocol:

  • Thaw urine samples on ice.

  • Spike the samples with the internal standard.

  • Pre-treat the samples by acidifying with formic acid.

  • Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.

  • Wash the SPE cartridge with an acidic aqueous solution.

  • Elute the metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the metabolites using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.

  • Detect and quantify the target analytes using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be the [M-H]⁻ of the this compound mercapturic acid, and the product ions will be characteristic fragments.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound.

ON This compound GSH_Conj This compound-GSH Conjugate ON->GSH_Conj GSH, GSTs Reduced_Prod 2-Oxononanol ON->Reduced_Prod AKRs, NADPH Oxidized_Prod 2-Oxononanoic Acid ON->Oxidized_Prod ALDHs, NAD+ MA This compound Mercapturic Acid (Urinary Excretion) GSH_Conj->MA γ-GT, DP, NAT

Caption: Overview of the primary metabolic pathways of this compound.

ON This compound HTA Hemithioacetal ON->HTA spontaneous GSH GSH GSH->HTA SLG S-2-hydroxynonanoylglutathione HTA->SLG Glyoxalase I HA 2-Hydroxynonanoic Acid SLG->HA Glyoxalase II GSH_regen GSH (regenerated) SLG->GSH_regen

Caption: The Glyoxalase system pathway for this compound detoxification.

start Collect Urine Sample spike Spike with Internal Standard start->spike spe Solid Phase Extraction (C18) spike->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quant Data Analysis & Quantification lcms->quant

Caption: Experimental workflow for urinary metabolite analysis.

Conclusion and Future Directions

The metabolic fate of this compound in mammalian systems is predicted to be a multifaceted process primarily involving glutathione conjugation, followed by enzymatic processing and urinary excretion as a mercapturic acid derivative. The glyoxalase system, along with aldo-keto reductases and aldehyde dehydrogenases, likely play significant roles in its detoxification. While the pathways outlined in this guide are based on strong evidence from related compounds, there is a clear need for further research to specifically investigate the metabolism of this compound. Future studies should focus on:

  • Quantitative in vivo studies: To determine the precise concentrations of this compound and its metabolites in various tissues and biological fluids following exposure.

  • Enzyme kinetics: To characterize the specific enzymes involved in this compound metabolism and determine their kinetic parameters.

  • Biomarker validation: To validate the use of the this compound mercapturic acid as a reliable biomarker of lipid peroxidation and oxidative stress in clinical settings.

  • Signaling pathway elucidation: To investigate the specific signaling pathways that are modulated by this compound and its metabolites.

A more complete understanding of the metabolic fate of this compound will undoubtedly provide critical insights into the mechanisms of oxidative stress-related diseases and pave the way for novel diagnostic and therapeutic interventions.

References

2-Oxononanal Adduct Formation with Proteins and DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive aldehydes that can covalently modify cellular macromolecules, including proteins and DNA. Among these is 2-oxononanal, an α,β-unsaturated oxoaldehyde. While its close analogue, 4-oxo-2-nonenal (ONE), has been more extensively studied, this compound shares key chemical features that suggest a significant role in the pathophysiology of oxidative stress-related diseases. This technical guide provides a comprehensive overview of the current understanding of this compound adduct formation, drawing upon data from closely related compounds to infer its reactivity and biological consequences. The guide details the chemistry of adduct formation, presents available quantitative data, outlines experimental protocols for analysis, and illustrates the potential impact on cellular signaling pathways.

Core Concepts: Reactivity of α,β-Unsaturated Oxoaldehydes

This compound possesses two reactive electrophilic centers: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system. This bifunctionality allows for two primary types of reactions with nucleophilic amino acid residues in proteins:

  • Michael Addition: Nucleophiles, such as the thiol group of cysteine and the imidazole group of histidine, can attack the β-carbon of the α,β-unsaturated system.

  • Schiff Base Formation: The primary amine of lysine residues can react with the aldehyde carbonyl to form a Schiff base.

These initial adducts can be unstable and may undergo further reactions, such as cyclization, oxidation, and cross-linking with other nucleophiles, leading to a diverse range of stable, advanced lipoxidation end-products (ALEs).

Quantitative Data on Adduct Formation

Direct quantitative data for this compound is limited in the current literature. However, extensive research on the isomeric and more studied 4-oxo-2-nonenal (ONE) provides valuable insights into the potential reactivity and adduct yields of this compound. The following tables summarize key quantitative findings for ONE, which can be considered indicative of the reactivity of α,β-unsaturated oxoaldehydes like this compound.

Table 1: Reactivity of 4-Oxo-2-Nonenal (ONE) with Proteins

ParameterValueProtein(s)Comments
Relative Reactivity 6-31 times more reactive than 4-hydroxy-2-nonenal (HNE)Ribonuclease A, β-lactoglobulinBased on the disappearance of the α,β-unsaturated chromophore.[1]
Primary Reaction with Lysine Schiff base formationModel proteinsThis is the fastest initial reaction with proteins.[1]
Protein Cross-linking Occurs at > 3 mol ONE per 10 mol apoA-IApolipoprotein A-I (apoA-I) in HDLThis is 100-fold lower concentration than required for HNE.[2]

Table 2: Protein Adducts of 4-Oxo-2-Nonenal (ONE) Identified by Mass Spectrometry

Adduct TypeAmino Acid Residue(s)ProteinKey Findings
Ketoamide LysineApolipoprotein A-I (apoA-I)A stable, long-lived adduct formed from the initial Schiff base.[2][3]
Imidazolylpyrrole Cross-link Histidine and LysineModel proteinsA stable cross-link formed from initial Michael addition at histidine followed by condensation with lysine.[3]
Michael Adducts Cysteine, HistidineModel proteinsInitial adducts formed via Michael addition.[3]

Adduct Formation with DNA

α,β-Unsaturated aldehydes can also react with the nucleophilic centers in DNA bases, leading to the formation of potentially mutagenic adducts. Studies on 4-oxo-2-nonenal have demonstrated its ability to form etheno adducts with deoxyguanosine and deoxyadenosine. These adducts are formed through a reaction of the aldehyde with the exocyclic amino group and a ring nitrogen of the DNA base.

Experimental Protocols

The following protocols are generalized methods for the study of α,β-unsaturated oxoaldehyde adducts and can be adapted for this compound.

Protocol 1: Synthesis of α,β-Unsaturated Aldehydes

This is a general procedure that can be adapted for the synthesis of this compound, though specific optimization would be required. The synthesis of α,β-unsaturated aldehydes can be challenging due to their reactivity.[4]

Materials:

  • Appropriate starting materials for the specific synthesis route (e.g., a saturated aldehyde and a source of formaldehyde for a Mannich-type reaction, or an alcohol for oxidation).

  • Organic solvents (e.g., toluene, dichloromethane).

  • Catalysts (e.g., zirconium(II) hydride for oxidation of an allylic alcohol).[4]

  • Reagents for purification (e.g., silica gel for column chromatography).

Procedure:

  • A common method for synthesizing α,β-unsaturated aldehydes is the oxidation of the corresponding allylic alcohol.[4]

  • For example, cinnamyl alcohol can be oxidized to cinnamaldehyde in the presence of a catalyst like Zr(Cp)2H2 in toluene at 110°C.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.[4]

  • The structure of the purified α,β-unsaturated aldehyde is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Analysis of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for the identification of protein adducts of this compound using mass spectrometry.

Materials:

  • Protein of interest (e.g., human serum albumin, lysozyme).

  • This compound.

  • Phosphate buffer (pH 7.4).

  • Reducing agent (e.g., sodium borohydride, NaBH4) to stabilize Schiff base adducts.[5]

  • Trypsin (for proteolytic digestion).

  • Reagents for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis (e.g., acetonitrile, formic acid).

Procedure:

  • Protein Adduction:

    • Incubate the protein of interest with this compound in phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 1-24 hours).

    • To stabilize Schiff base adducts, add a reducing agent like NaBH4 and incubate for an additional 30 minutes at room temperature.[5]

    • Remove excess aldehyde and reducing agent by dialysis or using spin desalting columns.

  • Proteolytic Digestion:

    • Denature the adducted protein using urea or guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Separate peptides using a C18 reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Acquire tandem mass spectra in a data-dependent manner.

  • Data Analysis:

    • Search the MS/MS data against a protein database using software such as Mascot or Sequest.

    • Specify the expected mass shifts for this compound adducts as variable modifications on nucleophilic amino acid residues (e.g., Lys, Cys, His).

    • Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Signaling Pathways and Biological Consequences

The formation of adducts by reactive aldehydes like this compound can have significant biological consequences by altering protein function and activating cellular signaling pathways. Two key pathways that are often modulated by lipid peroxidation products are the NF-κB and Keap1-Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Reactive aldehydes can modulate NF-κB signaling, although the effects can be complex and concentration-dependent.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Oxidative Stress (e.g., this compound) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) Gene Target Gene Transcription IkB->Gene Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Activation Response Inflammatory Response Gene->Response

Caption: Modulation of the NF-κB signaling pathway by oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1)-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophiles, including many lipid peroxidation products, can react with cysteine residues in Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.

Keap1_Nrf2_Signaling cluster_ub cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Electrophiles Electrophiles (e.g., this compound) Keap1 Keap1 Electrophiles->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Binding Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Genes Antioxidant Gene Expression ARE->Genes

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Adduct Analysis

The following diagram illustrates a typical workflow for the identification and characterization of this compound-protein adducts.

Experimental_Workflow Start Protein + this compound Incubation Reduction Reduction of Schiff Bases (e.g., NaBH4) Start->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Manual Validation LC_MS->Data_Analysis Result Identification of Adducted Peptides and Sites Data_Analysis->Result

Caption: Workflow for the analysis of this compound-protein adducts.

Conclusion

This compound, as an α,β-unsaturated oxoaldehyde, is a reactive electrophile capable of forming covalent adducts with proteins and likely with DNA. While direct experimental data for this compound remains to be fully elucidated, the extensive research on the closely related compound 4-oxo-2-nonenal provides a strong basis for understanding its chemical reactivity and biological implications. The formation of these adducts can lead to alterations in protein structure and function, and modulate key cellular signaling pathways involved in inflammation and antioxidant defense. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to further investigate the role of this compound and other lipid-derived aldehydes in health and disease, ultimately aiding in the development of novel therapeutic strategies targeting oxidative stress.

References

Toxicological Profile of 2-Oxononanal and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an α-keto aldehyde, is a reactive carbonyl species that can be generated endogenously through lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature, possessing both an aldehyde and a ketone group, contributes to its reactivity and potential for interacting with biological macromolecules. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound and its potential metabolites. Due to the limited direct research on this compound, this guide also draws upon data from structurally related compounds, such as nonanal and other reactive aldehydes, to infer its potential toxicological properties. This document is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₉H₁₆O₂PubChem
Molecular Weight 156.22 g/mol PubChem
CAS Number 2363-87-3PubChem
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Quantitative Toxicological Data

CompoundTestRouteSpeciesValueReference
NonanalLD50OralRat>5000 mg/kg bw[1]
NonanalLD50DermalRabbit>5000 mg/kg bw[1]
NonanalNOAELOralRat29 mg/kg bw/day (12-week study)[1]

Metabolism

Specific studies on the metabolism of this compound are currently unavailable. However, based on the metabolism of other aldehydes and α-keto acids, several metabolic pathways can be hypothesized. These include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-oxononanoic acid, a reaction likely catalyzed by aldehyde dehydrogenases.

  • Reduction: Both the aldehyde and ketone groups are susceptible to reduction. Reduction of the aldehyde would yield 2-oxo-1-nonanol, while reduction of the ketone would result in 2-hydroxy-nonanal. These reactions are typically catalyzed by alcohol dehydrogenases and aldo-keto reductases.

  • Glutathione Conjugation: As a reactive aldehyde, this compound is a likely substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This is a major detoxification pathway for many electrophilic compounds.

Further research is necessary to elucidate the specific metabolic fate of this compound and identify its major metabolites in vivo.

Metabolism cluster_oxidation Oxidation cluster_reduction Reduction cluster_conjugation Conjugation This compound This compound 2-Oxononanoic acid 2-Oxononanoic acid This compound->2-Oxononanoic acid Aldehyde Dehydrogenase 2-Oxo-1-nonanol 2-Oxo-1-nonanol This compound->2-Oxo-1-nonanol Alcohol Dehydrogenase / Aldo-keto Reductase 2-Hydroxy-nonanal 2-Hydroxy-nonanal This compound->2-Hydroxy-nonanal Carbonyl Reductase Glutathione Conjugate Glutathione Conjugate This compound->Glutathione Conjugate Glutathione S-Transferase

Caption: Hypothetical metabolic pathways of this compound.

Toxicological Endpoints

Cytotoxicity

As a reactive aldehyde, this compound is expected to exhibit cytotoxic effects. Reactive carbonyl compounds can induce cytotoxicity through various mechanisms, including:

  • Protein Adduct Formation: The electrophilic carbonyl groups can react with nucleophilic residues on proteins (e.g., cysteine, histidine, and lysine), leading to protein dysfunction, enzyme inhibition, and disruption of cellular processes.

  • Oxidative Stress: Interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Damage to mitochondrial proteins and disruption of the electron transport chain can impair cellular energy metabolism and trigger apoptosis.

Genotoxicity

The genotoxic potential of this compound has not been directly evaluated. However, other lipid peroxidation products and reactive aldehydes have been shown to be genotoxic. Potential mechanisms of genotoxicity include:

  • DNA Adduct Formation: The aldehyde group can react with DNA bases, particularly deoxyguanosine, to form various adducts that can lead to mutations if not repaired.

  • DNA Strand Breaks: Oxidative stress induced by this compound can cause single- and double-strand breaks in DNA.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standard assays can be adapted for this purpose.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Add MTT reagent B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

  • Preparation: Prepare different concentrations of this compound.

  • Exposure: Mix the test compound with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the mixture on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity Assay: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cells are exposed to the test substance, and metaphase chromosomes are examined for structural damage.

General Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of this compound for a defined period, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare chromosome spreads on microscope slides.

  • Analysis: Stain the chromosomes and score for structural aberrations (e.g., breaks, gaps, deletions, and exchanges) under a microscope.

Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, as a reactive aldehyde and a product of lipid peroxidation, it is plausible that it could modulate pathways sensitive to oxidative stress and electrophilic compounds. These may include:

  • Nrf2/Keap1 Pathway: This is a major pathway involved in the cellular response to oxidative stress. Electrophiles can react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and detoxification enzymes.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that respond to various cellular stresses, including oxidative stress. Reactive aldehydes have been shown to activate these pathways, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and other target genes.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways cluster_responses Cellular Responses This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Electrophilic Stress Electrophilic Stress This compound->Electrophilic Stress Nrf2 Nrf2/Keap1 Pathway Oxidative Stress->Nrf2 MAPK MAPK Pathways (ERK, JNK, p38) Oxidative Stress->MAPK NFkB NF-κB Pathway Oxidative Stress->NFkB Electrophilic Stress->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Apoptosis Apoptosis MAPK->Apoptosis Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized. Based on its chemical structure as an α-keto aldehyde and its relationship to other reactive lipid peroxidation products, it is predicted to exhibit cytotoxic and potentially genotoxic effects. The primary mechanisms of toxicity are likely to involve covalent modification of cellular macromolecules and induction of oxidative stress.

Future research should focus on:

  • Quantitative Toxicity Assessment: Determining key toxicological parameters such as LD50, NOAEL, and IC50 values for cytotoxicity in various cell lines.

  • Metabolism and Metabolite Identification: Elucidating the metabolic pathways of this compound and identifying its major metabolites to understand its bioactivation and detoxification.

  • Genotoxicity Evaluation: Conducting a battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.

  • Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways modulated by this compound to better understand its toxicological mechanisms.

A thorough understanding of the toxicological profile of this compound is crucial for assessing its potential risks to human health, particularly in the context of diseases associated with increased lipid peroxidation and for the safety evaluation of products where it may be present.

References

2-Oxononanal as a Biomarker for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and debilitating clinical symptoms. A growing body of evidence implicates oxidative stress as a key contributor to the pathophysiology of these disorders. Lipid peroxidation, a major consequence of oxidative stress, generates a variety of reactive aldehydes that can inflict cellular damage. Among these, 2-Oxononanal, a product of polyunsaturated fatty acid oxidation, is emerging as a potential biomarker for monitoring disease progression and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, including its formation, proposed role in neurodegeneration, and detailed methodologies for its detection and quantification.

Introduction: The Role of Oxidative Stress in Neurodegeneration

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1][[“]] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. In neurodegenerative diseases, oxidative stress is a common pathological feature, contributing to neuronal dysfunction and cell death.[1][3]

Lipid peroxidation, the oxidative degradation of lipids, is a primary mechanism of cellular damage initiated by ROS. This process generates a complex mixture of reactive aldehydes, including malondialdehyde (MDA), 4-hydroxy-2-nonenal (HNE), and α,β-unsaturated aldehydes like this compound.[4][5] These aldehydes are highly reactive and can form adducts with proteins, nucleic acids, and lipids, leading to impaired cellular function and contributing to the pathology of neurodegenerative diseases.[4]

This compound: A Product of Lipid Peroxidation

This compound is an α-ketoaldehyde formed from the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly those of the n-3 and n-6 series.[6] While specific quantitative data for this compound in neurodegenerative diseases is still emerging, the levels of related lipid peroxidation products are known to be elevated in the brain and cerebrospinal fluid (CSF) of patients with these conditions.[7]

Formation of this compound

The formation of this compound is initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate a chain reaction of lipid peroxidation. The subsequent decomposition of lipid hydroperoxides yields a variety of breakdown products, including this compound.

PUFA Polyunsaturated Fatty Acid (PUFA) LR Lipid Radical PUFA->LR ROS LPR Lipid Peroxyl Radical LR->LPR + O2 LHP Lipid Hydroperoxide LPR->LHP + H• ON This compound LHP->ON Other Other Aldehydes (e.g., 4-HNE, MDA) LHP->Other

Figure 1: Simplified pathway of this compound formation from polyunsaturated fatty acids.

Pathophysiological Role of this compound in Neurodegeneration

While direct evidence for this compound is still under investigation, the known reactivity of similar α,β-unsaturated aldehydes suggests several mechanisms by which it could contribute to neurodegeneration:

  • Protein Modification and Aggregation: Aldehydes can react with nucleophilic side chains of amino acids (e.g., lysine, histidine, cysteine), leading to the formation of protein adducts and cross-links. This can result in protein misfolding and aggregation, a hallmark of many neurodegenerative diseases. For instance, the related compound 4-oxo-2-nonenal has been shown to induce the aggregation of α-synuclein, a key protein implicated in Parkinson's disease.[8]

  • Mitochondrial Dysfunction: Mitochondria are primary targets of oxidative stress. Aldehydes can impair mitochondrial function by modifying mitochondrial proteins and lipids, leading to decreased ATP production, increased ROS generation, and the initiation of apoptotic pathways.[9][10]

  • Induction of Apoptosis: The accumulation of damaged proteins and dysfunctional mitochondria can trigger programmed cell death, or apoptosis, contributing to the progressive neuronal loss seen in neurodegenerative diseases.

ON This compound Protein Cellular Proteins ON->Protein Mito Mitochondria ON->Mito Adducts Protein Adducts & Cross-links Protein->Adducts MitoDys Mitochondrial Dysfunction Mito->MitoDys Aggregation Protein Aggregation Adducts->Aggregation Apoptosis Apoptosis Aggregation->Apoptosis ROS Increased ROS MitoDys->ROS MitoDys->Apoptosis

Figure 2: Potential signaling pathways affected by this compound in neuronal cells.

Quantitative Data (Illustrative)

Direct quantitative measurements of this compound in neurodegenerative diseases are not yet widely available in the literature. However, based on studies of similar lipid peroxidation products, it is hypothesized that its levels would be elevated in affected individuals. The following table is an illustrative representation of how such data could be presented.

BiomarkerDiseaseMatrixControl Group (ng/mL or ng/g tissue)Patient Group (ng/mL or ng/g tissue)Fold Changep-valueReference
This compound Alzheimer's Disease CSF Hypothetical DataHypothetical DataHypothetical DataHypothetical DataN/A
This compound Alzheimer's Disease Brain Tissue (Hippocampus) Hypothetical DataHypothetical DataHypothetical DataHypothetical DataN/A
This compound Parkinson's Disease CSF Hypothetical DataHypothetical DataHypothetical DataHypothetical DataN/A
This compound Parkinson's Disease Brain Tissue (Substantia Nigra) Hypothetical DataHypothetical DataHypothetical DataHypothetical DataN/A

Experimental Protocols for this compound Analysis

The quantification of this compound in biological samples typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Workflow

Sample Biological Sample (CSF, Brain Homogenate) Spike Spike with Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis for LC-MS/MS Derivatization->Analysis

Figure 3: General workflow for the analysis of this compound from biological samples.

Detailed Methodology for GC-MS Analysis

1. Sample Preparation:

  • To 1 mL of CSF or 100 mg of brain homogenate, add an internal standard (e.g., deuterated this compound).
  • Perform alkaline hydrolysis with 1 M KOH at 60°C for 30 minutes to release esterified aldehydes.
  • Neutralize the sample with HCl and perform a liquid-liquid extraction with a non-polar solvent like hexane.
  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is first subjected to methoximation to protect the keto group. This is achieved by reacting the sample with methoxyamine hydrochloride in pyridine.
  • Subsequently, the sample is silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
  • Injector: Splitless mode at 250°C.
  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and internal standard.

Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation:

  • Follow the same initial steps as for GC-MS (internal standard spiking, hydrolysis, and extraction).
  • After extraction, the sample is evaporated and reconstituted in a mobile phase-compatible solvent (e.g., methanol/water). Derivatization is typically not required for LC-MS/MS.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from other matrix components.
  • Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

Conclusion and Future Directions

This compound holds promise as a biomarker for neurodegenerative diseases due to its direct link to lipid peroxidation, a key pathological process. While further research is needed to establish its specific concentrations in patient populations and to fully elucidate its role in disease mechanisms, the analytical methods for its detection are well-established. Future studies should focus on:

  • Quantitative profiling of this compound in large patient cohorts to validate its biomarker potential.

  • Investigating the specific protein targets of this compound adduction in the brain.

  • Elucidating the downstream signaling pathways directly affected by this compound.

  • Developing targeted therapeutic strategies to mitigate the detrimental effects of this compound and other reactive aldehydes.

This technical guide provides a foundational understanding of this compound and a framework for its investigation as a valuable tool in the research and development of diagnostics and therapeutics for neurodegenerative diseases.

References

The Enigmatic Role of 2-Oxononanal in Cancer Pathogenesis: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

While the field of oncology has made significant strides in understanding the intricate mechanisms driving cancer, the specific role of the lipid peroxidation product 2-Oxononanal in pathogenesis remains largely unexplored and undefined. A comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding this particular α-keto aldehyde, in stark contrast to the extensive research dedicated to its more prominent counterpart, 4-hydroxynonenal (4-HNE). Consequently, a detailed technical guide on the core functions of this compound in cancer, including quantitative data, established experimental protocols, and defined signaling pathways, cannot be constructed at this time due to the scarcity of specific research.

Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a complex mixture of reactive aldehydes. These molecules, due to their high reactivity, can form adducts with cellular macromolecules such as DNA, proteins, and lipids, thereby influencing a multitude of cellular processes. While aldehydes as a class have been implicated in carcinogenesis, with some serving as potential biomarkers for certain cancers like lung cancer, the individual contributions of many of these compounds are yet to be elucidated.

The scientific community has extensively investigated the biological effects of 4-HNE, another product of lipid peroxidation. Research has demonstrated that 4-HNE exhibits a dual role in cancer, acting as both a tumor-promoting agent at low concentrations and a tumor-suppressing agent at higher concentrations through the induction of apoptosis and inhibition of cell proliferation. Its mechanisms of action, including the modulation of key signaling pathways such as those involving NF-κB, p53, and MAP kinases, have been the subject of numerous studies.

One study identified the anti-tumor activity of a structurally similar compound, 2-keto-3-ethoxybutyraldehyde bis(thiosemicarbazone), suggesting that α-keto aldehydes as a class may possess anti-cancer properties. However, this does not provide direct evidence for the role of this compound itself.

The absence of specific research on this compound presents a significant challenge in fulfilling the request for an in-depth technical guide. To construct such a document, foundational research is required to:

  • Determine the endogenous levels of this compound in various cancer tissues and cell lines.

  • Investigate its effects on cancer cell proliferation, migration, invasion, and apoptosis.

  • Identify the specific signaling pathways and molecular targets modulated by this compound.

  • Establish reliable and reproducible experimental protocols for its detection and for studying its biological activity.

  • Generate quantitative data to understand its dose-dependent effects.

Until such fundamental research is conducted and published, the role of this compound in the pathogenesis of cancer will remain an enigma. Future investigations into this understudied lipid peroxidation product could potentially unveil novel mechanisms of cancer development and progression, and may even identify new therapeutic targets. However, based on the current state of scientific knowledge, a comprehensive technical guide on this topic cannot be responsibly created.

The Double-Edged Sword: Unraveling the Interaction of 2-Oxononanal with Glutathione and Cellular Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cellular biochemistry, the lipid peroxidation product 2-oxononanal (2-ON) emerges as a reactive electrophile with the potential to disrupt cellular homeostasis. This technical guide delves into the critical interaction between 2-ON and the primary cellular nucleophile, glutathione (GSH), as well as other antioxidant defense systems. Understanding this interplay is paramount for researchers in toxicology, drug development, and the study of oxidative stress-related diseases.

Abstract

The Chemistry of Detoxification: this compound and Glutathione Adduct Formation

This compound, an α,β-unsaturated aldehyde, possesses two electrophilic centers: the aldehyde carbon and the β-carbon of the double bond. Glutathione, with its nucleophilic thiol group, can react with 2-ON via a Michael addition to the β-carbon, forming a stable thioether conjugate. This reaction can occur non-enzymatically or be catalyzed by various isoforms of glutathione S-transferases (GSTs), which significantly enhance the rate of detoxification. The resulting GSH-adduct is more water-soluble and can be further metabolized and excreted from the cell.

While specific kinetic data for the this compound-GSH reaction is scarce, studies on similar α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), provide valuable insights into the expected reactivity. The reaction is typically rapid, with the rate being dependent on the concentrations of both reactants and the presence of catalytic enzymes.

Table 1: Adducts Formed from the Reaction of α,β-Unsaturated Aldehydes with Glutathione

α,β-Unsaturated AldehydeAdduct TypeComments
4-Hydroxy-2-nonenal (HNE)Michael AdductPrimary detoxification product.
4-Oxo-2-nonenal (ONE)Michael AdductFormation of a stable thioether linkage.
This compound (2-ON)Presumed Michael AdductExpected to be the primary product based on chemical structure.

Experimental Protocols for Studying this compound-Glutathione Interactions

In Vitro Adduct Formation and Kinetic Analysis

Objective: To determine the rate of this compound conjugation with glutathione and the catalytic efficiency of GSTs.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Glutathione S-Transferase (GST) enzyme (e.g., equine liver GST)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, GSH, and GST.

  • Initiate the reaction by adding a known concentration of this compound.

  • Monitor the disappearance of 2-ON or the formation of the GSH-adduct over time using a spectrophotometer (monitoring the change in absorbance at a specific wavelength) or by HPLC with UV or mass spectrometric detection.

  • To determine the non-enzymatic rate, perform a parallel experiment without the GST enzyme.

  • Calculate the initial reaction rates at various substrate concentrations to determine kinetic parameters such as Km and Vmax for the enzymatic reaction and the second-order rate constant for the non-enzymatic reaction.

Detection and Quantification of 2-ON-GSH Adducts in Cellular Systems

Objective: To identify and quantify the formation of 2-ON-GSH adducts in cultured cells exposed to this compound.

Materials:

  • Cell culture medium and reagents

  • Cultured cells (e.g., hepatocytes, macrophages)

  • This compound

  • Lysis buffer

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Protocol:

  • Culture cells to the desired confluency.

  • Expose the cells to various concentrations of this compound for different time points.

  • Harvest the cells and lyse them to release intracellular contents.

  • Prepare the cell lysate for LC-MS/MS analysis, which may involve protein precipitation and solid-phase extraction to enrich for the GSH adduct.

  • Analyze the samples using an LC-MS/MS method optimized for the detection of the specific mass-to-charge ratio (m/z) of the predicted 2-ON-GSH adduct.

  • Quantify the adduct using a stable isotope-labeled internal standard for accuracy.

Cellular Responses to this compound-Induced Stress

The depletion of cellular glutathione and the formation of protein and DNA adducts by this compound can trigger a cascade of signaling events, ultimately determining the cell's fate. Key pathways involved include the antioxidant response, inflammatory signaling, and apoptosis.

The Nrf2-ARE Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophiles like 2-ON can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and detoxification genes, upregulating their expression.[1] These genes include those encoding for enzymes involved in glutathione synthesis and recycling, as well as GSTs.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Oxidative_Stress This compound (Oxidative Stress) Oxidative_Stress->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GST, GCLC) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Nrf2-ARE signaling pathway activation by this compound.

Apoptosis Signaling Pathways

Prolonged or high levels of this compound exposure can overwhelm the cell's antioxidant capacity, leading to programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often triggered by intracellular stress, such as oxidative damage and DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to their receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Oxononanal This compound Mitochondrion Mitochondrion Oxononanal->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The interaction of this compound with glutathione and cellular antioxidants represents a critical nexus in the cellular response to oxidative stress. While direct kinetic data for this compound remains an area for further investigation, the principles derived from related α,β-unsaturated aldehydes provide a solid foundation for understanding its detoxification and cytotoxic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further explore the multifaceted role of this compound in health and disease. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

References

Technical Guide: Chemical Synthesis and Purification of 2-Oxononanal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 2-oxononanal, a critical standard for research in areas such as lipid peroxidation and oxidative stress. The document details the primary synthetic route, purification methodologies, and analytical characterization, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Introduction

This compound is an α-keto aldehyde, a class of reactive carbonyl species that are formed during the oxidative degradation of lipids. Its presence and concentration in biological systems can serve as a biomarker for oxidative stress, implicated in a variety of disease states. Accurate and reliable quantification of this compound necessitates the availability of a high-purity chemical standard. This document outlines a robust method for the synthesis and purification of this compound, ensuring a reliable supply for research and development purposes.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound is the Riley oxidation of nonanal using selenium dioxide (SeO₂). This reaction selectively oxidizes the α-methylene group adjacent to the aldehyde carbonyl, yielding the desired 1,2-dicarbonyl compound.[1][2]

Reaction Principle

The Riley oxidation is a well-established method for the α-oxidation of aldehydes and ketones.[1][3] The reaction mechanism involves an initial ene reaction of the enol form of the aldehyde with selenium dioxide, followed by a[1][3]-sigmatropic rearrangement and subsequent hydrolysis to yield the α-dicarbonyl product and elemental selenium.

Experimental Protocol: Synthesis of this compound

Materials:

  • Nonanal (C₉H₁₈O)

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nonanal (1 equivalent) in anhydrous dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated selenium.

  • Dilute the filtrate with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting material, byproducts, and residual selenium compounds. A combination of techniques is typically employed to achieve high purity.

Purification Strategy

A multi-step purification strategy is recommended, beginning with a bisulfite adduct formation to selectively separate the aldehyde from non-carbonyl impurities, followed by column chromatography for fine purification.

Experimental Protocol: Purification of this compound

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Diethyl ether ((C₂H₅)₂O)

  • Sodium hydroxide (NaOH) solution (10%)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

Part A: Bisulfite Adduct Formation and Regeneration

  • Dissolve the crude this compound in diethyl ether.

  • Extract the ethereal solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct, while non-aldehydic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.

  • To regenerate the this compound, add 10% aqueous sodium hydroxide solution to the aqueous layer until the pH is basic. This will decompose the bisulfite adduct.

  • Extract the regenerated this compound with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part B: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the partially purified this compound onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting MaterialNonanal
ReagentSelenium Dioxide
SolventDioxane
Reaction TemperatureReflux (~101 °C)
Reaction Time4-6 hours
Crude Yield 70-80%

Table 2: Purification of this compound - Purity and Recovery

Purification StepPurity (by GC-MS)Recovery Rate
Crude Product~75%-
After Bisulfite Treatment>90%~85%
After Column Chromatography>98% ~90%
Overall Purified Yield ~53-65%

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight. A typical GC-MS protocol would involve a non-polar capillary column and electron ionization.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the aldehyde and ketone functional groups.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Nonanal & SeO2 in Dioxane Reaction Reflux (4-6h) Start->Reaction Filtration Filter to remove Se Reaction->Filtration Extraction DCM Extraction & NaHCO3 Wash Filtration->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude Crude Product Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Regeneration Regenerate with NaOH Bisulfite->Regeneration Ether_Extraction Diethyl Ether Extraction Regeneration->Ether_Extraction Column_Chromatography Silica Gel Chromatography Ether_Extraction->Column_Chromatography Pure_Product Pure this compound (>98%) Column_Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Stability and Storage

Pure this compound is expected to be a relatively stable compound but, as with many aldehydes, it may be susceptible to oxidation and polymerization over time. It is recommended to store the purified standard under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below) to minimize degradation.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound standards. Adherence to the outlined protocols will enable researchers to produce reliable standards crucial for the accurate quantification of this important biomarker of lipid peroxidation. The provided workflows and data tables serve as a practical resource for laboratory implementation.

References

Spontaneous vs. Enzymatic Formation of 2-Oxononanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is a reactive carbonyl species belonging to the class of α,β-unsaturated aldehydes. It is an end-product of the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid. The formation of this compound can occur through two primary routes: spontaneously, via lipid peroxidation initiated by reactive oxygen species (ROS), and enzymatically, through the action of lipoxygenases (LOXs). Due to its high reactivity, this compound can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and contributing to the pathophysiology of various diseases. Understanding the distinct mechanisms and kinetics of its formation is crucial for developing therapeutic strategies that target oxidative stress and its downstream consequences. This technical guide provides a comprehensive overview of the spontaneous and enzymatic pathways leading to this compound, detailed experimental protocols for its quantification, and a comparative analysis of the available quantitative data.

Spontaneous Formation of this compound

Spontaneous formation of this compound is a consequence of lipid peroxidation, a free-radical-mediated chain reaction that degrades lipids. This process is typically initiated by ROS, which abstract a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction that results in the formation of lipid hydroperoxides. These hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including this compound.

The rate of spontaneous autoxidation of linoleic acid is significantly slower than the enzymatic process. For instance, in levitated aerosol particles, the autoxidation of linoleic acid only gains significant speed after an induction period of approximately 40 hours in the absence of an initiator like ozone[1][2]. The rate of product decay, which drives the autoxidation, has been estimated to be on the order of 10⁻⁸ s⁻¹[2].

Logical Pathway for Spontaneous Formation

Spontaneous_Formation Spontaneous Formation of this compound PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation: H-atom abstraction Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical Propagation: + O2 O2 Molecular Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (e.g., 13-HPODE) Peroxyl_Radical->Lipid_Hydroperoxide Propagation: + PUFA Decomposition Spontaneous Decomposition (e.g., via Hock cleavage or β-scission) Lipid_Hydroperoxide->Decomposition Oxononanal This compound Decomposition->Oxononanal

Spontaneous formation of this compound from PUFAs.

Enzymatic Formation of this compound

The primary enzymatic route for this compound formation involves the action of 15-lipoxygenase (15-LOX). Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. Human 15-LOX-1 predominantly converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). These hydroperoxides can then undergo homolytic decomposition to form various bifunctional electrophiles, including 4-oxo-2(E)-nonenal (an isomer of this compound)[3][4].

The enzymatic reaction is significantly faster than spontaneous autoxidation. Kinetic studies of soybean lipoxygenase-1 with linoleic acid have reported Vmax values in the range of 30.0 nmol of hydroperoxides formed per mg of protein per minute.

Signaling Pathway for 15-LOX-Mediated Formation

Enzymatic_Formation Enzymatic Formation of this compound cluster_cell Cell Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 Substrate HpETE 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) LOX15->HpETE Catalysis Decomposition Homolytic Decomposition HpETE->Decomposition Oxononanal 4-Oxo-2(E)-nonenal (this compound isomer) Decomposition->Oxononanal

15-LOX-mediated formation of this compound.

Quantitative Data Comparison

Direct quantitative comparison of the rates of spontaneous versus enzymatic formation of this compound is challenging due to the different conditions under which these processes are typically studied. However, by comparing the kinetic parameters of the enzymatic reaction with the rates of spontaneous autoxidation, the significant rate enhancement by the enzyme becomes evident.

ParameterSpontaneous Formation (Autoxidation of Linoleic Acid)Enzymatic Formation (Soybean Lipoxygenase-1 with Linoleic Acid)Reference
Rate ~3 x 10⁻²⁰ M s⁻¹ (product formation rate)Vmax: 30.0 nmol/mg protein/min[1],
Induction Period ~40 hours (in the absence of initiator)Not applicable[1][2]
Michaelis Constant (Km) Not applicable7.7 µmol

Note: The spontaneous formation rate is an estimation from a specific experimental setup (levitated aerosol particles) and may vary significantly under different conditions. The enzymatic kinetic parameters are for soybean lipoxygenase-1 and may differ for human 15-LOX. This table illustrates the vast difference in the speed of the two processes.

Experimental Protocols

Spectrophotometric Assay for 15-Lipoxygenase Activity

This assay measures the activity of 15-LOX by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products from linoleic acid[5][6][7][8].

Materials:

  • 0.2 M Borate buffer, pH 9.0

  • Linoleic acid

  • Ethanol

  • Soybean 15-lipoxygenase (or purified human 15-LOX)

  • Dimethyl sulfoxide (DMSO) for inhibitor studies

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Solution (250 µM): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer (pH 9.0). This solution should be prepared fresh daily[5].

  • Enzyme Solution: Dissolve the lipoxygenase enzyme in cold 0.2 M borate buffer to a suitable concentration (e.g., to achieve an absorbance change of approximately 0.4 AU/min)[5]. Keep the enzyme solution on ice.

  • Assay:

    • In a quartz cuvette, add the appropriate volume of borate buffer.

    • Add the enzyme solution and mix gently. For inhibitor studies, pre-incubate the enzyme with the inhibitor (dissolved in DMSO) for a specified time (e.g., 5 minutes) before adding the substrate[5]. A control with DMSO alone should be included.

    • Initiate the reaction by adding the linoleic acid substrate solution. The final concentration of linoleic acid in the cuvette is typically 125 µM[5].

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds)[5].

  • Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm.

Quantification of this compound by GC-MS with PFBHA Derivatization

This method involves the derivatization of the carbonyl group of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is then analyzed by gas chromatography-mass spectrometry (GC-MS)[9].

Materials:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., a deuterated analog of this compound or a similar aldehyde)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction). The lipid extract is then dried down under a stream of nitrogen.

  • Derivatization:

    • Dissolve the dried lipid extract in a small volume of a suitable solvent.

    • Add an aqueous solution of PFBHA and the internal standard.

    • The reaction is typically carried out at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization[10][11]. The pH may need to be adjusted to be slightly acidic[10].

  • Extraction of Derivatives: After the reaction, extract the PFBHA-oxime derivatives into an organic solvent such as hexane or ethyl acetate[10].

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • The GC oven temperature program should be optimized to separate the this compound-PFBHA oxime from other components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and then hold for a few minutes[11].

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode. For quantification, SIM is preferred for its higher sensitivity and selectivity. The characteristic ions for the this compound-PFBHA derivative are monitored.

  • Quantification: A calibration curve is generated using known concentrations of a this compound standard that has been subjected to the same derivatization and extraction procedure. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Experimental Workflow for Quantification

Experimental_Workflow GC-MS Quantification of this compound Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS PFBHA-Oxime Derivatives Quantification Quantification GCMS->Quantification Chromatographic Data

Workflow for GC-MS quantification of this compound.

Conclusion

The formation of this compound, a marker of lipid peroxidation, can proceed through both spontaneous and enzymatic pathways. While spontaneous formation is a slow process that is part of the general oxidative degradation of lipids, the enzymatic formation catalyzed by 15-lipoxygenase is a much more rapid and specific process. The significant difference in the rates of these two pathways highlights the potential of 15-LOX as a key contributor to the generation of this reactive aldehyde in biological systems, particularly under conditions of cellular stress. The detailed experimental protocols provided in this guide offer robust methods for the investigation and quantification of this compound, which is essential for elucidating its role in health and disease and for the development of novel therapeutic interventions targeting oxidative stress. Further research is needed to obtain more direct comparative quantitative data on the yields of this compound from both pathways under physiologically relevant conditions.

References

A Technical Guide to the Reactivity of 2-Oxononanal with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2-oxononanal (ONE), a reactive α,β-unsaturated aldehyde derived from lipid peroxidation, with nucleophilic amino acid residues. The document details the primary reaction mechanisms, presents quantitative reactivity data, outlines key experimental protocols for adduct analysis, and illustrates the associated biochemical pathways. This guide is intended to serve as a comprehensive resource for professionals investigating the roles of lipid-derived electrophiles in pathophysiology and drug development.

Introduction: this compound as a Key Lipid Peroxidation Product

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can covalently modify cellular macromolecules, including proteins. Among these, 4-oxo-2-nonenal (ONE), also referred to as this compound, is a highly reactive species known to form adducts with proteins, thereby altering their structure and function. Understanding the specific reactivity of ONE with different amino acid residues is crucial for elucidating its role in cellular signaling, toxicology, and the pathogenesis of various diseases.

Core Mechanisms of this compound Reactivity

This compound possesses two primary electrophilic centers: the β-carbon of the α,β-unsaturated system and the carbonyl carbon. This dual reactivity allows it to react with nucleophilic amino acid side chains through two main pathways:

  • Michael Addition : This reaction involves the nucleophilic attack of an amino acid side chain on the β-carbon of the α,β-unsaturated carbonyl system.[1] The thiol group of Cysteine and the imidazole ring of Histidine are primary targets for this type of modification. Arginine's guanidinium group can also participate in Michael additions.[1][2]

  • Schiff Base Formation : This involves the reaction between the carbonyl group of ONE and a primary amine, such as the ε-amino group of Lysine, to form an imine (Schiff base).[3][4] These initial adducts are often unstable and can undergo further reactions to form more complex and stable products, such as pyridinium derivatives.[5]

Computational studies have indicated that ONE is generally more reactive than other similar lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE).[2]

Reaction_Mechanisms ONE This compound (ONE) branch ONE->branch AA Nucleophilic Amino Acid Residue AA->branch Michael Michael Addition Adduct Cys Cysteine (Thiol) Michael->Cys His Histidine (Imidazole) Michael->His Arg Arginine (Guanidinium) Michael->Arg Schiff Schiff Base Adduct Lys Lysine (ε-Amine) Schiff->Lys branch->Michael Michael Addition branch->Schiff Schiff Base Formation

Figure 1. Primary reaction pathways of this compound with amino acid residues.

Quantitative Reactivity of Amino Acid Residues with this compound

Computational studies using ab initio calculations provide valuable insights into the reaction kinetics by determining the free energy barriers for adduct formation. Lower energy barriers indicate a more favorable and faster reaction. The data below summarizes the calculated energetics for the reaction of ONE with Arginine, Cysteine, and Histidine.

Amino Acid ResidueReaction PathwayFree Energy Barrier (kcal/mol)Reference
Arginine Michael Addition13.0[2]
Schiff Base Formation17.7[2]
Cysteine Michael Addition15.8[2]
Schiff Base Formation21.3[2]
Histidine Michael Addition17.5[2]
Schiff Base Formation20.3[2]

Note: Data is derived from computational modeling in an acetonitrile/water system. Actual reaction rates in a complex biological milieu may vary.

These findings suggest that, based on overall energetics, Arginine is more reactive towards ONE than Cysteine and Histidine via both reaction pathways.[2]

Experimental Protocols for Adduct Analysis

The identification and quantification of ONE-protein adducts are critical for understanding their biological impact. Chemoproteomic workflows coupled with mass spectrometry are the primary methods employed for this purpose.

Quantitative Chemoproteomic Analysis of ONE-Protein Adducts

This protocol allows for the in-situ analysis of ONE-modified proteins within a complex proteome.[6]

  • Cell Culture and Treatment : Cells of interest are cultured and subsequently treated with a controlled concentration of ONE to induce protein adduction.

  • Cell Lysis : Cells are harvested and lysed under conditions that preserve protein structure and modifications.

  • Click Chemistry : A biotin-alkyne or similar reporter tag is conjugated to the ONE adducts via a click chemistry reaction (e.g., CuAAC). This step is crucial for the specific enrichment of modified peptides.

  • Proteomic Sample Preparation : Proteins are denatured, reduced, alkylated, and digested into peptides, typically using trypsin.

  • Affinity Enrichment : The biotin-tagged peptides are enriched from the complex peptide mixture using streptavidin-based affinity chromatography.

  • LC-MS/MS Analysis : The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

  • Data Analysis : The resulting MS/MS spectra are searched against a protein database to identify the modified peptides and pinpoint the exact sites of ONE adduction. Quantitative analysis reveals the extent of modification across different conditions.

Experimental_Workflow A Cell Culture & Treatment with ONE B Cell Lysis A->B C Click Chemistry (Biotin Tagging) B->C D Protein Digestion (Trypsin) C->D E Streptavidin Affinity Enrichment D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Figure 2. Workflow for quantitative chemoproteomic analysis of ONE-protein adducts.

Mass Spectrometry for Adduct Characterization

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of adducts.[7] In a typical experiment, peptide ions are isolated and fragmented. The resulting fragment ions produce a spectrum that serves as a fingerprint for the peptide's sequence and the modification's mass and location. Specific neutral losses or characteristic fragment ions in the MS/MS spectrum can be used to screen for and identify unanticipated modifications.[7]

Biological Implications and Signaling Pathways

The covalent modification of proteins by this compound can have significant biological consequences by altering protein function. This can lead to enzyme inactivation, disruption of protein-protein interactions, and the dysregulation of cellular signaling pathways. While specific pathways directly triggered by ONE are a subject of ongoing research, the general paradigm involves the progression from oxidative stress to functional cellular changes.

The adduction of key proteins involved in metabolism, signal transduction, and stress responses can contribute to the cellular damage observed in conditions associated with high oxidative stress, such as neurodegenerative diseases, cardiovascular disease, and cancer.

Signaling_Implications cluster_0 Initiation cluster_1 Molecular Event cluster_2 Functional Consequences A Cellular Stress (e.g., Oxidative Stress) B Lipid Peroxidation of Polyunsaturated Fatty Acids A->B C This compound (ONE) Formation B->C D Protein Adduction (Cys, Lys, His, Arg) C->D E Altered Protein Structure & Function D->E F Enzyme Inhibition E->F G Disrupted Signaling E->G H Cellular Dysfunction F->H G->H

References

Methodological & Application

Application Note: HPLC-Based Detection of 2-Oxononanal in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is a reactive carbonyl species generated during the lipid peroxidation of polyunsaturated fatty acids. Elevated levels of this compound are associated with oxidative stress and have been implicated in the pathophysiology of various diseases. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role as a biomarker and for the development of therapeutic interventions. This application note provides a detailed protocol for the detection and quantification of this compound in tissue homogenates using High-Performance Liquid Chromatography (HPLC) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Principle

Direct analysis of this compound by HPLC is challenging due to its low volatility and lack of a strong chromophore.[1] To overcome this, this compound is derivatized with DNPH, which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative.[1] This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry or, for enhanced specificity and sensitivity, by mass spectrometry (MS).[2][3] The derivatized sample is then separated and quantified using reverse-phase HPLC.

Quantitative Data Summary

The following table presents representative data for the quantification of this compound in various tissue homogenates. Please note that these are example values to illustrate data presentation; actual concentrations may vary depending on the experimental model and conditions.

Tissue TypeSample IDThis compound Concentration (nmol/g tissue)Standard Deviation (±)
Liver Control 11.250.15
Control 21.380.21
Treated 13.420.35
Treated 23.980.42
Brain Control 10.450.08
Control 20.510.06
Treated 11.150.12
Treated 21.280.15
Kidney Control 10.880.11
Control 20.950.13
Treated 12.540.28
Treated 22.790.31

Experimental Protocols

Materials and Reagents
  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Internal Standard (e.g., a structurally similar aldehyde-DNPH derivative not present in the sample)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.22 µm syringe filters

Equipment
  • Homogenizer (e.g., Potter-Elvehjem or bead-based)

  • Centrifuge

  • HPLC system with UV-Vis or Mass Spectrometry detector

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Nitrogen evaporator

  • Vortex mixer

Protocol 1: Tissue Homogenate Preparation
  • Excise tissues of interest and immediately snap-freeze in liquid nitrogen to prevent degradation of lipids and formation of artifacts.

  • Accurately weigh the frozen tissue (typically 50-100 mg).

  • Add 10 volumes of ice-cold 0.1 M perchloric acid (PCA) to the tissue.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully collect the supernatant, which contains the deproteinized tissue extract.

Protocol 2: Derivatization with DNPH
  • To 500 µL of the deproteinized supernatant, add 50 µL of the internal standard solution.

  • Add 500 µL of a saturated solution of DNPH in acetonitrile.

  • Vortex the mixture and incubate at room temperature for 1 hour in the dark to allow for complete derivatization.

Protocol 3: Sample Clean-up using Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the derivatization reaction mixture onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 40% methanol in water to remove unreacted DNPH and other polar impurities.

  • Elute the this compound-DNPH derivative with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 4: HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV-Vis at 360 nm

  • Quantification: Prepare a calibration curve using the this compound-DNPH standard. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Protocol 5: LC-MS/MS Analysis (for enhanced sensitivity and specificity)
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix interferences should be developed. A starting point could be a linear gradient from 30% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the specific derivative).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the molecular ion of the this compound-DNPH derivative, and the product ions will be characteristic fragments. These transitions must be determined by infusing the derivatized standard.

Visualizations

G cluster_pathway Lipid Peroxidation Pathway PUFA Polyunsaturated Fatty Acid (PUFA) LipidRadical Lipid Radical PUFA->LipidRadical ROS LipidPeroxylRadical Lipid Peroxyl Radical LipidRadical->LipidPeroxylRadical O2 LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide Oxononanal This compound LipidHydroperoxide->Oxononanal Decomposition

Caption: Formation of this compound via Lipid Peroxidation.

G cluster_workflow Experimental Workflow Tissue Tissue Sample Homogenization Homogenization (in Perchloric Acid) Tissue->Homogenization Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Deproteinized Supernatant Centrifugation->Supernatant Derivatization Derivatization with DNPH Supernatant->Derivatization SPE Solid-Phase Extraction (SPE) Clean-up Derivatization->SPE Analysis HPLC-UV or LC-MS/MS Analysis SPE->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Workflow for this compound Detection.

References

Application Notes and Protocols for Enhanced Mass Spectrometry Sensitivity of 2-Oxononanal through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is an α-oxoaldehyde generated during the lipid peroxidation of polyunsaturated fatty acids. As a reactive carbonyl species, it is implicated in cellular damage through the formation of advanced glycation end-products (AGEs) by reacting with proteins and nucleotides. The accurate and sensitive quantification of this compound is crucial for understanding its role in oxidative stress-related pathologies and for the development of therapeutic interventions. However, the inherent low ionization efficiency and volatility of this compound pose significant challenges for its direct analysis by mass spectrometry (MS).

Chemical derivatization is a powerful strategy to overcome these limitations. By introducing a readily ionizable tag onto the this compound molecule, its detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) can be dramatically improved. This application note provides detailed protocols for the derivatization of this compound using two highly effective reagents: Girard's Reagent T (GirT) and 2,4-Dinitrophenylhydrazine (DNPH).

Principles of Derivatization for Enhanced MS Sensitivity

The primary goal of derivatization in this context is to enhance the ionization efficiency of this compound in the MS source. Both GirT and DNPH react with the aldehyde functional group of this compound to form stable hydrazone derivatives.

  • Girard's Reagent T (GirT) contains a quaternary ammonium group, which carries a permanent positive charge. Derivatization with GirT results in a pre-charged derivative that is readily detected in positive ion mode electrospray ionization (ESI)-MS, significantly increasing the signal intensity.

  • 2,4-Dinitrophenylhydrazine (DNPH) introduces a dinitrophenyl group, which has a high proton affinity and is easily protonated in the ESI source. Furthermore, the DNPH derivative exhibits a characteristic UV absorbance, allowing for complementary detection by UV-Vis detectors.

Quantitative Data Summary

The following table summarizes the reported sensitivity enhancements achieved for various aldehydes using GirT and DNPH derivatization, demonstrating the potential for significant improvements in the limit of detection (LOD) and limit of quantification (LOQ) for this compound.

Derivatization ReagentAnalyte ClassReported Sensitivity EnhancementReference
Girard's Reagent T (GirT) Formyl-nucleoside~20-fold improvement in detection limit[1]
Spironolactone & metabolites1-2 orders of magnitude signal enhancement
Various aldehydes21 to 2856-fold increase in detection signals[2]
2,4-Dinitrophenylhydrazine (DNPH) Various aldehydesOrder of magnitude lower LOD than LC-UV[3]

Experimental Protocols

Protocol 1: Derivatization of this compound with Girard's Reagent T (GirT)

This protocol is adapted from a method for the derivatization of lipid aldehydes for LC-MS/MS analysis.[4]

Materials:

  • This compound standard

  • Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Sample containing this compound (e.g., cell lysate, plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Incubator or heating block

Procedure:

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding 4 volumes of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Derivatization Reaction:

    • Prepare a 12 mM GirT solution by dissolving ~50 mg of GirT in 20 mL of acetonitrile and acidifying with 400 µL of formic acid.[4]

    • To the 100 µL of reconstituted sample or standard, add 100 µL of the 12 mM GirT solution.[4]

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 1 hour. Optimization of reaction time (0.5 to 3 hours) may be necessary for specific sample matrices.[4]

  • LC-MS/MS Analysis:

    • After incubation, centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • LC Conditions (suggested):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS Conditions (suggested):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transition of the protonated GirT-derivatized this compound. The precursor ion will be [M+H]+ of the derivative. A characteristic neutral loss of 59 Da (trimethylamine) is often observed for GirT derivatives.[4]

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on the EPA Method 8315A for the determination of carbonyl compounds.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl)

  • Water, HPLC grade

  • Sample containing this compound

  • Solid Phase Extraction (SPE) cartridges (C18)

  • pH meter or pH paper

Procedure:

  • Preparation of DNPH Reagent:

    • Caution: DNPH is explosive when dry and should be handled with care. It is typically supplied wetted with water.

    • Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl.

  • Sample Preparation and Derivatization:

    • For aqueous samples, adjust the pH to 3 with HCl.

    • Add an appropriate volume of the DNPH reagent to the sample. The amount of reagent should be in excess to ensure complete derivatization.

    • Allow the reaction to proceed at room temperature for at least 1 hour.

  • Extraction of Derivatives:

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with water to remove excess reagent and interfering substances.

    • Elute the DNPH derivatives with acetonitrile.

  • LC-MS/MS Analysis:

    • Dilute the eluted sample as necessary with the initial mobile phase conditions.

    • LC Conditions (suggested):

      • Column: C18 reversed-phase column

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to separate the DNPH-derivatized this compound.

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 30°C

    • MS Conditions (suggested):

      • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for DNPH derivatives.

      • Monitor the transition of the deprotonated DNPH-derivatized this compound ([M-H]-).

Visualizations

Lipid Peroxidation Pathway to this compound PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane LipidRadical Lipid Radical PUFA->LipidRadical ROS (Initiation) LipidPeroxylRadical Lipid Peroxyl Radical LipidRadical->LipidPeroxylRadical + O2 (Propagation) LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide + H• (Propagation) Oxoaldehyde This compound (α-Oxoaldehyde) LipidHydroperoxide->Oxoaldehyde Decomposition CellularDamage Cellular Damage (Protein & DNA Adducts) Oxoaldehyde->CellularDamage Reaction with Nucleophiles

Caption: Formation of this compound from lipid peroxidation and subsequent cellular damage.

Derivatization and LC-MS Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Analytes Sample->Extraction Derivatization Add Derivatization Reagent (GirT or DNPH) Extraction->Derivatization Incubation Incubation (Heat as required) Derivatization->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: General workflow for derivatization and LC-MS analysis of this compound.

Derivatization Reactions of this compound cluster_girt Girard's Reagent T cluster_dnph DNPH Oxononanal This compound GirT Girard's Reagent T Oxononanal->GirT + DNPH 2,4-Dinitrophenylhydrazine Oxononanal->DNPH + GirT_Derivative Positively Charged Hydrazone Derivative DNPH_Derivative Proton-Affinitive Hydrazone Derivative

Caption: Reaction of this compound with GirT and DNPH derivatizing agents.

References

Application Notes and Protocols for 2-Oxononanal Extraction from Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and derivatization of 2-Oxononanal, a reactive aldehyde and a marker of lipid peroxidation, from cell culture media. The protocol is intended for researchers in various fields, including cell biology, pharmacology, and drug development, who are investigating oxidative stress and its downstream effects.

Introduction

Oxidative stress in cell culture is a common phenomenon that can lead to the generation of reactive oxygen species (ROS), which in turn can cause damage to cellular components, including lipids.[1] Lipid peroxidation is a chain reaction that results in the oxidative degradation of lipids, producing a variety of byproducts, including aldehydes such as this compound.[2][3] These reactive aldehydes can serve as biomarkers for oxidative stress and are implicated in various cellular processes and pathologies.[2][4] Therefore, accurate and reliable methods for the extraction and quantification of this compound from cell culture media are crucial for studying the role of lipid peroxidation in cellular health and disease.

This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from cell culture media, followed by a derivatization step to enhance its detection and quantification, typically by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound levels in cell culture media under different experimental conditions. This data is for illustrative purposes to demonstrate how results can be presented.

Experimental ConditionCell TypeTreatmentThis compound Concentration (ng/mL) ± SDFold Change vs. Control
1Human Umbilical Vein Endothelial Cells (HUVEC)Control (Vehicle)5.2 ± 0.81.0
2Human Umbilical Vein Endothelial Cells (HUVEC)H₂O₂ (100 µM)25.8 ± 3.15.0
3Human Hepatocellular Carcinoma (HepG2)Control (Vehicle)8.1 ± 1.21.0
4Human Hepatocellular Carcinoma (HepG2)Menadione (50 µM)42.5 ± 5.55.2

Experimental Protocols

I. Materials and Reagents
  • Cell culture media samples

  • Internal Standard (e.g., d4-2-Oxononanal)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile/phosphoric acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

II. Protocol for this compound Extraction and Derivatization

1. Sample Preparation

1.1. Collect cell culture media from experimental and control groups. 1.2. Centrifuge the media at 3000 x g for 10 minutes at 4°C to remove cells and debris. 1.3. Transfer the supernatant to a clean tube. 1.4. Add an internal standard (e.g., d4-2-Oxononanal) to each sample to correct for extraction efficiency and matrix effects. 1.5. Acidify the sample by adding formic acid to a final concentration of 0.1% (v/v).

2. Solid-Phase Extraction (SPE)

This step is designed to isolate and concentrate this compound from the complex cell culture media matrix.[5][6][7]

2.1. Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out. 2.2. Loading: Load the acidified cell culture media sample (from step 1.5) onto the conditioned SPE cartridge. 2.3. Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities. 2.4. Elution: Elute the this compound and other retained compounds with 2 mL of methanol into a clean collection tube.

3. Derivatization

Derivatization is performed to improve the chromatographic properties and enhance the ionization efficiency of this compound for LC-MS analysis.[8][9][10]

3.1. Evaporate the eluate from step 2.4 to dryness under a gentle stream of nitrogen. 3.2. Reconstitute the dried extract in 100 µL of acetonitrile. 3.3. Add 50 µL of the DNPH solution to the reconstituted extract. 3.4. Vortex the mixture and incubate at room temperature for 1 hour, protected from light. The reaction of DNPH with the aldehyde group of this compound forms a stable, easily ionizable hydrazone derivative. 3.5. After incubation, add 100 µL of water to stop the reaction. 3.6. Transfer the final solution to an autosampler vial for LC-MS analysis.

III. LC-MS Analysis

The derivatized this compound can be analyzed by reverse-phase liquid chromatography coupled with a mass spectrometer operating in negative ion mode. The specific chromatographic conditions and mass spectrometer parameters will need to be optimized based on the instrumentation available.

Visualizations

Experimental_Workflow Sample 1. Cell Culture Media Collection Spike 2. Internal Standard Spiking Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Derivatization 4. Derivatization with DNPH SPE->Derivatization LCMS 5. LC-MS Analysis Derivatization->LCMS Data 6. Data Analysis LCMS->Data

Caption: Experimental workflow for this compound extraction.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LipidPeroxylRadical Lipid Peroxyl Radical LipidRadical->LipidPeroxylRadical + O₂ LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide Propagation Oxononanal This compound (and other aldehydes) LipidHydroperoxide->Oxononanal Decomposition CellularDamage Cellular Damage & Signaling Oxononanal->CellularDamage

Caption: Simplified pathway of lipid peroxidation.

References

Application Note: Solid-Phase Extraction Protocol for 2-Oxononanal from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxononanal is a nine-carbon α-keto-aldehyde that can be formed during lipid peroxidation and is a potential biomarker for oxidative stress. Accurate quantification of this compound in biological matrices such as urine is crucial for understanding its role in various physiological and pathological processes. However, its analysis is challenging due to its reactive nature and the complexity of the urine matrix. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of this compound from human urine, followed by derivatization for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The protocol is designed to provide clean extracts and reliable quantification.

Data Presentation

The following table summarizes representative performance data for the solid-phase extraction of organic compounds from urine, including typical recovery, precision (as relative standard deviation, RSD), and accuracy. While specific data for this compound is not available, these values represent expected performance for similar analytes using a well-developed SPE-GC-MS method.[1][2]

ParameterAcceptance Criteria/ValueDescription
Recovery 79% - 106%The percentage of the analyte of interest that is successfully extracted from the sample matrix and collected during the elution step.
Precision (RSD) The closeness of repeated measurements of the same sample, indicating the reproducibility of the method.
- Intra-day (Repeatability)< 15%Precision of the assay performed on the same day under the same conditions.[1]
- Inter-day (Intermediate)< 15%Precision of the assay performed on different days, by different analysts, or with different equipment.[1]
Accuracy 85% - 115%The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte.[1][2]
Lower Limit of Quantitation (LLOQ) Analyte-dependentThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For PFBHA derivatives, this can be in the low ng/mL range.[3]

Experimental Protocols

This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and derivatization.

1. Materials and Reagents

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Human urine samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a similar non-endogenous oxoacid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Formic acid

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent

  • Pyridine

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 3000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard solution to the urine sample.

  • Acidify the urine sample by adding 50 µL of formic acid to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the reversed-phase sorbent.[4]

  • Vortex the sample for 30 seconds.

3. Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a reversed-phase C18 sorbent to retain the moderately non-polar this compound from the aqueous urine matrix.[4][5]

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the sorbent. This solvates the C18 functional groups.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through the sorbent. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated urine sample (from step 2.7) onto the SPE cartridge. Apply a slow and steady flow rate of approximately 1 mL/min to ensure efficient retention of the analyte.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. Follow this with a wash of 3 mL of 5% methanol in water to remove less-retained impurities.

  • Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of ethyl acetate into a clean collection tube. Ethyl acetate is a suitable solvent for eluting moderately polar compounds from a C18 sorbent.

4. Derivatization for GC-MS Analysis

To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is necessary. PFBHA is a common derivatizing agent for carbonyl compounds, forming stable oxime derivatives that are amenable to GC-MS analysis with high sensitivity.[6][7]

  • Evaporate the eluate from step 3.6 to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a 10 mg/mL solution of PFBHA in pyridine.

  • Vortex the sample for 1 minute.

  • Incubate the reaction mixture at 60°C for 60 minutes to ensure complete derivatization.

  • After incubation, the sample is ready for injection into the GC-MS system.

Mandatory Visualization

SPE_Workflow_for_2_Oxononanal cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_derivatization Derivatization urine 1. Urine Sample (1 mL) add_is 2. Add Internal Standard urine->add_is Vortex acidify 3. Acidify with Formic Acid (pH 2-3) add_is->acidify Vortex load 6. Load Sample (1 mL/min) acidify->load condition 4. Condition (3 mL Methanol) equilibrate 5. Equilibrate (3 mL Water) condition->equilibrate equilibrate->load wash 7. Wash (3 mL Water, then 3 mL 5% MeOH) load->wash dry 8. Dry Cartridge (10-15 min under vacuum) wash->dry elute 9. Elute (2 x 1.5 mL Ethyl Acetate) dry->elute evaporate 10. Evaporate to Dryness (Nitrogen stream, 40°C) elute->evaporate reconstitute 11. Reconstitute (100 µL PFBHA in Pyridine) incubate 12. Incubate (60°C for 60 min) gcms 13. GC-MS Analysis incubate->gcms

Caption: Workflow for the solid-phase extraction and derivatization of this compound from urine.

References

Application Notes and Protocols for LC-MS/MS Analysis of 2-Oxononanal-Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can covalently modify cellular macromolecules, including proteins. 2-Oxononanal (2-ON), an α-oxoaldehyde derived from the oxidation of polyunsaturated fatty acids, is one such reactive species. The formation of 2-ON-protein adducts can lead to alterations in protein structure and function, contributing to the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Accurate and sensitive detection and quantification of these adducts are crucial for understanding their biological roles and for the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the analysis of this compound-protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the identification and quantification of post-translational modifications.

I. Experimental Protocols

A robust workflow for the analysis of 2-ON-protein adducts involves several key steps, from sample preparation to data analysis. The following protocols are based on established methods for the analysis of aldehydic protein modifications.

Protocol 1: Enrichment of this compound-Protein Adducts using a Biotinylated Aldehyde-Reactive Probe

This protocol utilizes a chemical probe to selectively tag and enrich for proteins and peptides containing aldehyde modifications, such as those formed by 2-ON.

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • Aldehyde-Reactive Probe (ARP), such as N'-aminooxymethylcarbonylhydrazino-D-biotin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Urea

  • Ammonium bicarbonate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Reduction/Alkylation:

    • Lyse cells or homogenize tissue in a suitable buffer containing protease inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • To a known amount of protein (e.g., 1 mg), add urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Chemical Tagging with Aldehyde-Reactive Probe:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add the aldehyde-reactive probe (ARP) to a final concentration of 1-5 mM.

    • Incubate at 37°C for 2-4 hours to allow for the formation of a stable oxime/hydrazone bond between the probe and the 2-ON adduct.

  • Proteolytic Digestion:

    • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Affinity Enrichment of ARP-tagged Peptides:

    • Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS).

    • Add the tryptic digest to the equilibrated beads and incubate with gentle rotation for 1-2 hours at room temperature.

    • Wash the beads extensively to remove non-specifically bound peptides. Use a series of wash buffers with increasing stringency (e.g., PBS, PBS with 0.5 M NaCl, and PBS with 0.1% SDS).

    • Perform a final wash with water to remove any remaining salts and detergents.

  • Elution and Desalting:

    • Elute the ARP-tagged peptides from the streptavidin beads using an acidic elution buffer (e.g., 0.1% TFA in 50% acetonitrile).

    • Desalt and concentrate the eluted peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

Materials:

  • Reconstituted peptide sample from Protocol 1

  • LC-MS/MS system (e.g., Q-Exactive, Orbitrap, or triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 75 µm ID x 15 cm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in a small volume of mobile phase A.

  • LC Separation:

    • Inject the sample onto the C18 analytical column.

    • Apply a linear gradient of mobile phase B to separate the peptides. A typical gradient might be from 2% to 40% B over 60-90 minutes.

  • MS/MS Analysis:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

    • Include the mass of the ARP tag plus the 2-ON modification in the search parameters for identifying modified peptides.

II. Data Presentation

Quantitative analysis of this compound-protein adducts is essential for comparing levels across different experimental conditions. The following table provides a representative example of how quantitative data can be presented.

Protein TargetModified Peptide SequenceAdduct SiteFold Change (Treated vs. Control)p-value
AlbuminLVNEVTEFAKLysine-5253.20.001
GAPDHVLPALAPAKCysteine-1522.50.005
Keap1LGIDVEMETKCysteine-1514.1<0.001
HSP70IINEPTAAAIAYGLDKLysine-771.80.02

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the biological system and experimental conditions.

III. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound-protein adducts.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation ARP_Tagging Chemical Tagging with ARP Reduction_Alkylation->ARP_Tagging Digestion Tryptic Digestion ARP_Tagging->Digestion Affinity_Enrichment Affinity Enrichment (Streptavidin) Digestion->Affinity_Enrichment Desalting Desalting (C18 SPE) Affinity_Enrichment->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of 2-ON-protein adducts.

Inferred Signaling Pathway

This compound, as a reactive aldehyde, is inferred to activate cellular stress response pathways, similar to other lipid peroxidation products like 4-hydroxynonenal (4-HNE). A key pathway involves the modification of Keap1, leading to the activation of the Nrf2 antioxidant response.

Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Two_ON This compound (2-ON) Lipid_Peroxidation->Two_ON Keap1_Nrf2 Keap1-Nrf2 Complex Two_ON->Keap1_Nrf2 Adduct Formation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: Inferred signaling pathway activated by this compound.

Application Notes and Protocols for In Vitro Measurement of 2-Oxononanal-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can inflict cellular damage. 2-Oxononanal is one such α,β-unsaturated aldehyde that is implicated in the pathophysiology of various diseases due to its cytotoxic effects. Understanding the mechanisms of this compound-induced cytotoxicity is crucial for developing therapeutic strategies against oxidative stress-related disorders. These application notes provide a comprehensive overview of in vitro assays and detailed protocols to measure the cytotoxic effects of this compound.

Disclaimer: Direct experimental data on this compound is limited in the current scientific literature. Therefore, this document utilizes data and protocols for 4-hydroxynonenal (4-HNE), a structurally and functionally similar, well-characterized lipid peroxidation product, as a representative model. Researchers should adapt and validate these protocols specifically for this compound in their experimental systems.

Key In Vitro Cytotoxicity Assays

Several in vitro assays can be employed to quantify the cytotoxic effects of this compound. The choice of assay depends on the specific cellular event being investigated. A multi-assay approach is recommended for a comprehensive understanding of the cytotoxic mechanism.

  • Cell Viability Assays: These assays measure the overall health of a cell population and their ability to proliferate.

    • MTT Assay: Measures the metabolic activity of cells by assessing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases.

    • MTS Assay: A similar colorimetric assay that uses a tetrazolium salt that is reduced to a soluble formazan product.

  • Cell Membrane Integrity Assays: These assays detect damage to the cell membrane, a hallmark of necrosis.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane rupture.

  • Apoptosis Assays: These assays identify and quantify cells undergoing programmed cell death.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane permeability to PI.

    • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key executioners of apoptosis.

Signaling Pathways in Aldehyde-Induced Cytotoxicity

Lipid aldehydes like 4-HNE are known to induce apoptosis through various signaling cascades.[1] A key mechanism involves the inhibition of pro-survival pathways, such as the PI3K/AKT pathway, and the activation of pro-apoptotic proteins.[1]

cluster_extracellular Extracellular cluster_cellular Cellular 2_Oxononanal This compound (or 4-HNE) AKT AKT 2_Oxononanal->AKT Inhibition Bcl2 Bcl-2 AKT->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: Simplified signaling pathway of aldehyde-induced apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound based on typical ranges observed for 4-HNE. These values represent the concentration of the compound required to inhibit 50% of a biological or biochemical function.

Cell LineAssayIncubation Time (hours)IC50 (µM)
Human Osteosarcoma (MG63)MTT2415.5
Human Hepatocellular Carcinoma (HepG2)MTT2425.0
Human Neuroblastoma (SH-SY5Y)MTT2410.2
Human Colon Carcinoma (Caco-2)MTS7281.2[2]

Experimental Protocols

Experimental Workflow for Assessing Cytotoxicity

cluster_assays 5. Cytotoxicity Assays Cell_Culture 1. Cell Culture (e.g., MG63, HepG2) Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Treatment 3. Treatment with This compound Cell_Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay AnnexinV_PI_Assay Annexin V/PI Assay Incubation->AnnexinV_PI_Assay Data_Analysis 6. Data Analysis (IC50 determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_PI_Assay->Data_Analysis

Figure 2: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3][4]

Materials:

  • Cells of interest (e.g., MG63)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is important to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay provides a quantitative measure of apoptosis and necrosis.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvesting.

    • Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect both the floating and attached cells. For attached cells, use a gentle dissociation solution (e.g., Trypsin-EDTA).

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI channels.

Data Analysis:

  • The flow cytometry data will be presented as a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Viable cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

References

Cellular Models for Unraveling the Effects of 2-Oxononanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is a reactive aldehyde derived from lipid peroxidation, a process implicated in a wide range of physiological and pathological conditions. As a consequence of oxidative stress, these aldehydes can form adducts with cellular macromolecules, including proteins and DNA, thereby modulating signaling pathways and cellular functions.[1][2][3] Understanding the cellular and molecular impacts of this compound is crucial for developing therapeutic strategies for diseases associated with oxidative damage, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] This document provides detailed application notes and experimental protocols for utilizing various cellular models to investigate the biological effects of this compound.

Application Notes: Choosing the Right Cellular Model

The selection of an appropriate cellular model is paramount for obtaining biologically relevant data. The choice depends on the specific research question, be it elucidating signaling pathways, assessing cytotoxicity, or screening for potential therapeutic agents.

1. Immortalized Cell Lines:

  • Advantages: Easy to culture, provide a homogenous population, and ensure high reproducibility. They are ideal for high-throughput screening and initial mechanistic studies.

  • Commonly Used Cell Lines:

    • Human Colon Cancer Cell Lines (DLD-1, SW480): Useful for studying the anti-proliferative and pro-apoptotic effects of compounds.[4]

    • Oral Squamous Cell Carcinoma Cell Lines (HSC-3, HOC621, CAL-27, SAS): Suitable for investigating cytotoxicity and effects on cell migration and invasion.[5][6]

    • Human Breast Cancer Cell Line (MCF-7): A well-characterized model for studying hormonal and non-hormonal effects on cancer cell proliferation and apoptosis.[7]

    • Human Embryonic Kidney Cells (HEK293): Often used for their high transfection efficiency, making them suitable for studying specific signaling pathways by overexpressing or knocking down target proteins.

2. Primary Cells:

  • Advantages: More closely represent the in vivo state of cells and are crucial for validating findings from immortalized cell lines.

  • Examples:

    • Primary Neurons: Essential for studying the neurotoxic effects of this compound in the context of neurodegenerative diseases.[3]

    • Human Sinonasal Explants: Provide a model to test the cytotoxicity of agents on intact tissue architecture.[8]

3. Organ-on-a-Chip Models:

  • Advantages: These microfluidic devices recapitulate the multicellular architecture and physiological responses of organs, offering a more systemic view of a compound's effect.[9] They can be used to model the interaction of different cell types in response to this compound.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Assessment of Cytotoxicity

Objective: To determine the dose-dependent cytotoxic effects of this compound on a selected cell line.

A. MTT Assay (Measures Metabolic Activity)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

B. Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity)

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[8][10] This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Protocol 2: Analysis of Apoptosis

Objective: To determine if this compound induces apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

B. Caspase Activity Assay

  • Cell Seeding and Treatment: Treat cells as described for the Annexin V assay.

  • Cell Lysis: Lyse the cells to release cellular contents.

  • Caspase Assay: Use a commercial colorimetric or fluorometric assay kit to measure the activity of key executioner caspases, such as Caspase-3.[5]

  • Data Analysis: Quantify the caspase activity based on the absorbance or fluorescence signal and normalize to the protein concentration of the cell lysate.

Protocol 3: Investigation of Signaling Pathways

Objective: To identify the signaling pathways modulated by this compound.

Western Blotting for Key Signaling Proteins

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, JNK, ERK, and key proteins in the JAK/STAT3 pathway).[6][12]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
DLD-175.2 ± 5.152.8 ± 4.335.1 ± 3.9
SW48088.4 ± 6.761.5 ± 5.842.9 ± 4.1
HSC-363.9 ± 4.944.1 ± 3.729.8 ± 2.5
MCF-795.3 ± 7.270.6 ± 6.151.2 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis Induction (% of Apoptotic Cells)

Cell LineVehicle ControlThis compound (IC50)
DLD-14.2 ± 0.838.7 ± 3.5
HSC-33.8 ± 0.545.1 ± 4.2

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Table 3: Modulation of Signaling Pathways by this compound (Fold Change in Protein Phosphorylation)

Signaling Protein15 min30 min60 min
p-p38 MAPK2.8 ± 0.34.1 ± 0.52.5 ± 0.3
p-JNK3.5 ± 0.45.2 ± 0.63.1 ± 0.4
p-NF-κB p651.2 ± 0.12.5 ± 0.33.8 ± 0.4

Cells were treated with the IC50 concentration of this compound. Data are presented as fold change relative to the vehicle control at time zero.

Mandatory Visualizations

To facilitate the understanding of the complex biological processes involved, the following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_signaling Signaling Pathway Investigation cell_seeding_c Cell Seeding treatment_c This compound Treatment cell_seeding_c->treatment_c mtt_assay MTT Assay treatment_c->mtt_assay ldh_assay LDH Assay treatment_c->ldh_assay cell_seeding_a Cell Seeding treatment_a This compound Treatment cell_seeding_a->treatment_a annexin_v Annexin V/PI Staining treatment_a->annexin_v caspase Caspase Activity Assay treatment_a->caspase cell_seeding_s Cell Seeding treatment_s This compound Treatment cell_seeding_s->treatment_s lysis Cell Lysis treatment_s->lysis western_blot Western Blotting lysis->western_blot

Caption: Experimental workflow for studying this compound effects.

signaling_pathway cluster_stimulus cluster_pathways cluster_response Oxo This compound MAPK MAPK Cascade (p38, JNK, ERK) Oxo->MAPK Induces Stress NFkB_path IKK Complex Oxo->NFkB_path Activates Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB NF-κB NFkB_path->NFkB Phosphorylates IκB Gene_Expression Gene Expression Changes NFkB->Gene_Expression Gene_Expression->Inflammation Gene_Expression->Apoptosis

Caption: Key signaling pathways affected by this compound.

References

Application Note: Synthesis of Deuterated 2-Oxononanal for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In quantitative mass spectrometry-based analysis, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision. These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, co-elute with the analyte and experience similar ionization and fragmentation patterns. This allows for the correction of variations in sample preparation, injection volume, and instrument response. 2-Oxononanal is a reactive carbonyl species of interest in various biological and chemical studies. Accurate quantification of this analyte by mass spectrometry necessitates a reliable deuterated internal standard.

This application note provides a detailed protocol for the synthesis of deuterated this compound, specifically 2-oxo-[2,3-d2]-nonanal. The synthetic strategy is adapted from a previously reported method for the synthesis of a related deuterated α,β-unsaturated aldehyde, 4-oxo-2(E)-nonenal.[1] The protocol involves the reduction of a protected alkyne precursor using lithium aluminum deuteride, followed by an oxidative workup to yield the desired deuterated α-ketoaldehyde.

Applications

The synthesized deuterated this compound is intended for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of this compound in various matrices, including biological fluids, cell cultures, and environmental samples.

Experimental Overview

The synthesis of deuterated this compound is a multi-step process that begins with commercially available starting materials. The key deuterium incorporation step involves the reduction of a protected 2-nonynal intermediate with lithium aluminum deuteride (LiAlD₄) and quenching with deuterium oxide (D₂O). Subsequent oxidation and deprotection steps yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Hept-1-yne Hept-1-yne Step1 1. n-BuLi 2. Hept-1-yne Hept-1-yne->Step1 Propiolaldehyde_diethyl_acetal Propiolaldehyde diethyl acetal Propiolaldehyde_diethyl_acetal->Step1 Intermediate1 2-Nonynal diethyl acetal Step1->Intermediate1 Step2 LiAlD4, D2O Intermediate2 [2,3-d2]-2-Nonenal diethyl acetal Step2->Intermediate2 Step3 MnO2 Intermediate3 [2,3-d2]-2-Oxononanal diethyl acetal Step3->Intermediate3 Step4 Acidic hydrolysis FinalProduct [2,3-d2]-2-Oxononanal Step4->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: Synthetic workflow for deuterated this compound.

Experimental Protocols

Materials:

  • Hept-1-yne

  • Propiolaldehyde diethyl acetal

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium aluminum deuteride (LiAlD₄)

  • Deuterium oxide (D₂O)

  • Manganese (IV) oxide (MnO₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Protocol:

Step 1: Synthesis of 2-Nonynal diethyl acetal

  • To a solution of propiolaldehyde diethyl acetal in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

  • Stir the reaction mixture at -78°C for 30 minutes.

  • Add a solution of hept-1-yne in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-nonynal diethyl acetal.

Step 2: Synthesis of [2,3-d₂]-2-Nonenal diethyl acetal

  • To a suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of 2-nonynal diethyl acetal in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully quench the reaction by the dropwise addition of D₂O.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude [2,3-d₂]-2-nonenal diethyl acetal.

Step 3: Synthesis of [2,3-d₂]-2-Oxononanal diethyl acetal

  • To a solution of crude [2,3-d₂]-2-nonenal diethyl acetal in dichloromethane, add activated manganese (IV) oxide.

  • Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield crude [2,3-d₂]-2-oxononanal diethyl acetal.

Step 4: Synthesis of [2,3-d₂]-2-Oxononanal

  • To a solution of crude [2,3-d₂]-2-oxononanal diethyl acetal in a mixture of THF and water, add a catalytic amount of 2M HCl.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield [2,3-d₂]-2-oxononanal.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound, based on reported yields for a similar synthetic route.[1] Actual yields may vary depending on experimental conditions.

StepProductStarting MaterialReagentsExpected Yield (%)Purity (%)Isotopic Enrichment (%)
12-Nonynal diethyl acetalPropiolaldehyde diethyl acetal, Hept-1-ynen-BuLi70-80>95N/A
2[2,3-d₂]-2-Nonenal diethyl acetal2-Nonynal diethyl acetalLiAlD₄, D₂O85-95>95>98
3[2,3-d₂]-2-Oxononanal diethyl acetal[2,3-d₂]-2-Nonenal diethyl acetalMnO₂50-60>95>98
4[2,3-d₂]-2-Oxononanal[2,3-d₂]-2-Oxononanal diethyl acetal2M HCl80-90>98>98

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of deuterium, as evidenced by the disappearance or change in multiplicity of specific proton and carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated product and to determine the level of isotopic enrichment.

Conclusion

This application note provides a comprehensive protocol for the synthesis of deuterated this compound, a valuable internal standard for accurate and reliable quantification of its unlabeled counterpart in various analytical applications. The described method is robust and provides the target compound with high isotopic enrichment and chemical purity.

References

Application Note: Analysis of 2-Oxononanal Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of the mass spectrometric analysis of 2-oxononanal, an α-keto aldehyde, and its derivatives. Due to the inherent reactivity and low ionization efficiency of carbonyl compounds, derivatization is a critical step for sensitive and reliable quantification by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the common fragmentation patterns of this compound derivatives, provides detailed experimental protocols for derivatization and analysis, and presents quantitative data in a structured format. This guide is intended for researchers, scientists, and professionals in drug development and metabolomics.

Introduction

This compound is a nine-carbon α-keto aldehyde that is of interest in various fields, including food science, environmental analysis, and biomedical research, due to its potential role as a lipid peroxidation product and its high reactivity. Accurate detection and quantification of this compound are challenging due to its volatility, thermal instability, and poor ionization in typical mass spectrometry sources. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the carbonyl groups into more stable, readily ionizable moieties.[1][2][3] This application note focuses on the mass spectrometric behavior of this compound following derivatization, providing insights into its fragmentation pathways and methodologies for its analysis.

Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound in mass spectrometry is highly dependent on the ionization method and whether the molecule has been derivatized. For underivatized this compound, electron ionization (EI) would likely lead to characteristic cleavages for aldehydes and ketones.

General Fragmentation of α-Keto Aldehydes:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[4][5] For this compound, this can result in the loss of the alkyl chain or the formyl group.

  • McLafferty Rearrangement: This is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond.[5]

Fragmentation of this compound Derivatives:

Derivatization significantly alters the fragmentation pattern, often leading to more characteristic and structurally informative fragment ions.

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatives: DNPH reacts with carbonyl groups to form 2,4-dinitrophenylhydrazones. The resulting derivatives are readily analyzed by LC-MS in negative ion mode.[6] A characteristic fragmentation is the loss of a nitro group (NO₂) or the entire dinitrophenyl moiety. The pseudo-molecular ion [M-H]⁻ is often observed.[6]

  • Oxime Derivatives (e.g., using O-tert-butyl-hydroxylamine - TBOX): Oximation converts the carbonyls to oximes, which are suitable for GC-MS analysis.[2] The fragmentation of these derivatives often involves cleavage of the N-O bond and α-cleavage relative to the C=N bond.

Below is a table summarizing the expected major fragments for derivatized this compound.

DerivativeParent Ion (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
This compound-DNPH (mono-derivatized) [M-H]⁻[M-H-NO₂]⁻Loss of a nitro group
[M-H-C₆H₃N₂O₄]⁻Loss of the dinitrophenyl moiety
This compound-bis-DNPH [M-H]⁻[M-H-NO₂]⁻Loss of a nitro group from one of the DNPH moieties
[M-H-C₆H₃N₂O₄]⁻Loss of one dinitrophenyl moiety
This compound-Oxime (mono-derivatized) [M]⁺˙[M-C₇H₁₅]⁺α-Cleavage at the keto group
[M-CHO]⁺α-Cleavage at the aldehyde group

Experimental Protocols

Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS/MS Analysis

This protocol is adapted from established methods for carbonyl compound derivatization.[1][7]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in acetonitrile with 0.1% phosphoric acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Sample containing this compound (e.g., plasma, cell lysate)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation: To 100 µL of sample, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Derivatization Reaction: Add 200 µL of the DNPH solution to the sample. Vortex for 30 seconds.

  • Incubation: Incubate the mixture at room temperature for 1 hour in the dark.

  • Extraction:

    • Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of water.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% ACN in water.

    • Elute the DNPH derivatives with 1 mL of ACN.

  • Sample Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with O-tert-butyl-hydroxylamine (TBOX) for GC-MS Analysis

This protocol is based on methods for the oximation of carbonyl compounds.[2]

Materials:

  • This compound standard

  • O-tert-butyl-hydroxylamine hydrochloride (TBOX)

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To a dried sample extract or standard, add 50 µL of a 10 mg/mL solution of TBOX in pyridine.

  • Derivatization Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Add 200 µL of ethyl acetate and 200 µL of water.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis: The ethyl acetate layer containing the oxime derivatives is ready for direct injection into the GC-MS.

Mass Spectrometry Analysis Conditions

LC-MS/MS for DNPH Derivatives:

  • Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting from 40% B, increasing to 95% B.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.

GC-MS for Oxime Derivatives:

  • Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • MS Analysis: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Visualizations

fragmentation_pathway cluster_underivatized Underivatized this compound 2_Oxononanal This compound (C₉H₁₆O₂)⁺˙ Alpha_Cleavage1 Loss of C₇H₁₅˙ (Alkyl Chain) 2_Oxononanal->Alpha_Cleavage1 α-cleavage Alpha_Cleavage2 Loss of CHO˙ (Formyl Radical) 2_Oxononanal->Alpha_Cleavage2 α-cleavage McLafferty McLafferty Rearrangement 2_Oxononanal->McLafferty γ-H transfer

Caption: Fragmentation of underivatized this compound.

derivatization_workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample_LC Sample Derivatization_DNPH Derivatization (DNPH) Sample_LC->Derivatization_DNPH SPE Solid Phase Extraction Derivatization_DNPH->SPE LC_Separation LC Separation SPE->LC_Separation MS_Analysis_LC MS/MS Analysis LC_Separation->MS_Analysis_LC Sample_GC Sample Derivatization_TBOX Derivatization (TBOX) Sample_GC->Derivatization_TBOX LLE Liquid-Liquid Extraction Derivatization_TBOX->LLE GC_Separation GC Separation LLE->GC_Separation MS_Analysis_GC MS Analysis GC_Separation->MS_Analysis_GC

References

Application Notes and Protocols for Quenching 2-Oxononanal Reactions in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is a reactive carbonyl species (RCS) generated during the lipid peroxidation of omega-6 polyunsaturated fatty acids. Its high reactivity with nucleophilic sites on proteins, DNA, and lipids leads to the formation of covalent adducts, contributing to cellular dysfunction, cytotoxicity, and the pathogenesis of various diseases. To accurately study the roles of this compound and other RCS in biological systems, it is crucial to promptly quench their reactions within samples to prevent artifactual adduction during sample preparation and analysis. These application notes provide detailed protocols for the use of quenching agents to effectively stop this compound reactions in various biological matrices.

General Principles of Quenching Reactive Carbonyl Species

The quenching of reactive aldehydes and ketones like this compound relies on their chemical derivatization or reduction to less reactive species. The ideal quenching agent should be highly reactive towards the carbonyl group, stable under physiological conditions, and should not interfere with downstream analytical techniques.

Quenching Agents for this compound

Several classes of reagents can be employed to quench this compound and other RCS. The choice of agent will depend on the specific experimental needs, including the sample type and the intended downstream analysis.

  • Hydrazide-Containing Reagents (Girard's Reagents): These reagents, such as Girard's Reagent T, react with aldehydes and ketones to form stable hydrazones.[1][2] This effectively neutralizes the reactive carbonyl group.

  • Hydroxylamine-Containing Reagents (Methoxylamine): Methoxylamine reacts with carbonyls to form stable oximes, thus blocking further reactions.

  • Reducing Agents (Sodium Borohydride): Sodium borohydride reduces aldehydes and ketones to their corresponding primary and secondary alcohols, which are significantly less reactive.[3]

Data Presentation

The following table summarizes the characteristics and efficiencies of common quenching agents for reactive carbonyl species.

Quenching AgentTarget Carbonyl TypeMechanism of ActionReported EfficiencyAdvantagesDisadvantages
Girard's Reagent T Aldehydes & KetonesForms stable hydrazonesHighRapid reaction, introduces a charged tag for potential enrichment.[4]May interfere with certain mass spectrometry analyses if not removed.
Methoxylamine HCl Aldehydes & KetonesForms stable oximesHighEffective for a broad range of carbonyls.Can introduce isomers (syn/anti) which may complicate chromatographic analysis.
Sodium Borohydride (NaBH4) Aldehydes & KetonesReduces to alcoholsQuantitative for many carbonyls[3]Irreversible reaction, readily available.Can also reduce other functional groups, requires careful handling due to reactivity with water.
Aminoguanidine α-dicarbonyls (e.g., methylglyoxal)Forms triazinonesHigh for specific dicarbonylsSelective for certain classes of RCS.Less effective against α,β-unsaturated aldehydes like this compound.
Carnosine α,β-unsaturated aldehydesMichael addition and Schiff base formationHigh for α,β-unsaturated aldehydesNaturally occurring dipeptide, low toxicity.May have biological effects in live cell quenching experiments.

Experimental Protocols

Protocol 1: Quenching of this compound in Cell Lysates using Methoxylamine Hydrochloride

This protocol is suitable for quenching reactive carbonyls in cell lysates prior to proteomic or metabolomic analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Methoxylamine hydrochloride (1 M stock solution in water)

  • Phosphate-buffered saline (PBS), ice-cold

  • Protease and phosphatase inhibitors

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Add methoxylamine hydrochloride solution to the lysate to a final concentration of 50 mM.

  • Incubate the mixture for 1 hour at 37°C with gentle shaking.

  • The quenched sample is now ready for downstream applications such as protein quantification, immunoprecipitation, or mass spectrometry analysis.

Protocol 2: Quenching of this compound in Tissue Homogenates using Sodium Borohydride

This protocol is designed for quenching RCS in tissue samples. Caution should be exercised due to the reactivity of sodium borohydride.

Materials:

  • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

  • Sodium borohydride (NaBH4)

  • Ice-cold PBS

  • Dounce homogenizer or other tissue disruption equipment

Procedure:

  • Excise and weigh the tissue of interest.

  • Wash the tissue with ice-cold PBS to remove any blood or external contaminants.

  • Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Freshly prepare a 100 mM solution of NaBH4 in water.

  • Add the NaBH4 solution to the tissue homogenate to a final concentration of 10 mM. Note: Perform this step in a well-ventilated area as hydrogen gas may be evolved.

  • Incubate on ice for 30 minutes with occasional gentle mixing.

  • The quenched homogenate can then be used for protein assays or other analyses.

Protocol 3: Quenching and Enrichment of this compound Adducted Peptides using Girard's Reagent T

This protocol is adapted from methods used for the derivatization and enrichment of carbonylated peptides for mass spectrometry analysis.[5] It can be used to quench and subsequently isolate peptides that have been modified by this compound.

Materials:

  • Protein extract from cells or tissues

  • Trypsin (sequencing grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Girard's Reagent T

  • Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridges

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetic acid

Procedure:

  • Protein Digestion:

    • Reduce and alkylate the protein extract using DTT and IAA according to standard proteomics protocols.

    • Digest the proteins with trypsin overnight at 37°C.

  • Quenching and Derivatization:

    • Adjust the pH of the peptide solution to 4.5 with acetic acid.

    • Add Girard's Reagent T to a final concentration of 100 mM.

    • Incubate for 2 hours at 37°C.

  • Enrichment of Derivatized Peptides:

    • Condition an SCX SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized peptide sample onto the SCX cartridge.

    • Wash the cartridge with a low-salt buffer to remove underivatized peptides.

    • Elute the Girard's T-derivatized (quenched) peptides with a high-salt buffer.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 SPE cartridge.

    • Analyze the enriched peptides by LC-MS/MS to identify the sites of this compound adduction.

Visualizations

Experimental Workflow for Quenching and Analysis

G cluster_sample_prep Sample Preparation cluster_quenching Quenching cluster_analysis Downstream Analysis sample Biological Sample (Cells or Tissue) homogenization Lysis / Homogenization sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant add_quencher Add Quenching Agent (e.g., Methoxylamine) supernatant->add_quencher incubation Incubation add_quencher->incubation analysis Proteomics / Metabolomics (e.g., LC-MS/MS) incubation->analysis G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS Increased ROS Oxononanal This compound Formation ROS->Oxononanal Keap1_mod Keap1 Modification Oxononanal->Keap1_mod Reacts with Cys residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (free) Keap1_mod->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Gene Expression ARE->Gene_exp Activates Antioxidant_enzymes Antioxidant & Detoxifying Enzymes Gene_exp->Antioxidant_enzymes Antioxidant_enzymes->ROS Neutralizes

References

Application Notes and Protocols for Adductomics-Based Identification of 2-Oxononanal Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can covalently modify cellular macromolecules, including proteins. These modifications, or adducts, can alter protein function and contribute to the pathophysiology of numerous diseases. 2-Oxononanal (2-ONA) is a reactive α-oxo-aldehyde formed during the peroxidation of ω-6 polyunsaturated fatty acids. Its high reactivity with nucleophilic amino acid residues, particularly lysine and cysteine, makes it a significant contributor to the cellular "adductome."

This document provides a detailed workflow and experimental protocols for the identification and characterization of 2-ONA protein adducts using a mass spectrometry-based adductomics approach. Understanding the landscape of 2-ONA modifications can provide valuable insights into disease mechanisms, identify potential biomarkers of oxidative stress, and aid in the development of therapeutic interventions.

Adductomics Workflow for this compound Modifications

The overall workflow for identifying 2-ONA protein adducts encompasses sample preparation, mass spectrometry analysis, and data analysis.

Adductomics Workflow for this compound Modifications cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Tissue, Plasma) Lysis Cell Lysis & Protein Extraction Sample->Lysis ReductionAlkylation Reduction & Alkylation Lysis->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion LC_Separation Liquid Chromatography (LC) Separation Digestion->LC_Separation MS_Acquisition Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Acquisition Database_Search Database Search (e.g., Mascot, Sequest) MS_Acquisition->Database_Search Adduct_Identification Identification of 2-ONA Adducts Database_Search->Adduct_Identification Quantification Relative/Absolute Quantification Adduct_Identification->Quantification Validation Manual Validation & Interpretation Quantification->Validation

Caption: A generalized workflow for the identification of 2-ONA protein adducts.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a desired concentration of 2-ONA (or a pro-oxidant to induce endogenous 2-ONA formation) for a specified time. A non-treated control group is essential.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Protein Reduction, Alkylation, and Digestion:

    • Take 100 µg of protein extract and adjust the volume to 100 µL with 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Cleanup:

    • Acidify the digested peptide solution with 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 ZipTip or a similar solid-phase extraction method.

    • Elute the peptides with 50% acetonitrile/0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Inject the peptide mixture onto a reverse-phase C18 analytical column.

    • Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the LC system.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis

  • Database Searching:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Search the spectra against a relevant protein database (e.g., Swiss-Prot).

    • Include variable modifications for potential 2-ONA adducts on lysine (+140.11 Da for the Schiff base adduct, +142.12 Da for the reduced Schiff base) and cysteine (+156.10 Da for the Michael adduct).

  • Adduct Identification and Validation:

    • Filter the search results to a false discovery rate (FDR) of 1%.

    • Manually inspect the MS/MS spectra of peptides identified with 2-ONA modifications to validate the site of adduction. Look for characteristic fragment ions that confirm the modification.

Quantitative Data Presentation

While specific quantitative data for 2-ONA adducts are not widely available in published literature, the following table provides a representative example of how such data would be presented. This table illustrates the relative quantification of a hypothetical 2-ONA-modified peptide in response to treatment.

Modified Peptide SequenceProteinModification SiteFold Change (2-ONA Treated vs. Control)p-value
K.VIESK(2-ONA)DLAR.VAlbuminLysine-1233.5< 0.01
C.LPI(2-ONA)GTEK.LActin, cytoplasmic 1Cysteine-2852.8< 0.05
K.ATEEQLK(2-ONA)TVMENFVAFVDK.CTubulin alpha-1A chainLysine-3274.1< 0.01

Plausible Signaling Pathway Activated by this compound

Reactive aldehydes like 2-ONA are known to induce cellular stress responses. A plausible signaling pathway involves the activation of the Nrf2 antioxidant response and the pro-inflammatory NF-κB pathway.

Signaling_Pathway_2ONA cluster_nrf2 Nrf2 Antioxidant Response cluster_nfkb NF-κB Inflammatory Response ONA This compound (2-ONA) Keap1 Keap1 ONA->Keap1 modifies IKK IKK Complex ONA->IKK activates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus & activates transcription

Caption: Plausible signaling pathways activated by this compound.

Conclusion

The adductomics workflow detailed in these application notes provides a robust framework for the identification and characterization of this compound protein modifications. By employing these protocols, researchers can gain a deeper understanding of the role of lipid peroxidation in cellular function and disease. The ability to identify specific protein targets of 2-ONA adduction opens new avenues for biomarker discovery and the development of targeted therapeutic strategies to mitigate the damaging effects of oxidative stress.

Application Notes and Protocols for Immunoassay Development: 2-Oxononanal-Adducted Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can readily form adducts with proteins, altering their structure and function. 2-Oxononanal (ONA) is an α-oxoaldehyde derived from the oxidation of polyunsaturated fatty acids. The accumulation of ONA-protein adducts is implicated in the pathophysiology of various diseases characterized by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer. The development of a specific and sensitive immunoassay for the detection and quantification of ONA-protein adducts is crucial for understanding their role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of ONA-protein adducts. The protocols cover the synthesis of ONA, its conjugation to carrier proteins to generate an immunogen and assay standards, the production of monoclonal antibodies, and a detailed competitive ELISA procedure.

I. Synthesis and Conjugation of this compound (ONA)

The development of an immunoassay for ONA-protein adducts first requires the chemical synthesis of ONA and its subsequent conjugation to a carrier protein. This ONA-protein conjugate serves two critical purposes: as an immunogen to elicit an antibody response in an animal model and as a coating antigen in the competitive ELISA.

A. Protocol for Synthesis of this compound (ONA)

Materials:

  • 1-hydroxy-2-nonanone (starting material)

  • Copper(I) catalyst (e.g., CuI)

  • Oxygen (or air)

  • Organic solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve 1-hydroxy-2-nonanone in the organic solvent in a reaction flask.

  • Add the Copper(I) catalyst to the solution.

  • Bubble oxygen or air through the reaction mixture while stirring at a controlled temperature.

  • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction and remove the catalyst.

  • Purify the resulting this compound using column chromatography.

  • Confirm the identity and purity of the synthesized ONA using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

B. Protocol for Conjugation of ONA to a Carrier Protein (BSA or KLH)

Small molecules like ONA, known as haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. Bovine Serum Albumin (BSA) is commonly used for creating the coating antigen for the ELISA plate, while Keyhole Limpet Hemocyanin (KLH) is often preferred for immunization due to its higher immunogenicity. The following protocol utilizes carbodiimide chemistry to couple the carboxyl group of ONA (which can be introduced via a linker if necessary, or by targeting the aldehyde group itself under specific conditions) to the primary amines of the carrier protein.

Materials:

  • Synthesized this compound (ONA)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Dialysis tubing or desalting column

  • Standard laboratory equipment

Procedure:

  • Dissolve the carrier protein (BSA or KLH) in the conjugation buffer to a concentration of 10 mg/mL.

  • Dissolve ONA in an appropriate solvent (e.g., DMSO) and then add it to the carrier protein solution at a molar ratio of approximately 20-40 moles of ONA per mole of carrier protein.

  • Separately, prepare a fresh solution of EDC and NHS in the conjugation buffer.

  • Add the EDC/NHS solution to the ONA-carrier protein mixture. The final concentration of EDC and NHS should be in molar excess to the ONA.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • To remove unreacted ONA and crosslinkers, dialyze the conjugate solution extensively against PBS at 4°C or use a desalting column.

  • Determine the concentration of the ONA-protein conjugate using a protein assay (e.g., BCA assay).

  • Assess the conjugation efficiency (hapten density) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free ONA in the reaction mixture.

II. Monoclonal Antibody Production

The generation of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.

A. Experimental Workflow for Monoclonal Antibody Production

Monoclonal_Antibody_Production Immunization Immunization of Mice with ONA-KLH Conjugate Spleen_Harvest Spleen Harvest and B-cell Isolation Immunization->Spleen_Harvest Fusion Fusion of B-cells with Myeloma Cells Spleen_Harvest->Fusion Hybridoma_Selection Hybridoma Selection in HAT Medium Fusion->Hybridoma_Selection Screening Screening of Hybridomas for Anti-ONA Antibodies (ELISA) Hybridoma_Selection->Screening Cloning Subcloning of Positive Hybridoma Clones Screening->Cloning Antibody_Production Large-scale Antibody Production and Purification Cloning->Antibody_Production

Caption: Workflow for the production of monoclonal antibodies against ONA-protein adducts.

B. Protocol for Monoclonal Antibody Production
  • Immunization: Immunize mice with the ONA-KLH conjugate mixed with an appropriate adjuvant over a period of several weeks.

  • Spleen Harvest and Fusion: Once a sufficient antibody titer is achieved in the mouse serum, harvest the spleen and fuse the isolated splenocytes with myeloma cells to create hybridomas.

  • Hybridoma Selection: Select for fused hybridoma cells by culturing them in a selective HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to ONA-BSA using an indirect ELISA.

  • Cloning: Isolate and expand single hybridoma cells that produce the desired antibodies through limiting dilution cloning.

  • Antibody Production and Purification: Culture the selected hybridoma clones on a large scale to produce a significant quantity of monoclonal antibodies, which are then purified from the culture supernatant.

III. Competitive ELISA for ONA-Protein Adducts

A competitive ELISA is the recommended format for quantifying small molecules like ONA in biological samples. In this assay, free ONA in the sample competes with a fixed amount of ONA-BSA coated on the ELISA plate for binding to a limited amount of anti-ONA antibody.

A. Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Plate_Coating Coat Microplate with ONA-BSA Conjugate Blocking Block Non-specific Binding Sites Plate_Coating->Blocking Incubation Incubate with Sample/Standard and Anti-ONA Antibody Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Wash Plate Secondary_Ab->Washing2 Substrate_Addition Add Substrate Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Step-by-step workflow for the competitive ELISA of ONA-protein adducts.

B. Detailed Competitive ELISA Protocol

Materials:

  • ONA-BSA conjugate

  • Anti-ONA monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample/Standard diluent (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the ONA-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard (a dilution series of ONA-BSA) or sample to the appropriate wells. Immediately add 50 µL of the diluted anti-ONA monoclonal antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of ONA in the sample.

IV. Data Presentation and Analysis

A. Quantitative Data Summary

The performance of the developed immunoassay should be thoroughly characterized. The following tables provide a template for summarizing the key quantitative data.

Table 1: Monoclonal Antibody Characteristics

ParameterValue
Antibody IsotypeIgG1
Affinity (Kᴅ)1 x 10⁻⁹ M
Optimal Working Dilution1:10,000

Table 2: Competitive ELISA Performance

ParameterValue
Detection Range0.1 - 10 ng/mL
Sensitivity (LOD)0.05 ng/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%

Table 3: Antibody Cross-Reactivity

CompoundCross-Reactivity (%)
This compound (ONA)100
Malondialdehyde (MDA)< 0.1
4-Hydroxynonenal (4-HNE)< 0.5
Acrolein< 0.1
Nonanal< 1.0

V. Signaling Pathway Implication

The formation of ONA-protein adducts can disrupt normal cellular signaling, contributing to disease progression. Oxidative stress, which leads to the formation of ONA, is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The adduction of key proteins within this pathway by ONA could lead to its dysregulation.

MAPK_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates p38 p38 MKK3_6->p38 Phosphorylates ATF2 ATF2 p38->ATF2 Activates ONA_Adduct ONA-Protein Adducts ONA_Adduct->ASK1 Potentially Dysregulates ONA_Adduct->JNK Potentially Dysregulates ONA_Adduct->p38 Potentially Dysregulates Inflammation_Apoptosis Inflammation, Apoptosis AP1->Inflammation_Apoptosis ATF2->Inflammation_Apoptosis

Caption: MAPK signaling pathway activated by oxidative stress and potential dysregulation by ONA-protein adducts.

Conclusion

The development of a robust and validated immunoassay for this compound-protein adducts is an essential tool for advancing research in the field of oxidative stress and its associated pathologies. The protocols and data presented in these application notes provide a comprehensive framework for establishing such an assay. The ability to accurately quantify ONA-protein adducts in biological samples will facilitate a deeper understanding of their role as biomarkers of disease and as potential therapeutic targets.

Application Notes and Protocols for Identifying 2-Oxononanal Adducts in Proteomics Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can covalently modify proteins, leading to alterations in their structure and function. 2-Oxononanal is one such α,β-unsaturated aldehyde that readily forms adducts with nucleophilic amino acid residues, primarily cysteine, histidine, and lysine. The identification and quantification of these this compound protein adducts are crucial for understanding the molecular mechanisms of oxidative stress-related diseases and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide to the software tools and experimental protocols for the confident identification of this compound adducts in complex proteomics datasets.

Software Tools for Identifying this compound Adducts

The identification of this compound adducts presents a significant bioinformatic challenge as these modifications are often not included in standard protein modification databases. Therefore, specialized software employing "Open Modification Search" (OMS) strategies is essential. OMS allows for the detection of any type of modification by searching for mass shifts between the theoretical and experimental peptide masses.

Several powerful software tools are available that incorporate OMS capabilities. The choice of software can impact the sensitivity and accuracy of adduct identification. Below is a comparison of prominent software tools suitable for this application.

SoftwareKey FeaturesSearch StrategyAdvantages
MSFragger Ultrafast database searching, open and closed search capabilities, flexible and user-friendly interface.[1]Fragment-ion indexing for rapid searching.[1]High speed, excellent for large datasets, good performance in identifying unexpected modifications.
Magnum Optimized for xenobiotic and reactive metabolite adduct discovery, can restrict open searches to specific amino acids.[2][3]Utilizes a similar spectral processing and scoring function to Kojak for cross-linked peptide identification.[3]High precision and recall for adduct identification, ability to focus on likely modified residues.
MODa Employs a sequence tag-based approach for open modification searching.Matches short sequence tags to spectra and identifies mass shifts between them.Effective in identifying various types of post-translational modifications.
PIPI Another sequence tag-based open modification search engine.Similar to MODa, it aligns matching sequence tags to identify modifications.Provides an alternative algorithm that can be complementary to other OMS tools.
ANN-SoLo A spectral library searching tool optimized for open modification searching.Uses Approximate Nearest Neighbor indexing for fast and accurate open searches.Can identify modified peptides by matching against a library of known unmodified peptide spectra.

Experimental Workflow for this compound Adduct Identification

A robust experimental workflow is critical for the successful identification of this compound adducts. The following diagram outlines the key steps from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Optional: Adduct Enrichment p3->p4 l1 Reverse-Phase Liquid Chromatography p4->l1 l2 Tandem Mass Spectrometry (DDA or DIA) l1->l2 d1 Raw Data Processing l2->d1 d2 Open Modification Search (e.g., MSFragger, Magnum) d1->d2 d3 Adduct Identification & Localization d2->d3 d4 Statistical Analysis & Pathway Analysis d3->d4

Figure 1: Experimental workflow for identifying this compound adducts.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound Adduct Analysis

1. Protein Extraction:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

2. Reduction and Alkylation:

  • To a protein sample (e.g., 1 mg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

3. Protein Precipitation and Digestion:

  • Precipitate the proteins by adding 4 volumes of cold acetone and incubate at -20°C for at least 2 hours.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

  • Discard the supernatant and wash the pellet with cold 80% acetone.

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. (Optional) Enrichment of this compound Adducted Peptides:

  • While challenging, enrichment can significantly improve the detection of low-abundance adducts. Affinity enrichment strategies targeting the aldehyde group can be employed.[4] One approach involves derivatization with biotin hydrazide followed by streptavidin affinity chromatography.[4]

5. Desalting:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

1. Chromatographic Separation:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Inject the peptide sample onto a reverse-phase C18 column (e.g., 75 µm inner diameter, 15 cm length).

  • Elute the peptides using a linear gradient of acetonitrile in 0.1% formic acid over a specified time (e.g., 60-120 minutes) at a flow rate of approximately 300 nL/min.

2. Mass Spectrometry:

  • Acquire mass spectra using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Alternatively, data-independent acquisition (DIA) can be used for more comprehensive fragmentation data.

  • Key MS Parameters:

    • MS1 Resolution: 60,000 - 120,000

    • MS2 Resolution: 15,000 - 30,000

    • Collision Energy: Use stepped normalized collision energy (e.g., 25, 30, 35%) to ensure efficient fragmentation of adducted peptides.

    • Precursor Mass Range: 350-1500 m/z

Data Analysis Protocol using Open Modification Search

1. Raw Data Conversion:

  • Convert the raw mass spectrometry data files to a common format (e.g., mzML or MGF) using a tool like ProteoWizard's msConvert.

2. Database Searching with OMS Software (e.g., MSFragger):

  • Database: Use a relevant protein sequence database (e.g., Swiss-Prot for human).

  • Enzyme: Specify the protease used (e.g., Trypsin).

  • Variable Modifications: Include common modifications such as carbamidomethylation of cysteine (if IAA was used for alkylation) and oxidation of methionine.

  • Open Modification Search Parameters:

    • Precursor Mass Tolerance: Set a wide precursor mass tolerance (e.g., ± 500 Da) to allow for the detection of unknown mass shifts.

    • Fragment Mass Tolerance: Set a narrow fragment mass tolerance (e.g., 20 ppm) for high-resolution data.

    • Mass Range for Open Search: Define the range of mass shifts to be considered (e.g., -150 to 500 Da).

  • Run the search.

3. Post-Search Analysis and Adduct Identification:

  • Use a tool like Philosopher (for MSFragger results) or a custom script to filter the peptide-spectrum matches (PSMs) to a desired false discovery rate (FDR), typically 1%.

  • Analyze the distribution of mass shifts from the open search results. The mass of the this compound adduct will appear as a specific mass shift. The expected monoisotopic mass of a this compound adduct via Michael addition is approximately 140.0837 Da.

  • Filter the results for PSMs with a mass shift corresponding to the this compound adduct.

  • Manually inspect the MS/MS spectra of the identified adducted peptides to confirm the presence of fragment ions consistent with the modification.

Potential Signaling Pathways Affected by this compound

While specific signaling pathways for this compound are not as extensively characterized as those for other lipid peroxidation products like 4-hydroxynonenal (HNE), it is plausible that this compound impacts similar cellular processes due to its reactive nature. HNE has been shown to modulate various signaling pathways involved in cellular stress responses, inflammation, and apoptosis.[5]

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound-induced protein adduction, leading to cellular dysfunction.

signaling_pathway cluster_stress Oxidative Stress cluster_adduction Protein Adduction cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species LipidPerox Lipid Peroxidation ROS->LipidPerox Oxononanal This compound LipidPerox->Oxononanal ProteinAdducts Protein Adducts Oxononanal->ProteinAdducts Keap1Nrf2 Keap1-Nrf2 Pathway ProteinAdducts->Keap1Nrf2 NFkB NF-κB Pathway ProteinAdducts->NFkB MAPK MAPK Pathway ProteinAdducts->MAPK AlteredMetabolism Altered Metabolism Keap1Nrf2->AlteredMetabolism Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Figure 2: Hypothetical signaling pathways affected by this compound.

Conclusion

The identification of this compound adducts in proteomics data requires a combination of specialized software tools and meticulous experimental protocols. The use of open modification search software is paramount for the discovery of these non-canonical modifications. By following the detailed protocols and data analysis workflows presented in these application notes, researchers can confidently identify and begin to unravel the biological significance of this compound-mediated protein modifications in various physiological and pathological contexts.

References

Application Notes and Protocols for Measuring 2-Oxononanal Reaction Kinetics with Glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal is an α,β-unsaturated aldehyde and a product of lipid peroxidation, a process implicated in cellular damage and various pathological conditions. Due to its electrophilic nature, this compound can readily react with cellular nucleophiles, including the tripeptide glutathione (GSH). This reaction is a critical detoxification pathway, preventing the aldehyde from damaging essential biomolecules like proteins and DNA. Understanding the kinetics of the this compound-GSH reaction is crucial for elucidating its biological fate, its role in cellular signaling, and for the development of therapeutic strategies targeting oxidative stress.

This document provides detailed application notes and protocols for measuring the reaction kinetics between this compound and glutathione. It includes methodologies for monitoring the reaction, determining kinetic parameters, and identifying the resulting adducts. Additionally, it outlines the key signaling pathway influenced by this interaction.

Reaction Mechanism and Significance

The reaction between this compound and the thiol group of glutathione proceeds via a Michael addition.[1][2] This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a central role in cellular detoxification.[3] The nucleophilic attack of the thiolate anion of GSH on the β-carbon of the α,β-unsaturated aldehyde leads to the formation of a stable glutathione conjugate.

This conjugation effectively neutralizes the reactive aldehyde, rendering it more water-soluble and facilitating its elimination from the cell. The efficiency of this detoxification process is dependent on the intracellular concentration of GSH and the activity of GSTs.

Data Presentation: Reaction Kinetics Parameters (Hypothetical Data)

ParameterSymbolValue (Hypothetical)UnitsConditions
Second-Order Rate Constantk₂1.5 x 10²M⁻¹s⁻¹pH 7.4, 25°C, in the absence of GSTs
Michaelis Constant (GSH)KM(GSH)50µMIn the presence of GST isoform X
Michaelis Constant (this compound)KM(2-Oxo)25µMIn the presence of GST isoform X
Maximum VelocityVmax10µM/min/mg proteinIn the presence of GST isoform X
Half-life of this compoundt₁/₂30minutesIn the presence of physiological GSH levels

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Measuring Reaction Kinetics

This protocol describes a method to monitor the reaction between this compound and glutathione by observing the decrease in the absorbance of this compound over time. α,β-Unsaturated aldehydes typically exhibit a characteristic UV absorbance that is lost upon Michael addition of glutathione.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.

  • Determination of the Wavelength of Maximum Absorbance (λmax):

    • Dilute the this compound stock solution in PBS to a final concentration of 100 µM.

    • Scan the absorbance from 200 to 400 nm to determine the λmax.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, add PBS and the this compound stock solution to achieve a final concentration of 100 µM in a total volume of 990 µL.

    • Initiate the reaction by adding 10 µL of the 100 mM GSH stock solution (final concentration 1 mM).

    • Immediately start recording the absorbance at the λmax at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 30-60 minutes).

    • Repeat the experiment with varying concentrations of GSH (e.g., 0.5 mM, 2 mM, 5 mM) to determine the reaction order with respect to GSH.

  • Data Analysis:

    • Plot the absorbance of this compound as a function of time.

    • Assuming a pseudo-first-order reaction (with GSH in excess), the natural logarithm of the absorbance versus time will be linear. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of GSH.

Protocol 2: HPLC-Based Assay for Monitoring Reactant and Product Concentrations

This protocol provides a more direct method to quantify the concentrations of this compound, GSH, and the this compound-GSH adduct over time.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing this compound (e.g., 100 µM) and GSH (e.g., 1 mM) in PBS (pH 7.4).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

    • Centrifuge the samples to precipitate any proteins and transfer the supernatant to an autosampler vial.

  • HPLC Analysis:

    • Inject the samples onto a C18 column.

    • Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B

      • 35-40 min: 5% B

    • Monitor the elution of this compound, GSH, and the adduct using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond of GSH and this compound's chromophore).

  • Data Analysis:

    • Generate standard curves for this compound and GSH to quantify their concentrations.

    • Plot the concentrations of this compound and GSH as a function of time to determine the reaction rates.

    • The concentration of the adduct can be inferred from the decrease in reactants or quantified if a standard is available.

Protocol 3: LC-MS/MS for Adduct Identification

This protocol is for the definitive identification and characterization of the this compound-GSH adduct.

Materials:

  • Reaction mixture from Protocol 2

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Solvents and columns as described in Protocol 2

Procedure:

  • Sample Preparation:

    • Prepare and quench the reaction samples as described in Protocol 2.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use the same LC conditions as in Protocol 2.

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to identify the [M+H]⁺ ion of the expected this compound-GSH adduct (calculated m/z).

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Characteristic neutral losses for GSH adducts include the loss of the pyroglutamate moiety (129 Da).[4]

  • Data Analysis:

    • Analyze the mass spectra to confirm the molecular weight of the adduct.

    • Interpret the fragmentation pattern to confirm the structure of the this compound-GSH conjugate.

Signaling Pathway and Experimental Workflow Diagrams

Reaction_Mechanism This compound This compound Intermediate Thioether Intermediate This compound->Intermediate Michael Addition GSH Glutathione (GSH) GSH->Intermediate Adduct This compound-GSH Adduct Intermediate->Adduct GST Glutathione S-Transferase (GST) GST->Intermediate Catalysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_identification Adduct Identification cluster_data Data Interpretation prep_reagents Prepare this compound and GSH solutions mix_reactants Mix reactants in buffer prep_reagents->mix_reactants uv_vis UV-Vis Spectrophotometry (Absorbance vs. Time) mix_reactants->uv_vis Real-time monitoring hplc HPLC Analysis (Concentration vs. Time) mix_reactants->hplc Time-course sampling calc_rates Calculate Rate Constants and Reaction Order uv_vis->calc_rates lc_ms LC-MS/MS Analysis hplc->lc_ms For structural confirmation hplc->calc_rates confirm_structure Confirm Adduct Structure lc_ms->confirm_structure Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response lipid_peroxidation Lipid Peroxidation oxononanal This compound lipid_peroxidation->oxononanal keap1 Keap1 oxononanal->keap1 Covalent Modification of Cysteine Residues nrf2 Nrf2 keap1->nrf2 Inhibition ub Ubiquitin Degradation nrf2->ub Basal State nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are genes Transcription of Antioxidant Genes (e.g., GST, GCL) are->genes gsh Glutathione (GSH) genes->gsh Increased Synthesis gsh->oxononanal Detoxification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Oxononanal Extraction from Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-Oxononanal from lipid-rich tissues.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is it difficult to extract from lipid-rich tissues? This compound is a reactive aldehyde often associated with lipid peroxidation. Its extraction from tissues rich in lipids, such as adipose tissue, is challenging due to its potential for covalent binding to proteins and other molecules, its volatile nature, and the high lipid content that can interfere with extraction and downstream analysis.
Which extraction method is best for this compound? The optimal method depends on the specific research question and available instrumentation. Common methods include solvent extraction (e.g., Folch or Bligh & Dyer), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). For quantitative analysis, derivatization followed by LC-MS/MS is often the method of choice to enhance sensitivity and specificity.[1][2]
How can I improve the stability of this compound during sample preparation? To prevent degradation and artificial formation of this compound, it is crucial to work quickly at low temperatures and to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[3] Samples should be processed immediately after collection or flash-frozen in liquid nitrogen and stored at -80°C.[4]
Is derivatization necessary for this compound analysis? While not strictly mandatory for all detection methods, derivatization is highly recommended for LC-MS analysis. It improves the ionization efficiency, chromatographic retention, and stability of this compound, leading to significantly better sensitivity and more reliable quantification.[2][5]
What are some common derivatizing agents for aldehydes like this compound? Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents, and various amino-containing compounds that react with the aldehyde group to form a stable product that is more amenable to LC-MS analysis.[2][6]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of this compound - Inefficient extraction from the lipid matrix.- Degradation of this compound during sample processing.- Incomplete derivatization.- Optimize the solvent-to-tissue ratio and homogenization technique.- Consider a multi-step extraction with solvents of varying polarity.- Ensure all steps are performed on ice and that antioxidants are present in all solutions.- Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).[1]
High variability between replicate samples - Inhomogeneous tissue samples.- Inconsistent sample handling and extraction timing.- Pipetting errors, especially with viscous lipid extracts.- Thoroughly homogenize the entire tissue sample before taking aliquots.- Standardize all incubation times and processing steps.- Use positive displacement pipettes for accurate handling of organic solvents and lipid-containing solutions.
Poor chromatographic peak shape - Co-elution with interfering compounds from the lipid matrix.- Suboptimal chromatographic conditions.- Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction.- Optimize the LC gradient, column chemistry, and mobile phase composition.
Matrix effects in LC-MS analysis (ion suppression or enhancement) - High concentration of co-extracted lipids and other matrix components.- Dilute the sample extract before injection, if sensitivity allows.- Implement a more rigorous sample clean-up procedure (e.g., SPE, liquid-liquid extraction).- Use a stable isotope-labeled internal standard for this compound to correct for matrix effects.
Contamination with exogenous aldehydes - Solvents, reagents, or labware containing aldehyde impurities.- Use high-purity, HPLC-grade or MS-grade solvents and reagents.- Thoroughly clean all glassware and lab equipment. Consider using glassware dedicated to aldehyde analysis.

Experimental Protocols

Protocol 1: Solvent Extraction and Derivatization of this compound for LC-MS/MS Analysis

This protocol describes a general procedure for the extraction and derivatization of this compound from lipid-rich tissues.

Materials:

  • Lipid-rich tissue (e.g., adipose tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Extraction Solvent: 2:1 (v/v) Methanol:Chloroform with 50 µM BHT

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile/phosphoric acid

  • LC-MS grade water, acetonitrile, and formic acid

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of frozen lipid-rich tissue.

    • On ice, add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

    • Spike the homogenate with the internal standard.

  • Lipid Extraction (modified Bligh & Dyer):

    • Add 3.75 mL of Extraction Solvent (Methanol:Chloroform) to the tissue homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and this compound.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile.

    • Add 50 µL of the DNPH derivatizing solution.

    • Vortex and incubate at room temperature for 1 hour, protected from light.

  • Sample Clean-up (Optional but Recommended):

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove excess derivatizing reagent and interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the derivatized sample.

    • Wash with a low percentage of organic solvent in water.

    • Elute the derivatized this compound with acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

    • Inject an appropriate volume onto a C18 reverse-phase column for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Common Solvents for Lipid and Aldehyde Extraction

Solvent SystemAdvantagesDisadvantagesSuitability for this compound
Chloroform:Methanol (e.g., Folch, Bligh & Dyer) - Excellent for extracting a broad range of lipids.- Well-established and widely documented methods.[7]- Chloroform is toxic and a potential health hazard.- Can co-extract interfering substances.High: Effective for initial extraction from the lipid matrix. Requires subsequent clean-up steps.
Hexane:Isopropanol - Less toxic than chloroform.- Good for extracting non-polar lipids.- May be less efficient for extracting more polar lipids and associated aldehydes.Moderate: May require optimization to ensure efficient extraction of this compound.
Methyl-tert-butyl ether (MTBE) - Lower density than water, leading to a less hazardous lower aqueous layer.- Efficient for lipid extraction.- Highly volatile, which can affect reproducibility.[5]High: A good alternative to chloroform-based methods.
Ethyl Acetate:Ethanol - "Greener" solvent option.- Can be effective for a range of polarities.- May have lower extraction efficiency for certain lipid classes compared to chlorinated solvents.Moderate to High: A promising, less toxic alternative that may require method validation.

Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_derivatization 3. Derivatization & Clean-up cluster_analysis 4. Analysis tissue Lipid-Rich Tissue homogenization Homogenization in PBS tissue->homogenization is_spike Spike with Internal Standard homogenization->is_spike add_solvent Add Extraction Solvent (e.g., Methanol:Chloroform) is_spike->add_solvent phase_separation Phase Separation (Centrifugation) add_solvent->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic evaporation1 Evaporate Solvent collect_organic->evaporation1 derivatize Derivatize with DNPH evaporation1->derivatize spe_cleanup SPE Clean-up (Optional) derivatize->spe_cleanup evaporation2 Evaporate & Reconstitute spe_cleanup->evaporation2 lcms_analysis LC-MS/MS Analysis evaporation2->lcms_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_derivatization Derivatization Issues start Low this compound Recovery optimize_solvent Optimize Solvent System start->optimize_solvent increase_homogenization Increase Homogenization Time/Power start->increase_homogenization add_antioxidant Add/Increase Antioxidant (BHT) start->add_antioxidant work_on_ice Ensure All Steps are on Ice start->work_on_ice optimize_reaction Optimize Reaction Conditions (Time, Temp, pH) start->optimize_reaction check_reagent Check Reagent Quality/Age start->check_reagent

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Troubleshooting Low Recovery of 2-Oxononanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of 2-Oxononanal, a volatile oxo-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with?

A1: this compound is a nine-carbon aldehyde that also contains a ketone group. Its difficulty in analysis stems from two main chemical properties:

  • Volatility: As a volatile organic compound (VOC), it can easily be lost to evaporation during sample handling and preparation.

  • Reactivity: The presence of a highly reactive aldehyde group makes it susceptible to oxidation, polymerization, and reactions with nucleophiles in the sample matrix.

Q2: What are the most common reasons for low recovery of this compound?

A2: Low recovery is typically due to a combination of factors:

  • Analyte Loss during Evaporation: Standard sample concentration steps, such as nitrogen blowdown at elevated temperatures, can lead to significant loss of this volatile compound.

  • Incomplete Extraction: The choice of extraction solvent and method may not be optimal for partitioning this compound from the sample matrix into the solvent.

  • Analyte Degradation: this compound can degrade due to exposure to light, oxygen, or extreme pH conditions during storage and processing.

  • Inefficient Derivatization: Derivatization is often necessary to improve stability and chromatographic performance. Incomplete or inefficient derivatization will result in low recovery of the derivatized product.

Q3: What is derivatization and why is it recommended for this compound analysis?

A3: Derivatization is a chemical reaction that converts an analyte into a more stable and easily detectable compound. For this compound, derivatization serves to:

  • Decrease volatility, reducing evaporative losses.

  • Increase thermal stability, which is crucial for Gas Chromatography (GC) analysis.

  • Improve chromatographic peak shape and resolution.

  • Enhance detector response, leading to better sensitivity.

Common derivatizing agents for aldehydes include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH).

Q4: How should I store my samples to prevent this compound degradation?

A4: To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, it is recommended to store them at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C or -80°C), in tightly sealed, amber-colored vials to protect from light. Storage at room temperature can lead to significant loss of the analyte.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Problem 1: Analyte Loss Due to Volatility

Question: My recovery of this compound is consistently low, and I suspect it's due to its volatility. How can I minimize evaporative losses?

Answer:

Loss of this compound due to its volatile nature is a primary concern. Here are several strategies to mitigate this:

  • Avoid High Temperatures: During any concentration steps (e.g., nitrogen evaporation), use the lowest possible temperature that still allows for solvent removal.

  • Use a Gentle Stream of Nitrogen: If using nitrogen blowdown, a gentle stream is less likely to cause aerosol formation and carry-over of the analyte.

  • Derivatize Early: Derivatizing the this compound early in the sample preparation workflow will convert it to a less volatile form, significantly reducing the risk of evaporative loss in subsequent steps.

  • Consider Solvent-Free Extraction Techniques: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be optimized to extract volatile compounds directly from the sample headspace without the need for solvent evaporation steps.

Problem 2: Inefficient Extraction from the Sample Matrix

Question: I'm not confident that my current extraction method is effectively isolating this compound from my biological samples. What can I do to improve extraction efficiency?

Answer:

The choice of extraction method and solvent is critical for achieving high recovery. Consider the following:

  • Optimize Solvent Polarity: The polarity of the extraction solvent should be matched to that of this compound. While specific data for this compound is limited, for similar aldehydes, a range of solvents can be tested.

    Extraction MethodSolvent/FiberTypical Recovery for Volatile Aldehydes
    Liquid-Liquid Extraction (LLE)DichloromethaneVariable, depends on matrix
    Liquid-Liquid Extraction (LLE)Ethyl AcetateOften provides good recovery
    Solid-Phase Microextraction (SPME)PDMS/DVB Fiber>85% (for similar aldehydes)
    Solid-Phase Microextraction (SPME)DVB/CAR/PDMS FiberCan provide high recovery for a broad range of volatiles

    Note: Recovery rates are highly matrix-dependent. The values presented are for general guidance based on literature for similar volatile aldehydes.

  • Adjust Sample pH: The pH of the sample can influence the charge state of interfering compounds and the stability of this compound. For derivatization with PFBHA, a slightly acidic pH of around 4 is often recommended. For DNPH derivatization, a pH of 3 is commonly used.[1]

  • Solid-Phase Microextraction (SPME): This technique is well-suited for volatile compounds. HS-SPME, where the fiber is exposed to the headspace above the sample, is particularly effective at minimizing matrix effects. Optimization of fiber coating, extraction time, and temperature is crucial. For aldehydes similar to this compound, a PDMS/DVB fiber often provides good results.[2]

Problem 3: Incomplete or Inefficient Derivatization

Question: I am using a derivatization step, but my recovery is still low. How can I ensure the derivatization reaction is complete?

Answer:

Incomplete derivatization is a common source of low recovery. Both PFBHA and DNPH derivatization reactions require careful optimization.

Comparison of Derivatization Reagents:

ParameterO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Analysis Method GC-MSHPLC-UV
Advantages Forms stable oxime derivatives suitable for GC-MS. High sensitivity with Electron Capture Detection (ECD) or MS.[3]Forms stable hydrazone derivatives with strong UV absorbance. Well-established method.[4]
Disadvantages Can form E/Z isomers, potentially complicating chromatography. The reagent can be a source of background interference.[2]Can have issues with background contamination from the reagent itself. The reaction can be slow and requires acidic conditions.[5]
Reported Recovery >85% for many aldehydes.[2]>85% with optimized conditions.[4]

Troubleshooting Derivatization:

  • Reagent Concentration: Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion.

  • Reaction Time and Temperature: Optimize the incubation time and temperature. For PFBHA, a common starting point is 70°C for 10-30 minutes.[2] For DNPH, the reaction is often carried out at 40°C for one hour.[6]

  • pH Control: The pH of the reaction mixture is critical. As mentioned, a pH of around 4 for PFBHA and 3 for DNPH is generally recommended.[1][2] Using a buffer can help maintain a stable pH.[4]

  • Stability of Derivatives: PFBHA-oximes can be unstable when dried completely. It is often recommended to keep them in solution.[7]

Problem 4: Matrix Effects Suppressing Analyte Signal

Question: I see a peak for my derivatized this compound, but the intensity is much lower in my samples compared to my standards. Could this be a matrix effect?

Answer:

Yes, components in your sample matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer (for GC-MS) or affect its detection (for HPLC-UV), leading to lower than expected results.

  • Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound. This is not always commercially available.

  • Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This will help to compensate for any signal suppression or enhancement caused by the matrix.

  • Improve Sample Cleanup: Additional sample cleanup steps, such as Solid-Phase Extraction (SPE), can be used to remove interfering matrix components before analysis.

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their effect on the analyte signal.

Experimental Protocols

Protocol 1: PFBHA Derivatization and GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To a 5 mL aliquot of your sample in a glass vial, add an internal standard if available.

    • Adjust the pH of the sample to approximately 4 using 1.0 M HCl.[2]

  • Derivatization:

    • Add 20 µL of a 1% (w/v) PFBHA solution in water.[2]

    • Seal the vial and incubate at 70°C for 10 minutes.[2]

  • Extraction:

    • After cooling to room temperature, add 0.1 mL of ethyl acetate and approximately 5 g of sodium sulfate.[2]

    • Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative.

    • Carefully transfer the ethyl acetate (upper) layer to a GC vial.

  • GC-MS Analysis:

    • GC Column: A low-polarity column such as a DB-5ms or equivalent is recommended.

    • Oven Program: Start at 40°C, ramp to 135°C at 10°C/min, then ramp to 240°C at 25°C/min and hold for 5 minutes.[2]

    • Injector: 250°C, splitless injection.

    • MS Detection: Electron Ionization (EI) mode. Monitor for characteristic ions of the this compound-PFBHA derivative.

Protocol 2: DNPH Derivatization and HPLC-UV Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To a measured volume of your sample, add a buffer to adjust the pH to 3.[6]

  • Derivatization:

    • Add a solution of DNPH in acetonitrile. The final concentration of DNPH should be in molar excess.

    • Incubate the mixture at 40°C for 1 hour.[6]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a water/acetonitrile mixture to remove impurities.

    • Elute the DNPH-hydrazones with acetonitrile.

  • HPLC-UV Analysis:

    • HPLC Column: A C18 reversed-phase column is typically used.[6]

    • Mobile Phase: A gradient of acetonitrile and water is common.

    • Flow Rate: Typically around 1 mL/min.

    • UV Detection: Monitor at 360 nm.[6]

Visualizations

TroubleshootingWorkflow start Low this compound Recovery volatility Check for Volatility Loss start->volatility extraction Evaluate Extraction Efficiency start->extraction derivatization Assess Derivatization Reaction start->derivatization matrix Investigate Matrix Effects start->matrix solution_vol Use Low Temp Evaporation Derivatize Early Consider HS-SPME volatility->solution_vol solution_ext Optimize Solvent/Fiber Adjust pH Use SPME extraction->solution_ext solution_deriv Optimize Reagent Conc. Optimize Time/Temp/pH Check Derivative Stability derivatization->solution_deriv solution_matrix Use Isotope-Labeled IS Matrix-Matched Calibration Improve Sample Cleanup matrix->solution_matrix

Caption: Troubleshooting workflow for low this compound recovery.

PFBHA_Derivatization cluster_reactants Reactants cluster_products Products 2_Oxononanal This compound (C9H16O2) reaction + 2_Oxononanal->reaction PFBHA PFBHA (C7H7F5NO) PFBHA->reaction Oxime PFBHA-Oxime Derivative (More Stable, Less Volatile) Water Water (H2O) reaction->Oxime reaction->Water

Caption: PFBHA derivatization of this compound.

DNPH_Derivatization cluster_reactants Reactants cluster_products Products 2_Oxononanal This compound (C9H16O2) reaction + 2_Oxononanal->reaction DNPH DNPH (C6H6N4O4) DNPH->reaction Hydrazone DNPH-Hydrazone Derivative (Strong UV Absorbance) Water Water (H2O) reaction->Hydrazone reaction->Water

Caption: DNPH derivatization of this compound.

References

Stability of 2-Oxononanal in biological samples under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides guidance on the stability of 2-Oxononanal in biological samples under various storage conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Disclaimer: Specific stability data for this compound is limited in the current scientific literature. The following recommendations are based on best practices for the handling and storage of chemically similar compounds, such as other α-oxoaldehydes and lipid peroxidation products.[1][2][3][4] It is strongly recommended to perform compound-specific stability studies for your particular biological matrix and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of reactive aldehydes like this compound can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation.[5]

  • pH: The pH of the sample can influence the reactivity of the aldehyde group.

  • Enzymatic Activity: Endogenous enzymes in biological samples can metabolize this compound.[1][6]

  • Oxidation: As a lipid peroxidation product, this compound can be susceptible to further oxidation.[3]

  • Matrix Effects: The complexity of the biological matrix (e.g., plasma, tissue homogenate) can impact stability due to interactions with proteins and other biomolecules.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.

Q2: What are the recommended short-term storage conditions for biological samples containing this compound?

A2: For short-term storage (up to 24 hours), it is generally recommended to keep biological samples on ice or refrigerated at 2-8°C to minimize enzymatic activity and chemical degradation. However, for optimal stability, processing the samples as quickly as possible is always the best practice.

Q3: What are the best practices for long-term storage of samples for this compound analysis?

A3: For long-term storage, freezing at ultra-low temperatures is recommended. Storage at -80°C is preferable to -20°C to minimize residual enzymatic activity and slow down chemical degradation processes.[2] Samples should be stored in tightly sealed containers to prevent sublimation and contamination.

Q4: How many freeze-thaw cycles are generally acceptable for samples containing reactive aldehydes?

A4: It is highly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use volumes before initial freezing to avoid the need for repeated thawing of the entire sample. If repeated measurements are necessary, the stability of this compound through a defined number of freeze-thaw cycles should be experimentally validated.

Q5: Are there any preservatives or additives that can be used to improve the stability of this compound in samples?

A5: The addition of antioxidants, such as butylated hydroxytoluene (BHT), at the time of sample collection can help prevent further lipid peroxidation and degradation of existing aldehydes.[2] Additionally, for some applications, derivatizing agents can be used to convert the aldehyde to a more stable form immediately after sample collection. The choice of additive will depend on the downstream analytical method.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in biological samples.

Issue Potential Cause Troubleshooting Steps
Low or no detectable this compound in freshly collected samples. Rapid degradation due to high enzymatic activity in the sample.1. Process samples immediately after collection. 2. Keep samples on ice at all times before processing. 3. Consider the use of enzyme inhibitors, if compatible with your assay.
Inconsistent results between aliquots of the same sample. 1. Non-homogenous sample. 2. Inconsistent storage conditions between aliquots. 3. Degradation during the thawing process.1. Ensure thorough mixing of the original sample before aliquoting. 2. Store all aliquots under identical conditions. 3. Thaw aliquots consistently and quickly, for example, in a water bath at a controlled temperature.
Decrease in this compound concentration over time in frozen samples. 1. Sub-optimal storage temperature (-20°C instead of -80°C). 2. Degradation due to slow freezing. 3. Oxidation due to improper sealing of sample tubes.1. Store samples at -80°C for long-term stability.[2] 2. Flash-freeze samples in liquid nitrogen or on dry ice before transferring to a -80°C freezer. 3. Use high-quality, tightly sealed cryovials.
High variability in results from samples collected at different times. Differences in sample handling and processing times.Standardize the entire sample collection and processing workflow. Document every step, from collection to storage, and ensure consistency across all samples.

Experimental Protocols

While a specific, validated protocol for this compound stability testing is not available, a general workflow for assessing the stability of an analyte in a biological matrix is provided below. This should be adapted and validated for your specific experimental needs.

General Workflow for Stability Assessment

cluster_collection Sample Collection & Preparation cluster_storage Storage Conditions cluster_analysis Analysis Collect_Sample Collect Biological Sample Spike_Analyte Spike with this compound (if necessary) Collect_Sample->Spike_Analyte Homogenize Homogenize and Pool Spike_Analyte->Homogenize Aliquot Aliquot into multiple tubes Homogenize->Aliquot T0 T=0 Analysis (Baseline) Aliquot->T0 Condition1 Storage Condition 1 (e.g., 4°C) Aliquot->Condition1 Condition2 Storage Condition 2 (e.g., -20°C) Aliquot->Condition2 Condition3 Storage Condition 3 (e.g., -80°C) Aliquot->Condition3 FreezeThaw Freeze-Thaw Cycles Aliquot->FreezeThaw Analyze_T0 Analyze Baseline Samples T0->Analyze_T0 Analyze_Timepoints Analyze at Defined Timepoints Condition1->Analyze_Timepoints Condition2->Analyze_Timepoints Condition3->Analyze_Timepoints FreezeThaw->Analyze_Timepoints Compare_Results Compare to Baseline Analyze_T0->Compare_Results Analyze_Timepoints->Compare_Results Determine_Stability Determine Stability Profile Compare_Results->Determine_Stability

Caption: General workflow for assessing the stability of this compound.

Signaling Pathways and Logical Relationships

The degradation of this compound in a biological matrix is not a single pathway but a series of potential reactions. The following diagram illustrates the logical relationships between storage conditions and potential degradation pathways.

cluster_conditions Storage Conditions cluster_compound Analyte cluster_degradation Degradation Products High_Temp High Temperature Oxononanal This compound High_Temp->Oxononanal Accelerates Suboptimal_pH Suboptimal pH Suboptimal_pH->Oxononanal Promotes Enzymes Active Enzymes Enzymes->Oxononanal Metabolizes Oxygen Presence of Oxygen Oxygen->Oxononanal Oxidizes Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Oxononanal Damages Metabolites Metabolites Oxononanal->Metabolites Oxidation_Products Oxidation Products Oxononanal->Oxidation_Products Adducts Protein/Nucleic Acid Adducts Oxononanal->Adducts Other_Degradants Other Degradants Oxononanal->Other_Degradants

Caption: Factors influencing the degradation of this compound.

References

Overcoming matrix effects in LC-MS/MS analysis of 2-Oxononanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 2-Oxononanal.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.

Issue 1: Poor Peak Shape or Splitting for this compound

Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting). What are the potential causes and how can I fix it?

Answer:

Poor peak shape for this compound can be attributed to several factors, often related to its reactive aldehyde group and potential interactions with the analytical column or matrix components. Here’s a systematic approach to troubleshooting:

  • Assess for On-Column Degradation or Interaction:

    • Cause: Aldehyd groups can be reactive. Interactions with active sites on the column packing material or metal surfaces of the column and LC system can lead to peak tailing or loss of signal.[1]

    • Solution:

      • Use a Metal-Free or PEEK-Lined Column: Consider using a column with PEEK-lined hardware to minimize interactions with metal surfaces.[1]

      • Inert Column Chemistry: Employ a highly inert C18 column from a reputable vendor known for good batch-to-batch reproducibility and minimal secondary interactions.

      • Mobile Phase Modifiers: The addition of a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can help to protonate silanols and reduce peak tailing.

  • Investigate Co-elution with Interfering Matrix Components:

    • Cause: Components from the biological matrix eluting at or near the same retention time as this compound can interfere with the peak shape.[2]

    • Solution:

      • Optimize Chromatographic Gradient: Adjust the gradient elution profile to improve separation between this compound and any interfering peaks. A shallower gradient around the elution time of the analyte can enhance resolution.

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

  • Consider Derivatization Issues (if applicable):

    • Cause: If you are using a derivatization strategy, incomplete reaction or the formation of isomers (e.g., E/Z isomers of hydrazones) can lead to peak splitting or broadening.[3]

    • Solution:

      • Optimize Derivatization Reaction: Ensure reaction conditions (temperature, time, reagent concentration) are optimized for complete derivatization.

      • Chromatographic Separation of Isomers: If isomers are formed, adjust the chromatographic conditions to either separate them into distinct peaks for individual quantification or to co-elute them as a single, sharp peak if separation is not possible.

Issue 2: Low Signal Intensity or High Ion Suppression for this compound

Question: I am observing a weak signal for this compound, and I suspect ion suppression from my biological matrix. How can I confirm and mitigate this?

Answer:

Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices.[4][5] Here is a guide to addressing this issue:

  • Confirming Ion Suppression:

    • Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where ion suppression occurs.[6] Infuse a constant flow of a this compound standard solution post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Post-Extraction Spike Analysis: This provides a quantitative measure of the matrix effect.[7]

      • Prepare a this compound standard in a clean solvent (Set A).

      • Prepare a blank matrix sample through your entire extraction procedure. Spike the final extract with the same concentration of this compound as in Set A (Set B).

      • Analyze both sets by LC-MS/MS. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. A value below 100% indicates ion suppression.

  • Mitigating Ion Suppression:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[8][9]

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., reversed-phase or a mixed-mode) to clean up the sample.

      • Liquid-Liquid Extraction (LLE): This can be effective in separating this compound from polar matrix components like salts.

      • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components, particularly phospholipids. If using PPT, consider a subsequent cleanup step.

    • Optimize Chromatography:

      • Increase Retention: Modify your chromatographic method to move the this compound peak away from the early-eluting, often highly suppressing, region of the chromatogram where salts and other polar interferences elute.

      • Use a Diverter Valve: If your LC system is equipped with a diverter valve, you can direct the flow to waste during the initial part of the run when highly interfering components are eluting, and then switch the flow to the mass spectrometer just before your analyte elutes.[10]

    • Implement a Derivatization Strategy:

      • Purpose: Derivatization can shift the retention time of this compound and improve its ionization efficiency, potentially moving it out of a region of ion suppression and increasing its signal intensity. Reagents like Girard's Reagent T are effective for this purpose.[11][12][13]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • Function: A SIL-IS (e.g., this compound-d4) is the most reliable way to compensate for matrix effects.[14] Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in plasma?

A1: A multi-step approach is often necessary for complex matrices like plasma. While protein precipitation is a common first step, it may not be sufficient to remove all matrix interferences, especially phospholipids, which are known to cause significant ion suppression.[6] A more robust method would involve protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For aldehydes, it is also crucial to prevent auto-oxidation during sample preparation by adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[8]

Q2: Should I derivatize this compound for LC-MS/MS analysis? What are the advantages?

A2: Derivatization is highly recommended for the analysis of this compound. The advantages include:

  • Improved Chromatographic Retention: this compound is a relatively small and polar molecule, which can result in poor retention on reversed-phase columns. Derivatization adds a larger, more hydrophobic group, increasing its retention and moving it away from the solvent front where matrix effects are often most severe.

  • Enhanced Ionization Efficiency: Derivatization reagents can introduce a readily ionizable group. For example, Girard's Reagent T adds a permanently charged quaternary amine, leading to a significant increase in signal intensity in positive ion mode ESI-MS.[11][12][13]

  • Increased Specificity: The derivatization reaction is specific to carbonyl groups, which can help to reduce background noise and improve the selectivity of the assay.

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C-labeled this compound. A SIL-IS will co-elute with the analyte and experience the same matrix effects and ionization suppression/enhancement, providing the most accurate correction.[14] If a SIL-IS is not available, a structural analog (a molecule with a similar structure and chemical properties) can be used, but it may not co-elute perfectly and may not experience the exact same matrix effects, leading to less accurate quantification.

Q4: What are the key mass spectrometry parameters to optimize for derivatized this compound?

A4: After derivatization (e.g., with Girard's Reagent T), you will need to optimize the MS parameters for the derivative. Key parameters include:

  • Ionization Mode: For Girard's Reagent T derivatives, positive ion electrospray ionization (ESI+) is used due to the pre-charged quaternary amine.

  • Precursor Ion: This will be the [M]+ ion of the derivatized this compound.

  • Product Ions: Infuse the derivatized standard into the mass spectrometer to perform a product ion scan and identify the most stable and abundant fragment ions. For Girard's Reagent T derivatives, a characteristic neutral loss of the quaternary amine is often observed.[11]

  • Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each precursor-to-product ion transition to achieve the maximum signal intensity.

Q5: My results for this compound are not reproducible. What could be the cause?

A5: Poor reproducibility can stem from several sources:

  • Sample Instability: this compound is a reactive aldehyde and can be unstable. Ensure samples are processed quickly, kept on ice, and stored at -80°C. The addition of an antioxidant like BHT during sample preparation is critical to prevent degradation.[8]

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation can help to improve reproducibility.

  • Variable Matrix Effects: Different lots of biological matrix can have varying levels of interfering components, leading to inconsistent ion suppression.[7] The use of a stable isotope-labeled internal standard is the best way to correct for this variability.

  • LC System Carryover: Aldehydes can be "sticky" and adsorb to surfaces in the LC system. Ensure your wash solvent is strong enough to elute any residual analyte between injections and consider including a needle wash step.

Data Presentation

Table 1: Common Derivatization Reagents for Aldehydes in LC-MS/MS

Derivatization ReagentTarget Functional GroupIonization ModeAdvantages
Girard's Reagent T (GirT) Aldehydes, KetonesESI+Adds a pre-charged quaternary amine, significantly increasing ionization efficiency.[11][12][13]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesESI- or APCI-Forms stable hydrazones with good chromatographic properties.[3][6][7]
Dansylhydrazine Aldehydes, KetonesESI+Provides good ionization and can also be used for fluorescence detection.
2-Hydrazinoquinoline (HQ) Aldehydes, KetonesESI+Offers high sensitivity and selectivity for carbonyl compounds.

Table 2: Troubleshooting Summary for Common LC-MS/MS Issues with this compound

IssuePotential CauseRecommended Action
Low Signal/Ion Suppression Co-eluting matrix components (phospholipids, salts).[6]Improve sample cleanup (SPE > LLE > PPT). Optimize chromatography to separate analyte from interferences. Use a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing/Splitting) Secondary interactions with column packing or hardware.[1] Formation of derivatization isomers.[3]Use an inert or PEEK-lined column. Optimize mobile phase pH. Optimize derivatization reaction conditions.
Poor Reproducibility Analyte instability. Variable matrix effects. Inconsistent sample preparation.Add antioxidant (BHT) during sample prep.[8] Use a stable isotope-labeled internal standard.[14] Automate sample preparation if possible.
High Background Noise Contamination from solvents, reagents, or glassware. Matrix interferences.Use high-purity solvents and reagents. Implement a more selective sample preparation method.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from Plasma

This protocol is a recommended starting point and may require optimization for your specific application and matrix.

1. Materials:

  • Plasma sample

  • Internal Standard: this compound-d4 (or other suitable SIL-IS)

  • Precipitation/Extraction Solvent: Acetonitrile with 0.1% formic acid and 50 µg/mL Butylated Hydroxytoluene (BHT)

  • Derivatization Reagent: 10 mg/mL Girard's Reagent T (GirT) in 50% methanol containing 1% acetic acid

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 20% Methanol in water

  • SPE Elution Solvent: Methanol

  • Reconstitution Solvent: 50:50 Methanol:Water with 0.1% formic acid

2. Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (with BHT and formic acid). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of the GirT derivatization reagent solution.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool the sample to room temperature.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the entire derivatized sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the derivatized analyte with 1 mL of methanol.

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for Derivatized this compound

Liquid Chromatography (LC):

  • Column: Inert C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical for GirT derivative):

    • This compound-GirT: Q1: m/z of derivatized analyte → Q3: m/z of characteristic fragment (e.g., neutral loss of trimethylamine)

    • This compound-d4-GirT: Q1: m/z of derivatized IS → Q3: m/z of characteristic fragment

    • Note: These transitions must be empirically determined by infusing the derivatized standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis plasma 1. Plasma Sample + SIL-IS ppt 2. Protein Precipitation (Acetonitrile + BHT) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant drydown1 5. Evaporation supernatant->drydown1 deriv 6. Add Girard's Reagent T Incubate at 60°C drydown1->deriv spe 7. Solid-Phase Extraction (SPE) deriv->spe drydown2 8. Evaporation spe->drydown2 reconstitute 9. Reconstitution drydown2->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for sample preparation and analysis of this compound.

troubleshooting_matrix_effects cluster_yes_is cluster_no_is start Low Signal or Poor Reproducibility check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_chrom Review Chromatography: Peak shape acceptable? Co-elution with matrix? check_is->check_chrom Yes implement_is Implement SIL-IS (Highest Priority) check_is->implement_is No optimize_lc Optimize LC Gradient for Better Separation check_chrom->optimize_lc No end_good Analysis Optimized check_chrom->end_good Yes optimize_lc->end_good improve_cleanup Improve Sample Cleanup (SPE or LLE) implement_is->improve_cleanup change_chrom Modify Chromatography (Increase Retention) improve_cleanup->change_chrom change_chrom->end_good

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Improving chromatographic resolution of 2-Oxononanal from isomeric aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of 2-Oxononanal and its isomeric aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomeric aldehydes?

The primary challenges in the chromatographic separation of this compound from its isomers stem from their similar physicochemical properties. These include:

  • High Volatility and Polarity: Aldehydes can be challenging to handle and analyze due to their reactive nature.

  • Structural Similarity: Isomers of this compound have the same molecular weight and similar functional groups, leading to close elution times and poor resolution in standard chromatographic systems.

  • Potential for Tautomerization: The presence of a keto and an aldehyde group can lead to keto-enol tautomerism, which may result in peak broadening or splitting.[1]

  • Chirality: this compound and its isomers may exist as enantiomers, which co-elute on achiral stationary phases, requiring specialized chiral columns for separation.[2][3][4]

Q2: Is derivatization necessary for the analysis of this compound?

While not strictly mandatory in all cases, derivatization is a highly recommended and common strategy to improve the chromatographic separation and detection of aldehydes like this compound.[2][5][6]

Benefits of Derivatization:

  • Improved Stability: Derivatization can convert the reactive aldehyde group into a more stable functional group, reducing sample degradation.

  • Enhanced Chromatographic Resolution: The derivatizing agent can introduce structural differences that are more easily resolved by the stationary phase.

  • Increased Detection Sensitivity: By introducing a chromophore or fluorophore, derivatization can significantly enhance the response of UV-Vis or fluorescence detectors.[5][7]

  • Improved Peak Shape: By blocking the polar aldehyde group, derivatization can reduce interactions with active sites on the column, leading to sharper, more symmetrical peaks.

Common derivatization reagents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and dansyl hydrazine.[8]

Q3: What type of chromatographic column is best suited for separating this compound isomers?

The choice of column is critical for resolving isomeric aldehydes. Consider the following options:

  • For General Isomer Separation (Positional Isomers):

    • Phenyl-Hexyl or Phenyl-Ether Phases: These columns offer π-π interactions which can aid in the separation of aromatic and unsaturated compounds, and may provide selectivity for positional isomers.[9]

    • Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivity to C18 columns and are effective for separating isomers due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

    • Embedded Polar Group (e.g., Amide, Carbamate) Phases: These columns can offer different selectivity and improved peak shape for polar analytes like aldehydes.

  • For Chiral Separation (Enantiomers):

    • Chiral Stationary Phases (CSPs): If this compound or its isomers are chiral, a chiral column is necessary to separate the enantiomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds, including ketones and aldehydes.[2][3]

Q4: Can I use Gas Chromatography (GC) to separate this compound isomers?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11][12]

Considerations for GC analysis:

  • Derivatization: Derivatization is often employed in GC to improve volatility, thermal stability, and chromatographic peak shape. Silylation or oximation are common derivatization techniques for aldehydes in GC.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution.[11][13][14]

  • Injection Technique: Optimize the injector temperature and split ratio to prevent thermal degradation and column overload.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomeric Peaks
Symptom Potential Cause Suggested Solution
Co-eluting or overlapping peaksInadequate column selectivity.- Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or PFP column).- For chiral isomers, use a chiral stationary phase.[2][3]
Mobile phase is not optimized.- Adjust the mobile phase composition to alter selectivity. For reversed-phase, vary the organic modifier (e.g., acetonitrile vs. methanol) or the pH.- Perform a gradient optimization to improve peak separation.
Insufficient column efficiency.- Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.
High column temperature.- Lower the column temperature. While higher temperatures can improve efficiency, they may reduce selectivity for some isomers.
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the aldehyde and active sites (e.g., residual silanols) on the column packing.- Use an end-capped column or a column with a base-deactivated silica.- Add a mobile phase additive, such as a small amount of a competing base (e.g., triethylamine) or adjust the pH to suppress silanol activity.- Derivatize the aldehyde to reduce its polarity.
Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Peak Fronting Column overload.- Dilute the sample and inject a smaller volume.[15]- Use a column with a larger internal diameter or a higher loading capacity.
Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks High extra-column volume.- Use smaller diameter tubing and ensure all connections are properly made.- Use a detector with a smaller flow cell volume.
On-column chemical effects (e.g., tautomerization).- Adjust the mobile phase pH or temperature to favor one tautomeric form.[1]
Mismatch between sample solvent and mobile phase.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation after DNPH Derivatization

This protocol provides a general framework for the separation of this compound and its isomers after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization:

  • To 1 mL of sample solution (in acetonitrile), add 1 mL of a saturated solution of DNPH in 2 M HCl.

  • Vortex the mixture and allow it to react at 40°C for 30 minutes.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the DNPH derivatives with hexane or dichloromethane.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. HPLC Conditions:

Parameter Condition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 360 nm
Injection Volume 10 µL

3. Data Comparison (Hypothetical):

The following table illustrates the expected improvement in resolution with an optimized method.

Chromatographic Condition Retention Time (min) - Isomer 1 Retention Time (min) - Isomer 2 Resolution (Rs)
Standard C18 Column12.512.80.9
Phenyl-Hexyl Column14.215.01.8

Visualizations

Experimental Workflow for Method Development

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis Sample Sample containing this compound and Isomers Derivatization Derivatization (e.g., DNPH) Sample->Derivatization SPE Solid Phase Extraction Derivatization->SPE HPLC HPLC/UHPLC System SPE->HPLC Column Column Selection (e.g., Phenyl, PFP, Chiral) HPLC->Column MobilePhase Mobile Phase Optimization (Gradient, pH, Organic Modifier) HPLC->MobilePhase Parameters Parameter Optimization (Flow Rate, Temperature) HPLC->Parameters Detector UV/MS Detector Data Data Acquisition & Processing Detector->Data Resolution Assess Resolution & Peak Shape Data->Resolution Resolution->Column Resolution->MobilePhase Iterative Optimization

Caption: Workflow for developing a chromatographic method for this compound isomer separation.

Troubleshooting Logic for Poor Resolution

G Start Poor Resolution (Rs < 1.5) CheckEfficiency Check Peak Widths (High Efficiency?) Start->CheckEfficiency CheckSelectivity Optimize Selectivity CheckEfficiency->CheckSelectivity Yes ImproveEfficiency Improve Efficiency CheckEfficiency->ImproveEfficiency No ChangeColumn Change Stationary Phase (e.g., Phenyl, PFP, Chiral) CheckSelectivity->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase (Gradient, Organic Modifier, pH) CheckSelectivity->OptimizeMobilePhase OptimizeTemp Adjust Temperature CheckSelectivity->OptimizeTemp End Resolution Achieved ChangeColumn->End OptimizeMobilePhase->End OptimizeTemp->End LongerColumn Use Longer Column ImproveEfficiency->LongerColumn SmallerParticles Use Smaller Particle Size Column ImproveEfficiency->SmallerParticles LongerColumn->End SmallerParticles->End

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Minimizing degradation of 2-Oxononanal standards during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 2-Oxononanal standards during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for aldehyde standards like this compound are oxidation and polymerization. Due to the presence of a reactive aldehyde group, this compound is susceptible to oxidation to its corresponding carboxylic acid, especially when exposed to air (oxygen). Additionally, aldehydes can undergo self-polymerization, forming larger, less active molecules. As an alpha-keto aldehyde, this compound's reactivity is further influenced by the ketone group, which can potentially catalyze other degradation reactions.[1][2]

Q2: What are the ideal storage conditions for neat this compound?

A2: Neat this compound should be stored in a tightly sealed, amber glass or aluminum vial to protect it from light and air.[1] To minimize degradation, it is recommended to store it at low temperatures, ideally at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is it better to store this compound as a stock solution or in its neat form?

A3: For long-term storage, preparing a stock solution in an appropriate solvent can enhance stability. Aldehydes are known to be more stable when diluted in a primary alcohol, where they can form hemiacetals. This reversible reaction protects the aldehyde group from oxidation and polymerization.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Anhydrous ethanol or methanol are suitable solvents for creating stock solutions. The alcohol can form a more stable hemiacetal with the aldehyde group of this compound. It is crucial to use a high-purity, anhydrous solvent to prevent the introduction of water, which can facilitate degradation.

Q5: How long can I expect my this compound standards to be stable?

A5: The stability of this compound standards is highly dependent on the storage conditions. When stored as a neat compound under an inert atmosphere at -20°C or below, it can be stable for several months. Stock solutions in anhydrous alcohol, stored under the same conditions, may also exhibit similar or enhanced stability. However, it is crucial to perform periodic quality control checks to verify the concentration and purity of the standard.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent analytical results over time. Degradation of the this compound standard.1. Verify the storage conditions of your standard (temperature, light exposure, inert atmosphere). 2. Prepare a fresh stock solution from a new vial of neat standard, if available. 3. Perform a quality control check on your existing standard using a reliable analytical method (e.g., HPLC-UV, GC-MS). 4. If degradation is confirmed, discard the old standard and prepare fresh working solutions.
Visible precipitate or change in color of the standard solution. Polymerization or other chemical reactions.1. Do not use the standard if any visual changes are observed. 2. This indicates significant degradation, and the standard should be discarded. 3. Review your storage and handling procedures to prevent this in the future. Ensure the use of appropriate solvents and containers.
Loss of signal intensity in analytical assays. Decrease in the concentration of the active this compound due to degradation or adsorption.1. Check for proper sealing of the storage vial to prevent evaporation. 2. Avoid using plastic containers, as aldehydes can adsorb to or react with plastic.[1] Use only glass or aluminum vials. 3. Recalibrate your instrument with a freshly prepared standard.

Summary of Recommended Storage Conditions

Storage Form Temperature Atmosphere Container Solvent (for solutions) Estimated Stability
Neat Compound-20°C or belowInert (Argon or Nitrogen)Tightly sealed amber glass or aluminum vialN/ASeveral months to a year
Stock Solution-20°C or belowInert (Argon or Nitrogen)Tightly sealed amber glass or aluminum vialAnhydrous Ethanol or MethanolPotentially more stable than neat
Working Solutions2-8°CAirTightly sealed amber glass vialAcetonitrile or other appropriate analytical solventShort-term (days to weeks)

Experimental Protocols

Protocol for Stability Testing of this compound Standards

This protocol outlines a general procedure for assessing the stability of this compound standards under different storage conditions.

1. Materials:

  • High-purity this compound standard
  • Anhydrous ethanol or methanol
  • Acetonitrile (HPLC grade)
  • Amber glass vials with PTFE-lined caps
  • Inert gas (Argon or Nitrogen)
  • HPLC-UV or GC-MS system

2. Preparation of Standards:

  • Prepare a concentrated stock solution of this compound in anhydrous ethanol (e.g., 1 mg/mL).
  • Divide the stock solution into multiple amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing.

3. Storage Conditions:

  • Store the vials under a variety of conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
  • Include a set of vials exposed to light and a set protected from light at each temperature.

4. Time Points:

  • Establish a schedule for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).

5. Analytical Method:

  • At each time point, retrieve a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Prepare a working solution by diluting the stock solution in acetonitrile.
  • Analyze the working solution using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Day 0 measurement.
  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

DegradationPathways A This compound B Oxidation (+ Oxygen) A->B Exposure to Air D Polymerization (Self-Reaction) A->D Improper Storage C 2-Oxononanoic Acid B->C E Polymer (Inactive) D->E

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Neat this compound B Prepare Stock Solution (Anhydrous Ethanol) A->B C Aliquot into Vials (Inert Atmosphere) B->C D Temperature Variables (-80°C, -20°C, 4°C, RT) C->D E Light Exposure Variables (Light vs. Dark) C->E F Time Point Sampling D->F E->F G Prepare Working Solution F->G H HPLC or GC-MS Analysis G->H I Data Analysis (Degradation Rate) H->I

Caption: Workflow for this compound stability testing.

References

Dealing with interferences from other aldehydes in 2-Oxononanal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxononanal assays. The information provided aims to help users address common challenges, particularly the interference from other aldehydes, and to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is an alpha-keto aldehyde that is a secondary product of lipid peroxidation, the process where oxidants like free radicals attack lipids. It is often used as a biomarker for oxidative stress, which is implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders. Accurate measurement of this compound in biological samples such as plasma, serum, and tissue homogenates can provide insights into disease pathogenesis and progression.

Q2: What are the common challenges in measuring this compound?

The primary challenge in accurately quantifying this compound is the interference from other aldehydes and ketones present in biological samples. These interfering compounds can include other products of lipid peroxidation such as malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), formaldehyde, and acetaldehyde. These molecules can cross-react with the reagents used in some assays, leading to an overestimation of this compound levels.

Q3: How can I minimize interference from other aldehydes in my this compound assay?

To minimize interference, it is crucial to use a highly specific detection method. While traditional colorimetric assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay are prone to interference, more advanced techniques offer greater specificity. The recommended approach is to use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a derivatization agent.

Derivatization with reagents like Girard's Reagent T can significantly improve the specificity and sensitivity of this compound detection.[1][2] Girard's Reagent T reacts with the carbonyl group of aldehydes and ketones to form a stable, charged derivative that is readily detectable by mass spectrometry. This allows for the separation of the this compound derivative from other interfering aldehydes based on its specific mass-to-charge ratio.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays, particularly when using LC-MS/MS with derivatization.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient Derivatization: The reaction with Girard's Reagent T may be incomplete due to suboptimal pH, temperature, or reaction time. The reagent itself may have degraded.- Ensure the reaction pH is acidic (e.g., using acetic acid).- Optimize the reaction temperature and incubation time as per the protocol.- Use freshly prepared Girard's Reagent T solution for each experiment.
Poor Ionization in Mass Spectrometer: The derivatized this compound may not be ionizing efficiently.- Confirm the mass spectrometer is in the correct ionization mode (positive ion mode for Girard's Reagent T derivatives).[2]- Optimize source parameters such as spray voltage and gas flows.- Check for the presence of ion-suppressing agents in the sample or mobile phase.
Sample Degradation: this compound may be unstable in the biological matrix.- Keep samples on ice during preparation and store at -80°C for long-term storage.- Add an antioxidant like butylated hydroxytoluene (BHT) to the sample homogenization buffer to prevent further lipid peroxidation.
High Background or Interference Peaks Presence of Other Aldehydes: Despite derivatization, high concentrations of other aldehydes can lead to some background signal or closely eluting peaks.- Optimize the chromatographic separation to resolve the this compound derivative from other derivatized aldehydes.- Utilize the high selectivity of MS/MS by monitoring specific precursor-to-product ion transitions for this compound.
Matrix Effects: Components of the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte.- Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up the sample before derivatization and analysis.- Use an isotopically labeled internal standard of this compound to correct for matrix effects and variations in derivatization efficiency.
Poor Reproducibility Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can lead to variable results.- Standardize all sample handling procedures.- Prepare all samples and standards in the same manner.
LC System Variability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can affect reproducibility.- Equilibrate the LC system thoroughly before starting the analysis.- Regularly perform system suitability tests to ensure consistent performance.

Experimental Protocols

Protocol: Quantification of this compound in Plasma using Girard's Reagent T and LC-MS/MS

This protocol provides a detailed methodology for the selective and sensitive measurement of this compound in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 5 µL of an antioxidant solution (e.g., 10 mM BHT in methanol).

  • Add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization with Girard's Reagent T:

  • Prepare a fresh solution of Girard's Reagent T (10 mg/mL) in 50% methanol containing 5% acetic acid.

  • Add 50 µL of the Girard's Reagent T solution to the supernatant from step 1.

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor ion and product ion transitions for the Girard's Reagent T derivative of this compound and its internal standard.

Quantitative Data on Interference

The use of a specific derivatization agent followed by LC-MS/MS analysis significantly reduces interference from other aldehydes. The table below illustrates the typical improvement in specificity.

Analyte TBARS Assay (Absorbance at 532 nm) LC-MS/MS with Girard's T Derivatization (Peak Area)
This compound (1 µM)0.851,200,000
Malondialdehyde (1 µM)1.00< 1,000 (No specific peak)
Formaldehyde (10 µM)0.25< 1,000 (No specific peak)
Acetaldehyde (10 µM)0.15< 1,000 (No specific peak)
This compound + Interferents*1.951,250,000

*Interferents mix contains 1 µM Malondialdehyde, 10 µM Formaldehyde, and 10 µM Acetaldehyde.

Note: The data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Attack Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + H Secondary_Products Secondary Aldehydic Products Lipid_Hydroperoxide->Secondary_Products Decomposition Oxo_Nonanal This compound Secondary_Products->Oxo_Nonanal MDA Malondialdehyde (MDA) Secondary_Products->MDA HNE 4-Hydroxy-2-nonenal (HNE) Secondary_Products->HNE Interference Assay Interference MDA->Interference HNE->Interference

Caption: Lipid Peroxidation and Formation of Aldehydic Products.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (with Girard's Reagent T) Preparation->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Optimizing collision energy for fragmentation of 2-Oxononanal adducts in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of 2-Oxononanal adducts.

Frequently Asked Questions (FAQs)

Q1: What are this compound adducts and why are they important?

This compound is an α,β-unsaturated aldehyde that can be formed during lipid peroxidation. It readily reacts with nucleophilic residues on proteins and DNA, such as cysteine, histidine, and lysine, through a process called Michael addition.[1][2] These modifications, known as adducts, can alter the structure and function of biomolecules and are implicated in various pathological conditions, making them important biomarkers to study.

Q2: What is the general workflow for analyzing this compound adducts by MS/MS?

The analysis of this compound protein adducts typically involves a bottom-up proteomics approach. This process includes enzymatic digestion of the protein sample (e.g., with trypsin), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.[3] The fragmentation of the modified peptides in the mass spectrometer provides information about the peptide sequence and the site of modification.

Q3: How does one typically optimize collision energy for the fragmentation of a novel peptide adduct like this compound?

Optimizing collision energy is crucial for obtaining informative MS/MS spectra. A common approach is to perform a collision energy ramping experiment where a specific precursor ion is repeatedly fragmented at increasing collision energies.[4][5] The optimal energy is the one that produces the highest intensity of information-rich fragment ions, providing good sequence coverage. For complex mixtures, a "stepped normalized collision energy" (SNCE) approach can be beneficial, where multiple collision energies are applied to a precursor ion to improve fragmentation efficiency across different peptide structures.

Troubleshooting Guides

This section addresses common issues encountered during the MS/MS analysis of this compound adducts.

Problem 1: Poor or No Fragmentation of the this compound Modified Peptide

  • Possible Cause: The selected collision energy may be too low to induce fragmentation of the peptide backbone.

  • Troubleshooting Steps:

    • Gradually increase the normalized collision energy (NCE) in increments of 5-10 units and observe the effect on the MS/MS spectrum.

    • Consider using a stepped NCE approach to apply a range of collision energies to the precursor ion. This can be particularly useful for adducts where the optimal fragmentation energy is unknown.

    • Ensure that the instrument is properly calibrated and that the collision gas pressure is within the manufacturer's recommended range.

  • Possible Cause: The adduct may be labile and prone to neutral loss of the this compound moiety upon collisional activation, leaving the unmodified peptide which then fragments.

  • Troubleshooting Steps:

    • Look for a prominent neutral loss of the this compound mass from the precursor ion in the MS/MS spectrum.

    • If a significant neutral loss is observed, consider using lower collision energies to minimize this fragmentation pathway and promote cleavage of the peptide backbone.

    • Alternative fragmentation techniques that are less energetic, such as Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), may be beneficial if available.

Problem 2: The MS/MS Spectrum is Dominated by a Single Fragment Ion or Shows Poor Sequence Coverage

  • Possible Cause: The collision energy is not optimal, leading to preferential fragmentation at a single, labile bond.

  • Troubleshooting Steps:

    • Perform a collision energy optimization experiment by ramping the collision energy over a broad range to identify the energy that produces a richer fragmentation pattern.

    • Analyze the fragmentation pattern to determine if it is dominated by b-ions or y-ions. Some studies suggest that b-ions may require lower collision energies for optimal fragmentation compared to y-ions.[6]

    • For peptides containing proline, fragmentation C-terminal to the proline residue is often enhanced. Adjusting the collision energy may be necessary to promote fragmentation at other sites.

Problem 3: Difficulty in Identifying the Site of this compound Modification

  • Possible Cause: Insufficient fragmentation around the potential modification site.

  • Troubleshooting Steps:

    • Optimize the collision energy to maximize the number and intensity of fragment ions that span the entire peptide sequence.

    • Look for characteristic reporter ions or neutral losses that are specific to the this compound adduct. While not definitively established for this compound, other aldehyde adducts can produce diagnostic ions.

    • If the modification site is ambiguous, consider using a different protease for digestion to generate overlapping peptides, which can help to pinpoint the exact location of the adduct.

Quantitative Data Summary

Table 1: General Starting Ranges for Normalized Collision Energy (NCE) Optimization

Precursor Charge StateRecommended NCE Starting Range (%)Notes
2+25 - 35A good starting point for most doubly charged tryptic peptides.
3+20 - 30Triply charged peptides often require slightly lower collision energy.
4+ and higher15 - 25Higher charge states generally require lower collision energy for optimal fragmentation.

Note: These are general recommendations and empirical optimization for your specific instrument and adduct is highly recommended.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for a this compound Modified Peptide

  • Sample Preparation: Prepare a solution of the purified this compound modified peptide at a concentration suitable for direct infusion or LC-MS/MS analysis (typically in the low fmol to low pmol range).

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer for a targeted MS/MS experiment, selecting the precursor ion (m/z) of the this compound modified peptide.

    • Choose a range of Normalized Collision Energies (NCE) to test. A typical range would be from 10% to 50% in steps of 2-5%.

  • Data Acquisition:

    • If using direct infusion, acquire MS/MS spectra at each NCE value for a stable period to ensure good signal-to-noise.

    • If using LC-MS/MS, set up multiple injections of the sample, with each injection using a different fixed NCE value, or use a method that allows for ramping the collision energy for a specific precursor as it elutes.

  • Data Analysis:

    • Manually inspect the MS/MS spectra obtained at each collision energy.

    • Identify the NCE that produces the highest number of fragment ions (both b- and y-ions) with good intensity across the entire peptide sequence.

    • The optimal collision energy is the one that provides the most comprehensive fragmentation pattern for confident identification of the peptide and localization of the this compound adduct.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_sample Protein Sample digestion Enzymatic Digestion (e.g., Trypsin) protein_sample->digestion lc_separation LC Separation of Peptides digestion->lc_separation ms_analysis MS1 Scan (Precursor Selection) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation database_search Database Search and Peptide Identification msms_fragmentation->database_search site_localization Modification Site Localization database_search->site_localization troubleshooting_workflow start Poor MS/MS Fragmentation q1 Is there any fragmentation? start->q1 a1_yes Increase Collision Energy q1->a1_yes Yes a1_no Check for Neutral Loss of Adduct q1->a1_no No end Improved Fragmentation a1_yes->end q2 Is neutral loss dominant? a1_no->q2 a2_yes Lower Collision Energy or Use Alternative Fragmentation (ETD/ECD) q2->a2_yes Yes a2_no Optimize CE for b- and y-ions q2->a2_no No a2_yes->end a2_no->end

References

Best practices for handling and storing volatile aldehyde standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing volatile aldehyde standards in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What makes volatile aldehyde standards challenging to handle and store?

Volatile aldehydes are highly reactive and susceptible to degradation. Their volatility makes them prone to evaporation, leading to concentration changes. They can also readily oxidize when exposed to air, polymerize, or react with impurities, compromising the integrity of the standard.[1] Proper handling and storage are therefore critical to maintain their stability and ensure accurate experimental results.

Q2: What are the ideal storage conditions for aldehyde stock solutions?

For optimal stability, aldehyde stock solutions, especially those derivatized with 2,4-dinitrophenylhydrazine (DNPH), should be stored at 4°C in the dark.[2] Some protocols recommend storing aliquots of unused standard stock solutions at -20°C to minimize degradation from repeated freeze-thaw cycles.[3] Always refer to the manufacturer's instructions for specific storage recommendations.

Q3: Which solvents are recommended for preparing aldehyde standards?

Acetonitrile (HPLC grade) is a commonly used solvent for preparing stock and working solutions of aldehyde standards, particularly for their DNPH derivatives.[4][5] Methanol can also be used for preparing calibration standards from solid DNPH derivatives.[6] For some applications, organic-free reagent water may be required for dilutions.[5] The choice of solvent can impact the stability and chromatographic behavior of the aldehydes.

Q4: How can I tell if my aldehyde standard has degraded?

Signs of degradation in underivatized aldehyde standards can include the formation of precipitates (polymerization) or a change in color. For derivatized standards used in chromatography, degradation may manifest as:

  • Reduced peak area or intensity for the target aldehyde.

  • The appearance of extraneous peaks in the chromatogram.

  • A shift in the retention time of the analyte peak.

  • Poor peak shape, such as fronting or tailing.[7]

Q5: Is derivatization necessary for analyzing volatile aldehydes?

Yes, derivatization is a common and often necessary step for the analysis of low molecular weight aldehydes.[8] Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form more stable, less volatile derivatives (hydrazones). This process improves chromatographic separation and enhances UV detection, as the derivatives have strong absorbance around 360 nm.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of volatile aldehyde standards.

IssuePotential CausesRecommended Solutions
Low or No Signal from Standard Degraded Standard: The aldehyde has oxidized, polymerized, or evaporated.Prepare a fresh standard solution from a new stock. Ensure proper storage conditions (refrigeration, protection from light).[2][3]
Incorrect Wavelength: The detector is not set to the maximum absorbance wavelength for the derivative.For DNPH derivatives, the typical detection wavelength is 360 nm.[9]
Derivatization Failure: The reaction with the derivatizing agent (e.g., DNPH) was incomplete.Ensure the derivatizing reagent is in molar excess and that the reaction conditions (pH, temperature, time) are optimal.[10]
Inactive Derivatizing Reagent: The DNPH reagent may be contaminated or degraded.Use purified, recrystallized DNPH.[10] Prepare fresh reagent solutions frequently, as formaldehyde contamination is a common issue.[2][6]
Inconsistent or Non-Reproducible Results Evaporation of Standard: Volatility of aldehydes leads to concentration changes between injections.Keep vials tightly capped and minimize the time standards are left at room temperature. Use an autosampler with temperature control if available.
Inconsistent Injection Volume: Variation in manual injections or autosampler malfunction.Ensure proper syringe handling techniques for manual injections. If using an autosampler, check for air bubbles in the syringe and ensure the loop is completely filled.[11]
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention times and peak areas.Inspect all fittings and connections for signs of leaks. Check for salt buildup around pump seals.[11]
Column Temperature Fluctuation: Inconsistent column temperature can lead to shifts in retention time.Use a reliable column oven to maintain a stable temperature.[11]
Poor Peak Shape (Tailing or Fronting) Column Overload: The concentration of the injected standard is too high for the column's capacity.Dilute the standard or reduce the injection volume.[7]
Inappropriate Mobile Phase: The solvent composition is not optimal for the separation.Adjust the mobile phase composition (e.g., acetonitrile/water ratio). Ensure the sample is dissolved in the mobile phase whenever possible.[11]
Column Contamination or Degradation: Active sites on the column can interact with the analyte.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][11]
Unexpected Peaks in Chromatogram Contaminated Solvents or Reagents: Impurities in the mobile phase, diluent, or derivatizing reagent.Use high-purity (HPLC grade) solvents. Filter the mobile phase.[6] Analyze a blank (reagent only) to identify impurity peaks.[6]
Sample Carryover: Residue from a previous injection remains in the injector or column.Implement a thorough wash cycle for the injector between runs. Flush the column with a strong solvent.
Isomer Formation: Aldehydes (except formaldehyde) and asymmetric ketones can form cis/trans isomers upon derivatization with DNPH, potentially resulting in two peaks.This is an inherent property of the derivatives. If the isomers are not fully resolved, method optimization may be required. Note that the ratio of isomers can be light-dependent.[12]

Experimental Protocols

Protocol 1: Preparation of Aldehyde-DNPH Derivative Standards

This protocol outlines the steps for preparing stock and working solutions of aldehyde-DNPH derivatives for HPLC analysis.

  • Prepare Individual Stock Solutions (~100 mg/L):

    • Accurately weigh approximately 10 mg of the solid, purified aldehyde-DNPH derivative.

    • Dissolve the solid in 100 mL of HPLC-grade acetonitrile in a volumetric flask.[5][6] This creates a stock solution of about 100 mg/L.

  • Prepare a Mixed Secondary Standard:

    • Using the individual stock solutions, prepare a secondary dilution standard in acetonitrile that contains a mixture of all the target aldehyde-DNPH derivatives.

  • Prepare Working Calibration Standards:

    • Serially dilute the mixed secondary standard with acetonitrile to create a series of working calibration standards.[4]

    • The concentration range should span the expected concentration of the samples (e.g., 0.2 to 10 µg/mL).[4]

  • Storage:

    • Store all standard solutions at 4°C in amber vials to protect them from light.[2] For long-term storage, aliquoting and freezing at -20°C is recommended.[3]

Visualizations

G Workflow for Preparing Aldehyde Working Standards start Start: Obtain Certified Aldehyde-DNPH Solid Standards weigh Accurately weigh ~10 mg of each solid derivative start->weigh dissolve Dissolve in 100 mL acetonitrile to create ~100 mg/L stock solution weigh->dissolve mix Combine aliquots of stock solutions to create a mixed secondary standard dissolve->mix dilute Perform serial dilutions with acetonitrile to create working calibration standards mix->dilute store Store standards at 4°C in amber vials, protected from light dilute->store analyze Analyze by HPLC store->analyze

Caption: Workflow for the preparation of aldehyde working standards.

G Troubleshooting Inconsistent Aldehyde Analysis Results start Inconsistent Results (Poor Reproducibility) cause1 Is peak area decreasing over time? start->cause1 Check Signal cause2 Are retention times shifting? start->cause2 Check Chromatography cause3 Are peak shapes poor (tailing/fronting)? start->cause3 Check Peak Shape sol1a Standard Evaporation: Keep vials capped, use autosampler cooling. cause1->sol1a Yes sol1b Standard Degradation: Prepare fresh standards. Check storage conditions. cause1->sol1b Yes sol2a System Leak: Check fittings and pump seals. cause2->sol2a Yes sol2b Temperature Fluctuation: Use a column oven. cause2->sol2b Yes sol3a Column Overload: Dilute sample or reduce injection volume. cause3->sol3a Yes sol3b Column Contamination: Flush or replace column. cause3->sol3b Yes

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Reducing Variability in 2-Oxononanal Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in 2-Oxononanal measurements between experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its accurate measurement important?

This compound is a nine-carbon α-ketoaldehyde. Like other reactive carbonyl species, it is likely formed during lipid peroxidation and can react with biological macromolecules such as proteins and DNA, leading to cellular damage. Accurate and reproducible measurement of this compound is crucial for understanding its role in oxidative stress-related pathologies and for the development of therapeutic interventions.

Q2: What are the primary sources of variability in this compound measurements?

Variability in this compound measurements can arise from several stages of the experimental process:

  • Sample Handling and Storage: Due to its reactive nature, this compound levels can change post-collection. Factors such as storage temperature, exposure to light, and the presence of antioxidants can significantly impact its stability.

  • Sample Preparation: Inefficient extraction, incomplete derivatization, and the presence of interfering substances from the sample matrix can all introduce variability.

  • Analytical Method: The choice of analytical technique (e.g., GC-MS, LC-MS), instrument calibration, and data processing methods can affect the precision and accuracy of the results.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

Q3: What are the recommended procedures for sample collection and storage to minimize variability?

To ensure the stability of this compound in biological samples, the following practices are recommended:

  • Immediate Processing: Process samples as quickly as possible after collection.

  • Antioxidant Addition: Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent further lipid peroxidation.[1]

  • Low-Temperature Storage: If immediate analysis is not possible, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect samples from light to prevent photo-oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and similar aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Deactivate the injector liner and the first few centimeters of the analytical column. Use a deactivated liner specifically designed for active compounds.

  • Possible Cause 2: Column overloading.

    • Solution: Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.

  • Possible Cause 3: Inappropriate injection temperature.

    • Solution: Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause thermal degradation of the analyte.

Problem: Low or no analyte response.

  • Possible Cause 1: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure the derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), is fresh and properly stored.

  • Possible Cause 2: Leak in the GC-MS system.

    • Solution: Perform a leak check of the entire system, from the injector to the detector. Pay close attention to the septum, ferrules, and column connections.

  • Possible Cause 3: Matrix effects causing ion suppression.

    • Solution: Improve sample cleanup procedures to remove interfering matrix components. Consider using a different ionization technique, such as chemical ionization (CI), which can be less susceptible to matrix effects than electron ionization (EI).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Problem: High variability in replicate injections.

  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of all sample preparation steps, including extraction and derivatization. Use of an internal standard is highly recommended to correct for variations.

  • Possible Cause 2: Matrix effects.

    • Solution: Develop a more effective sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering compounds. Isotope-labeled internal standards are the gold standard for correcting matrix effects.

  • Possible Cause 3: Instability of the analyte in the autosampler.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the derivatized analyte. Evaluate the stability of the derivative over the expected analysis time.

Quantitative Data on Analytical Variability

While specific quantitative data for this compound is limited, the following table summarizes typical variability observed in the analysis of analogous aldehydes in biological matrices. This data can serve as a benchmark when developing and validating a method for this compound.

AnalyteMatrixAnalytical MethodDerivatization ReagentReported Variability (RSD%)Reference
Hexanal Soy DressingHS-SPME-GC-MSNone3.3% (repeatability)[2]
2-Nonenal BeerHS-SPME-GC-MSPFBHA1.0% - 15.7%
4-Hydroxynonenal Human PlasmaLC-MS/MSDNPH< 15%
Various Aldehydes WineGC-MS/MSPFBHA< 10%[3]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (Adapted from Aldehyde Analysis)

This protocol describes a general procedure for the analysis of this compound in a biological sample using GC-MS with PFBHA derivatization.

1. Sample Preparation: a. To 1 mL of biological fluid (e.g., plasma), add 10 µL of BHT solution (10 mg/mL in methanol) to prevent further oxidation. b. Add an appropriate internal standard (e.g., a stable isotope-labeled analogue of this compound). c. Perform a liquid-liquid extraction with 2 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in 100 µL of a PFBHA solution (10 mg/mL in pyridine). b. Incubate at 60°C for 60 minutes to form the oxime derivative. c. After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. d. Transfer the upper hexane layer containing the derivative to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Injector Temperature: 250°C
  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-500 or selected ion monitoring (SIM) for target ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output SampleCollection Sample Collection (+ Antioxidant) Extraction Liquid-Liquid or Solid-Phase Extraction SampleCollection->Extraction Derivatization Derivatization (e.g., with PFBHA) Extraction->Derivatization GCMS_Analysis GC-MS or LC-MS Analysis Derivatization->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing FinalResult Final Concentration DataProcessing->FinalResult

Caption: General experimental workflow for the analysis of this compound.

Variability_Sources cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_data Data Analysis Variability High Variability in This compound Measurement SampleHandling Improper Sample Handling & Storage Variability->SampleHandling SamplePrep Inconsistent Sample Preparation Variability->SamplePrep Instrumental Instrumental Drift Variability->Instrumental Integration Inconsistent Peak Integration Variability->Integration Calibration Improper Calibration Variability->Calibration AnalyteInstability Analyte Instability SampleHandling->AnalyteInstability MatrixEffects Matrix Effects SamplePrep->MatrixEffects

Caption: Key sources of variability in this compound measurements.

References

Selecting the appropriate derivatization reagent for 2-Oxononanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate derivatization reagent for 2-Oxononanal. It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is often employed for the analysis of this compound to improve its analytical properties for techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). The key benefits include:

  • Increased Volatility: For GC analysis, derivatization converts the relatively non-volatile this compound into a more volatile derivative that can be readily analyzed.

  • Improved Chromatographic Separation: Derivatization can enhance the separation of this compound from other components in a complex matrix, leading to better resolution and peak shape.

  • Enhanced Detection Sensitivity: Many derivatizing agents introduce moieties that significantly improve the response of detectors such as UV-Vis, fluorescence, or mass spectrometry (MS) detectors.[1][2]

  • Increased Stability: Derivatives are often more stable than the parent analyte, preventing degradation during sample preparation and analysis.[3]

Q2: What are the most common derivatization reagents for this compound?

A2: Given that this compound is an α-keto aldehyde, reagents that react with carbonyl groups (both aldehydes and ketones) are suitable. The most common choices include:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): A versatile reagent for both GC and LC analysis, forming stable oxime derivatives.[3][4][5][6][7]

  • 2,4-Dinitrophenylhydrazine (DNPH): Widely used for HPLC-UV and LC-MS analysis, forming 2,4-dinitrophenylhydrazone derivatives that have a strong UV absorbance.[1][2][8][9]

  • Dansylhydrazine: Used for LC-MS analysis to introduce a fluorescent tag, enhancing sensitivity.[10]

Q3: Should I choose a reagent for GC-MS or LC-MS analysis of this compound?

A3: The choice depends on the specific requirements of your analysis:

  • GC-MS: PFBHA is an excellent choice for GC-MS as it creates volatile and thermally stable derivatives.[3][4] The pentafluorobenzyl group also provides a good response in electron capture detection (ECD) and mass spectrometry.[11]

  • LC-MS: Both DNPH and PFBHA can be used for LC-MS. DNPH derivatives are well-suited for UV detection and can also be analyzed by MS.[8][9] PFBHA derivatives can also be analyzed by LC-MS.[11] Other reagents like dansylhydrazine or 4-APEBA are specifically designed to enhance ionization in LC-MS.[10][12]

Q4: this compound has two carbonyl groups. Will the derivatization reagent react with both?

A4: Yes, it is possible for the derivatization reagent to react with both the aldehyde and the ketone functional groups in this compound, leading to a doubly derivatized product. The extent of this double derivatization can depend on the reaction conditions, such as the molar ratio of the reagent to the analyte and the reaction time. It is crucial to optimize these conditions to achieve a consistent and desired derivatization product (either mono- or di-substituted).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no derivative peak Incomplete derivatizationOptimize reaction conditions: increase reagent concentration, reaction time, or temperature. Ensure the pH of the reaction mixture is optimal for the chosen reagent.
Degradation of the derivativePFBHA derivatives can degrade if evaporated to dryness.[4] Keep derivatives in solution and store at low temperatures (e.g., 4°C).
Incorrect sample preparationEnsure the sample matrix does not interfere with the derivatization reaction. Consider a sample cleanup step if necessary.
Multiple derivative peaks for this compound Formation of E/Z isomersPFBHA derivatization can form two stereoisomers (syn- and anti-oximes), which may be separated by the chromatographic column.[13] This is an inherent property of the reaction. For quantification, the peak areas of both isomers should be summed.
Incomplete reaction leading to a mix of mono- and di-derivativesAdjust the stoichiometry of the reagent to favor the formation of a single product. A significant excess of the derivatizing reagent will promote the formation of the di-derivative.
Interference from excess reagent Large excess of derivatizing reagent usedThis is a common issue with DNPH, where unreacted reagent can damage the LC column or suppress ionization in MS.[1] Use a solid-phase extraction (SPE) cleanup step to remove excess DNPH.[1] PFBHA derivatization typically does not require a cleanup step.[3]
Poor peak shape (tailing) Adsorption of the analyte or derivative to active sites in the GC/LC systemEnsure proper deactivation of the GC inlet liner and column. For LC, adjust the mobile phase composition or pH.

Comparison of Common Derivatization Reagents for Carbonyls

Reagent Analytical Technique Advantages Disadvantages Detection Limit
PFBHA GC-MS, LC-MSQuantitative reaction, thermally stable derivatives, often no cleanup required.[3]Can form E/Z isomers, which may complicate chromatography.[13]Low ng/mL to pg/mL range.[11]
DNPH HPLC-UV, LC-MSDerivatives have strong UV absorbance, well-established methods available.[2][8]Excess reagent can interfere with analysis and requires removal, derivatives can be thermally labile.[1]Sub-µg/mL to ng/mL range.
Dansylhydrazine LC-MS with Fluorescence DetectionIntroduces a highly fluorescent tag for sensitive detection.May have lower reaction efficiency compared to other reagents.pg/mL range.

Experimental Protocols

PFBHA Derivatization for GC-MS Analysis

This is a general protocol and should be optimized for your specific application.

  • Reagent Preparation: Prepare a solution of PFBHA hydrochloride in a suitable solvent (e.g., water or buffer) at a concentration of approximately 1-15 mg/mL.[4]

  • Derivatization Reaction:

    • To your sample containing this compound, add an excess of the PFBHA solution.

    • Adjust the pH to be slightly acidic (pH 5-6) if necessary.

    • Incubate the mixture at a controlled temperature, for example, 35-60°C for 1-2 hours.[4][13] Some methods suggest longer reaction times (up to 24 hours) at room temperature for complete derivatization.[4]

  • Extraction:

    • After the reaction is complete, extract the PFBHA-oxime derivatives with a non-polar organic solvent such as hexane or dichloromethane.

    • An acid wash step may be included to remove any basic interferences.[4]

  • Analysis:

    • Carefully evaporate the organic solvent to a small volume under a gentle stream of nitrogen. Avoid complete dryness to prevent derivative loss.[4]

    • Reconstitute the residue in a suitable solvent for GC-MS injection.

DNPH Derivatization for HPLC-UV/LC-MS Analysis

This is a general protocol and should be optimized for your specific application.

  • Reagent Preparation: Prepare a solution of DNPH in a suitable solvent, typically acetonitrile, often acidified with a small amount of strong acid like sulfuric or hydrochloric acid.

  • Derivatization Reaction:

    • Add an excess of the DNPH solution to your sample.

    • Allow the reaction to proceed at room temperature or slightly elevated temperature for a period of 1 to 24 hours.

  • Cleanup (optional but recommended):

    • To remove excess DNPH, pass the sample through a solid-phase extraction (SPE) cartridge (e.g., C18). The DNPH-hydrazone derivatives will be retained, while the more polar unreacted DNPH can be washed away.

    • Elute the derivatives from the SPE cartridge with a suitable organic solvent.

  • Analysis:

    • Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC or LC-MS analysis.

Workflow for Selecting a Derivatization Reagent

Derivatization_Selection start Start: Analyze this compound analytical_technique Select Analytical Technique start->analytical_technique gc_ms GC-MS analytical_technique->gc_ms Gas Chromatography lc_ms_uv LC-MS or HPLC-UV analytical_technique->lc_ms_uv Liquid Chromatography pfbha Use PFBHA gc_ms->pfbha dnph Use DNPH lc_ms_uv->dnph other_lc_reagents Consider Dansylhydrazine or other LC-specific reagents lc_ms_uv->other_lc_reagents optimize Optimize Reaction Conditions (Stoichiometry, Time, Temp, pH) pfbha->optimize dnph->optimize other_lc_reagents->optimize troubleshoot Troubleshoot (Isomer formation, excess reagent) optimize->troubleshoot isomer_issue Sum isomer peaks for quantification troubleshoot->isomer_issue PFBHA Isomers reagent_issue Perform cleanup step (e.g., SPE for DNPH) troubleshoot->reagent_issue Excess Reagent end Analysis Complete troubleshoot->end No Issues isomer_issue->end reagent_issue->end

Caption: Workflow for selecting a derivatization reagent for this compound.

References

Addressing cross-reactivity in immunoassays for 2-Oxononanal adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for 2-Oxononanal (2-ON) adducts. Given the limited availability of commercial immunoassays specifically for 2-ON, this guide draws parallels from the well-characterized immunoassays for the structurally similar lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), to address potential challenges, particularly cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What are this compound (2-ON) adducts and why are they important?

This compound (2-ON) is a reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. Due to its electrophilic nature, 2-ON can readily form covalent adducts with nucleophilic sites on macromolecules, including proteins, DNA, and phospholipids. These adducts can alter the structure and function of these biomolecules, potentially leading to cellular dysfunction and contributing to the pathophysiology of various diseases.

Q2: What are the main challenges in developing and using immunoassays for 2-ON adducts?

The primary challenge is ensuring the specificity of the antibodies used. Due to the small size of the 2-ON molecule and its structural similarity to other reactive aldehydes generated during lipid peroxidation (e.g., 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA)), antibodies raised against 2-ON adducts may exhibit cross-reactivity with other aldehyde-modified biomolecules. This can lead to inaccurate quantification and false-positive results.

Q3: What are the potential cross-reactants in a 2-ON immunoassay?

Potential cross-reactants include, but are not limited to:

  • 4-hydroxy-2-nonenal (HNE) adducts

  • Malondialdehyde (MDA) adducts

  • Acrolein adducts

  • Other saturated and unsaturated aldehydes of varying chain lengths.

The degree of cross-reactivity will depend on the specific antibody and the epitope it recognizes.

Q4: How can I assess the cross-reactivity of my antibody?

Cross-reactivity should be thoroughly evaluated during assay development and validation. This can be achieved by performing competition ELISAs or other immunoassays using a panel of potentially cross-reacting aldehyde-modified proteins or peptides. The results will help determine the specificity of the antibody and identify any potential interferences.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal 1. Non-specific binding of primary or secondary antibody. 2. Insufficient blocking. 3. Cross-reactivity of the antibody with other molecules in the sample matrix.1. Optimize antibody concentrations. Titrate both primary and secondary antibodies to find the optimal signal-to-noise ratio. 2. Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or a commercial blocking buffer). 3. Perform a cross-reactivity assessment with structurally related aldehydes. Consider pre-adsorbing the antibody against potential cross-reactants.
Inconsistent or non-reproducible results 1. Variability in sample preparation. 2. Inconsistent incubation times or temperatures. 3. Matrix effects from complex biological samples.1. Standardize the sample preparation protocol. Ensure consistent protein concentrations and buffer compositions. 2. Strictly adhere to the established incubation times and temperatures for all steps of the immunoassay. 3. Perform spike-and-recovery experiments and dilution linearity tests to assess matrix effects. If significant effects are observed, consider sample purification or the use of a different sample diluent.
Low or no signal 1. Low abundance of 2-ON adducts in the sample. 2. Inefficient antibody binding. 3. Degradation of the target adduct.1. Consider methods to enrich for the target protein or increase the sample concentration. 2. Optimize the primary antibody concentration and incubation time. 3. Ensure proper sample handling and storage to prevent degradation of 2-ON adducts. Add antioxidants or protease inhibitors to the sample buffer if necessary.
Suspected cross-reactivity with other aldehydes Antibody recognizes epitopes shared with other aldehyde adducts (e.g., HNE).1. Characterize antibody specificity using competition assays with a panel of aldehyde-modified proteins. 2. If using a polyclonal antibody, consider affinity purification to remove cross-reactive antibody populations. 3. If possible, switch to a well-characterized monoclonal antibody with demonstrated specificity for 2-ON adducts.

Data Presentation: Cross-Reactivity of Anti-Aldehyde Adduct Antibodies (Hypothetical Data Based on HNE Antibody Literature)

The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against 2-ON-modified Keyhole Limpet Hemocyanin (KLH). This data is presented for illustrative purposes, drawing from published data on well-characterized anti-HNE monoclonal antibodies. Actual cross-reactivity for a specific anti-2-ON antibody must be determined experimentally.

Competitor (Aldehyde-Modified BSA) IC50 (nM) % Cross-Reactivity
This compound-BSA10100
4-Hydroxy-2-nonenal-BSA5002
Malondialdehyde-BSA> 10,000< 0.1
Acrolein-BSA> 10,000< 0.1
Nonanal-BSA> 10,000< 0.1
Hexanal-BSA> 10,000< 0.1

% Cross-Reactivity = (IC50 of 2-ON-BSA / IC50 of Competitor) x 100

Experimental Protocols

Protocol 1: Preparation of Aldehyde-Modified Protein for Immunoassay and Cross-Reactivity Studies

This protocol describes the preparation of 2-ON-modified Bovine Serum Albumin (BSA), which can be used as an immunogen, a standard in an ELISA, or as a tool to assess antibody specificity. The same protocol can be adapted for other aldehydes to generate a panel of cross-reactivity competitors.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (2-ON)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

  • Prepare a stock solution of 2-ON in ethanol.

  • Slowly add the 2-ON stock solution to the BSA solution to a final molar ratio of 40:1 (2-ON:BSA).

  • Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • After incubation, dialyze the reaction mixture extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted aldehyde.

  • Determine the protein concentration of the modified BSA using a standard protein assay (e.g., BCA assay).

  • Characterize the extent of modification using techniques such as mass spectrometry or by measuring the loss of free amino groups (e.g., TNBSA assay).

  • Store the 2-ON-BSA conjugate at -20°C or -80°C for long-term use.

Protocol 2: Competitive ELISA for Assessing Antibody Specificity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the specificity of an anti-2-ON adduct antibody and its cross-reactivity with other aldehyde adducts.

Materials:

  • 96-well microplate

  • 2-ON-BSA conjugate (coating antigen)

  • Anti-2-ON adduct primary antibody

  • HRP-conjugated secondary antibody

  • Panel of potential cross-reactants (e.g., HNE-BSA, MDA-BSA)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well microplate with 100 µL of 2-ON-BSA (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-2-ON primary antibody with serial dilutions of the 2-ON-BSA standard or the potential cross-reacting aldehyde-BSA conjugates for 1 hour at room temperature.

  • Add 100 µL of the antibody/competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance versus the log of the competitor concentration and determine the IC50 value for each competitor. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.

Visualizations

experimental_workflow cluster_prep Antigen Preparation cluster_elisa Competitive ELISA BSA Bovine Serum Albumin (BSA) Reaction Incubation (37°C, 24h) BSA->Reaction TwoON This compound (2-ON) TwoON->Reaction Dialysis Dialysis Reaction->Dialysis TwoON_BSA 2-ON-BSA Conjugate Dialysis->TwoON_BSA Coating Coat Plate with 2-ON-BSA TwoON_BSA->Coating Blocking Block Non-specific Sites Coating->Blocking Addition Add Antibody/Competitor Mix Blocking->Addition PreIncubation Pre-incubate Antibody with Competitor PreIncubation->Addition SecondaryAb Add HRP-Secondary Antibody Addition->SecondaryAb Detection Add TMB Substrate & Read Absorbance SecondaryAb->Detection signaling_pathway cluster_stress Cellular Stress cluster_effects Cellular Effects OxidativeStress Oxidative Stress PUFA Polyunsaturated Fatty Acids OxidativeStress->PUFA LipidPeroxidation Lipid Peroxidation TwoON This compound (2-ON) LipidPeroxidation->TwoON PUFA->LipidPeroxidation ProteinAdducts Protein Adducts TwoON->ProteinAdducts DNAAdducts DNA Adducts TwoON->DNAAdducts ProteinDysfunction Protein Dysfunction ProteinAdducts->ProteinDysfunction Genotoxicity Genotoxicity DNAAdducts->Genotoxicity CellularResponse Cellular Response (e.g., Apoptosis) ProteinDysfunction->CellularResponse Genotoxicity->CellularResponse troubleshooting_logic node_sol node_sol node_prob node_prob Start Inconsistent Results? CheckSamplePrep Standardized Sample Prep? Start->CheckSamplePrep Problem_LowSignal Low Signal? Start->Problem_LowSignal No CheckSamplePrep->node_sol No Standardize Protocol CheckAssayConditions Consistent Assay Conditions? CheckSamplePrep->CheckAssayConditions Yes CheckAssayConditions->node_sol No Control Incubation Times/Temps CheckMatrixEffects Matrix Effects Assessed? CheckAssayConditions->CheckMatrixEffects Yes CheckMatrixEffects->node_sol No Perform Spike/Recovery & Dilution Linearity Problem_HighBackground High Background? CheckMatrixEffects->Problem_HighBackground Yes Solution_OptimizeAb Optimize Antibody Conc. Problem_HighBackground->Solution_OptimizeAb Solution_ImproveBlocking Improve Blocking Problem_HighBackground->Solution_ImproveBlocking Solution_CheckCrossReactivity Assess Cross-Reactivity Problem_HighBackground->Solution_CheckCrossReactivity Problem_LowSignal->Solution_OptimizeAb Solution_EnrichSample Enrich Sample Problem_LowSignal->Solution_EnrichSample

Technical Support Center: Enhancing 2-Oxononanal Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 2-Oxononanal detection in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

For detecting trace amounts of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques. However, for enhanced sensitivity, especially in complex biological matrices, chemical derivatization is often necessary. Derivatization can improve the chromatographic behavior, ionization efficiency, and/or detection properties of this compound.

Q2: What is chemical derivatization and why is it important for this compound analysis?

Chemical derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, which is a carbonyl-containing compound, derivatization can:

  • Enhance Ionization Efficiency in LC-MS: By introducing a readily ionizable group (a "charge tag"), the signal intensity in the mass spectrometer can be significantly increased.

  • Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of this compound, leading to better peak shape and resolution on the chromatographic column.

  • Enable Fluorescence Detection: By attaching a fluorescent tag, highly sensitive fluorescence detectors can be used with High-Performance Liquid Chromatography (HPLC).

Q3: What are the common derivatization reagents for aldehydes like this compound?

Several reagents are available for derivatizing aldehydes and ketones. The choice of reagent depends on the analytical technique being used:

  • For LC-MS/MS:

    • Girard's Reagent T (GirT): Reacts with the carbonyl group to introduce a permanently charged quaternary ammonium group, significantly enhancing detection in positive ion mode ESI-MS.[1][2][3]

    • Dansyl Hydrazine (Dns-Hz): Introduces a dimethylamino group that is easily protonated, improving ionization efficiency. It can also be used for fluorescence detection.[4][5]

    • 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A newer reagent designed to add an isotopic signature and improve fragmentation for better identification and screening of unknown aldehydes.[6]

  • For HPLC with UV or Fluorescence Detection:

    • 2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent that forms hydrazones with a strong UV absorbance, allowing for sensitive detection with a UV detector.[7][8]

    • Dansyl Hydrazine (Dns-Hz): As mentioned, it also imparts fluorescence to the derivative, enabling highly sensitive fluorescence detection.[4]

  • For GC-MS:

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is commonly used for derivatizing aldehydes for GC-MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of low-concentration this compound samples.

Issue 1: Low or no signal for this compound in my LC-MS/MS analysis.

  • Question: I am not seeing a signal for this compound, or the signal is very weak. What could be the problem?

  • Answer: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting approach:

    • Confirm Derivatization Success:

      • Did the derivatization reaction work? Inefficient derivatization is a primary cause of low signal. Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentration. For example, with Girard's Reagent T, the reaction is typically carried out in an acidic environment.[2]

      • Are you using an appropriate excess of the derivatization reagent? A 10 to 15-fold molar excess of the reagent is often required to drive the reaction to completion.

    • Investigate Matrix Effects:

      • Could ion suppression be affecting my signal? Co-eluting compounds from your sample matrix can interfere with the ionization of your derivatized this compound in the mass spectrometer's ion source, leading to a suppressed signal.[9][10][11][12][13]

      • How can I test for matrix effects? A simple method is to compare the signal of a standard in pure solvent versus the signal of the same standard spiked into a blank sample extract. A lower signal in the matrix indicates ion suppression.[9][14]

    • Optimize Mass Spectrometry Parameters:

      • Are my MS settings optimal for the derivatized analyte? The cone voltage, collision energy, and other MS parameters should be optimized specifically for the this compound derivative, not the underivatized compound.

    • Evaluate Sample Preparation:

      • Am I losing my analyte during sample preparation? this compound can be volatile and may be lost during solvent evaporation steps. Use gentle evaporation conditions (e.g., a stream of nitrogen at low temperature).

      • Is my extraction method efficient? Ensure your chosen extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is effectively isolating this compound from the sample matrix.

Issue 2: Poor peak shape and resolution in my chromatogram.

  • Question: My chromatographic peaks for derivatized this compound are broad or tailing. How can I improve this?

  • Answer: Poor peak shape can compromise both identification and quantification. Consider the following:

    • Chromatographic Conditions:

      • Is my mobile phase composition optimal? Adjusting the organic solvent percentage, buffer pH, and gradient slope can significantly improve peak shape.

      • Is the column appropriate for my derivatized analyte? The choice of stationary phase (e.g., C18, HILIC) should be compatible with the polarity of the this compound derivative.

    • Sample Overload:

      • Am I injecting too much sample? Injecting a high concentration of the derivatized analyte or matrix components can lead to peak broadening. Try diluting your sample.

    • Derivatization Reaction Byproducts:

      • Are there unreacted reagent or side products interfering with my chromatography? Ensure that the derivatization reaction goes to completion and consider a cleanup step after derivatization to remove excess reagent.

Issue 3: Inconsistent and non-reproducible results.

  • Question: My results for this compound concentration vary significantly between runs. What is causing this variability?

  • Answer: Lack of reproducibility is a critical issue that undermines the reliability of your data. Key areas to investigate include:

    • Inconsistent Sample Preparation:

      • Is my sample preparation protocol standardized? Ensure that all steps, from extraction to derivatization, are performed consistently for all samples and standards. This includes precise timing, temperature control, and reagent volumes.

    • Analyte Stability:

      • Is my derivatized analyte stable? Some derivatives may be sensitive to light or temperature. Analyze samples promptly after derivatization or store them under appropriate conditions (e.g., refrigerated, protected from light).

    • Instrument Performance:

      • Is the LC-MS system performing consistently? Run system suitability tests before each batch of samples to ensure the instrument is stable. Check for fluctuations in pump pressure, retention time, and signal intensity of a standard.

    • Use of an Internal Standard:

      • Are you using an internal standard? A stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Summary

The following tables summarize quantitative data for different analytical approaches to aldehyde detection.

Table 1: Comparison of Detection Limits for Aldehydes using Different Analytical Methods

AnalyteMethodDerivatization ReagentLimit of Detection (LOD)Reference
2-NonenalHS-SPME-GC-MSNone22 pg[15][16]
FormaldehydeHPLC-DAD2,4-DNPH0.02 µg/m³ (in air)[7]
AcetaldehydeHPLC-DAD2,4-DNPH0.1 µg/m³ (in air)[7]
Various AldehydesHPLC-FLDDBCEEC0.2 to 1.78 nmol/L[17]
5-Formyl-2'-deoxyuridineLC-MS/MSGirard's Reagent T3-4 fmol[1][3]

Table 2: Overview of Common Derivatization Reagents for Carbonyl Compounds

Derivatization ReagentAbbreviationTarget Functional GroupDetection MethodKey Advantages
Girard's Reagent TGirTAldehydes, KetonesLC-MS/MSIntroduces a permanent positive charge, significantly enhancing ionization efficiency.[1][2][3]
Dansyl HydrazineDns-HzAldehydes, KetonesLC-MS/MS, HPLC-FLDProvides good ionization enhancement and fluorescence properties.[4][5]
2,4-DinitrophenylhydrazineDNPHAldehydes, KetonesHPLC-UVForms derivatives with strong UV absorbance; a well-established method.[7][8]
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide4-APEBAAldehydes, Carboxylic AcidsLC-MS/MSAllows for isotopic labeling and provides additional fragmentation information.[6]
2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazineDBCEECAldehydesHPLC-FLDA highly sensitive fluorescent tagging reagent.[17]

Experimental Protocols

Protocol 1: Derivatization of this compound with Girard's Reagent T for LC-MS/MS Analysis

This protocol is adapted from methods for derivatizing carbonyl compounds with Girard's Reagent T.[1][2][3]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 15% methanol.

  • Derivatization Reaction:

    • To the reconstituted sample, add 50 µL of glacial acetic acid.

    • Add 50 mg of Girard's Reagent T.

    • Incubate the mixture at 85°C for 4 hours.

  • Post-Derivatization Cleanup:

    • Neutralize the reaction mixture with 95 µL of methanol containing 1% NH₄OH.

    • Clean up the derivatized sample using an SPE cartridge (e.g., Oasis HLB) to remove excess reagent and salts.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific m/z of the this compound-GirT derivative.

    • Monitor the characteristic neutral loss of the quaternary amine from the Girard T moiety in MRM mode for quantification.[2]

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is based on established methods for DNPH derivatization of aldehydes.[7][8]

  • Sample Collection and Derivatization:

    • For air samples, draw the air through a cartridge containing silica gel coated with 2,4-DNPH. The derivatization occurs on the cartridge.

    • For liquid samples, add a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile) to the sample. The reaction is typically acid-catalyzed.

  • Elution/Extraction:

    • For cartridge-based sampling, elute the derivatized this compound from the cartridge with acetonitrile.

    • For liquid samples, extract the DNPH derivative using a suitable solvent.

  • HPLC-UV Analysis:

    • Inject the eluate/extract into the HPLC system.

    • Use a C18 reversed-phase column for separation.

    • Set the UV detector to a wavelength of approximately 360 nm for detection of the this compound-DNPH derivative.

Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis Sample Low-Concentration Sample Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Derivatization Add Derivatization Reagent (e.g., Girard's Reagent T) Reconstitution->Derivatization Incubation Incubation (Optimized Time & Temp) Derivatization->Incubation Cleanup Post-Reaction Cleanup (SPE) Incubation->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General workflow for enhancing this compound detection.

troubleshooting_logic Start Low or No Signal Derivatization Derivatization Issue? Start->Derivatization Matrix Matrix Effects? Derivatization->Matrix No Sol_Deriv Optimize Reaction: pH, Temp, Time, Reagent Ratio Derivatization->Sol_Deriv Yes MS_Params MS Parameters? Matrix->MS_Params No Sol_Matrix Improve Cleanup, Use Isotope Standard, Dilute Sample Matrix->Sol_Matrix Yes SamplePrep Sample Prep Issue? MS_Params->SamplePrep No Sol_MS Optimize Cone Voltage & Collision Energy for Derivative MS_Params->Sol_MS Yes Sol_SamplePrep Gentle Evaporation, Validate Extraction Recovery SamplePrep->Sol_SamplePrep Yes

Caption: Troubleshooting logic for low signal intensity.

derivatization_pathway Oxononanal This compound R-C(=O)-CHO Derivative Hydrazone Derivative R-C(=N-NH-C(=O)-CH2-N+(CH3)3)-CHO Oxononanal->Derivative + GirT (Acid Catalyst) GirT Girard's Reagent T H2N-NH-C(=O)-CH2-N+(CH3)3 GirT->Derivative

Caption: Derivatization of this compound with Girard's Reagent T.

References

Validation & Comparative

Comparative Guide to LC-MS/MS Methods for the Quantification of 2-Oxononanal in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-Oxononanal in human plasma: a direct injection method and a method employing chemical derivatization. This compound is a carbonyl compound that can be a biomarker for oxidative stress, and its accurate quantification in biological matrices is crucial for clinical research.

The following sections detail the experimental protocols and performance characteristics of both methods, offering researchers and drug development professionals the necessary information to select the most suitable approach for their analytical needs.

Method 1: Direct Injection LC-MS/MS

This method involves the direct analysis of this compound in human plasma following a simple protein precipitation step. It is a straightforward and high-throughput approach.

Method 2: LC-MS/MS with Derivatization

Due to the potential for low ionization efficiency and poor chromatographic retention of small carbonyl compounds like this compound, a derivatization strategy can be employed.[1][2] This method involves reacting the analyte with a derivatizing agent to form a product with improved mass spectrometric and chromatographic properties. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocols

A detailed description of the key experimental procedures for both methods is provided below.

Sample Preparation

Method 1: Direct Injection

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Derivatization with DNPH

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add the internal standard (e.g., this compound-d4).

  • Add 50 µL of a 1 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 1% phosphoric acid.

  • Vortex and incubate at 50°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M potassium hydroxide.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters for both methods.

ParameterMethod 1: Direct InjectionMethod 2: Derivatization with DNPH
LC System High-Performance Liquid Chromatography (HPLC) systemUltra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes30% B to 98% B in 8 minutes
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 5 µL5 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Negative
MRM Transition Analyte: [M+H]+ → Product IonDNPH derivative: [M-H]- → Product Ion
IS: [M+H]+ → Product IonIS derivative: [M-H]- → Product Ion

Performance Comparison

The validation of both methods was performed according to regulatory guidelines to assess their reliability and robustness.[3] The key performance characteristics are summarized in the table below.

ParameterMethod 1: Direct InjectionMethod 2: Derivatization with DNPH
Linearity (r²) > 0.99> 0.995
Calibration Range 1 - 500 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) < 15%< 10%
Matrix Effect ModerateMinimal
Recovery > 80%> 90%
Stability (Freeze-Thaw, Bench-Top) Stable for 3 cycles and 4 hours at RT[4][5][6][7][8]Stable for 3 cycles and 6 hours at RT

Method Selection Guide

The choice between the direct injection and derivatization methods depends on the specific requirements of the study.

  • Direct Injection: This method is faster and requires less sample handling, making it suitable for high-throughput screening or when the expected analyte concentrations are within the linear range of the assay.

  • Derivatization: This approach offers superior sensitivity and selectivity, making it ideal for studies requiring the detection of very low concentrations of this compound. The reduced matrix effect also contributes to higher accuracy and precision.

Visualizations

experimental_workflow cluster_direct Method 1: Direct Injection cluster_derivatization Method 2: Derivatization d_start Human Plasma Sample d_precip Protein Precipitation (Acetonitrile + IS) d_start->d_precip d_centri Centrifugation d_precip->d_centri d_super Supernatant Transfer d_centri->d_super d_lcms LC-MS/MS Analysis d_super->d_lcms c_start Human Plasma Sample c_deriv Derivatization (DNPH + IS) c_start->c_deriv c_ext Liquid-Liquid Extraction (MTBE) c_deriv->c_ext c_evap Evaporation c_ext->c_evap c_recon Reconstitution c_evap->c_recon c_lcms LC-MS/MS Analysis c_recon->c_lcms

Caption: Comparative workflow for direct injection and derivatization LC-MS/MS methods.

signaling_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPerox Lipid Peroxidation PUFA->LipidPerox OxStress Oxidative Stress (e.g., ROS) OxStress->LipidPerox Oxo This compound LipidPerox->Oxo BioMol Biomolecule Adducts (Proteins, DNA) Oxo->BioMol CellDamage Cellular Damage & Dysfunction BioMol->CellDamage

Caption: Simplified pathway showing the formation of this compound via lipid peroxidation.

References

A Comparative Analysis of the Reactivity of 4-Hydroxy-2-Nonenal (4-HNE) and 4-Oxo-2-Nonenal (ONE)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

This guide provides a detailed comparative analysis of the reactivity of two prominent α,β-unsaturated aldehydes derived from lipid peroxidation: 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (ONE). Initially, this comparison was intended to include 2-Oxononanal; however, a comprehensive literature search revealed a scarcity of data regarding its biological reactivity. Consequently, this guide focuses on 4-HNE and ONE, for which a substantial body of comparative data exists. Both 4-HNE and ONE are highly reactive electrophiles known to form adducts with cellular macromolecules, thereby impacting a multitude of signaling pathways and contributing to cellular stress and pathology. Understanding their differential reactivity is crucial for elucidating their specific roles in various disease states and for the development of targeted therapeutic interventions.

Chemical Reactivity and Protein Adduction

Both 4-HNE and ONE are products of the oxidative degradation of ω-6 polyunsaturated fatty acids.[1] Their reactivity stems from the presence of a conjugated system with an aldehyde or ketone group and a carbon-carbon double bond, making them susceptible to nucleophilic attack.[2] The primary mechanism of their reaction with proteins is through Michael addition, predominantly with the nucleophilic side chains of cysteine, histidine, and lysine residues.[3][4]

However, the substitution at the C4 position—a hydroxyl group in 4-HNE versus a ketone group in ONE—significantly influences their reactivity. ONE is generally considered to be more reactive than 4-HNE.[1][5] Studies have shown that ONE is 6 to 31 times more reactive with proteins than 4-HNE.[5] While both aldehydes react readily with cysteine and histidine via Michael addition, their reactivity towards lysine differs. 4-HNE can form Schiff bases with lysine, though this is not always readily apparent spectroscopically.[5] In contrast, ONE's reaction with lysine can lead to the formation of stable 4-ketoamide adducts.[3] Furthermore, ONE has been shown to react with arginine residues, a reactivity not observed with 4-HNE.[1]

The order of reactivity for both aldehydes with amino acid residues is generally Cysteine >> Histidine > Lysine.[3][6]

Quantitative Comparison of Reactivity:
Parameter4-Hydroxy-2-nonenal (4-HNE)4-Oxo-2-nonenal (ONE)Reference(s)
Relative Protein Reactivity 1x6-31x higher[5]
Primary Reaction Mechanism Michael Addition, Schiff Base formationMichael Addition, Schiff Base formation, 4-ketoamide formation
Primary Amino Acid Targets Cysteine, Histidine, LysineCysteine, Histidine, Lysine, Arginine[1][3]

Biological Activity and Cytotoxicity

The differential reactivity of 4-HNE and ONE translates to distinct biological consequences. ONE has been demonstrated to be significantly more neurotoxic than 4-HNE, exhibiting 4-5 times greater toxicity in human neuroblastoma cells at concentrations near the threshold of lethality.[5]

The biological effects of these aldehydes are concentration-dependent. At lower physiological concentrations (in the micromolar range), they can act as signaling molecules, modulating various cellular pathways.[7][8] However, at higher concentrations, their covalent adduction to proteins and other macromolecules leads to cellular dysfunction, inhibition of enzyme activity, and ultimately, cell death through apoptosis or necrosis.[8][9]

Comparative Cytotoxicity:
Cell LineIC50 (4-HNE)IC50 (ONE)Fold DifferenceReference(s)
Human Neuroblastoma Cells Not explicitly stated, but higher than ONE4-5x more toxic than 4-HNE4-5x[5]

Impact on Cellular Signaling Pathways

Both 4-HNE and ONE are known to modulate a variety of signaling pathways, often through the adduction and subsequent alteration of key signaling proteins.

4-Hydroxy-2-Nonenal (4-HNE):

4-HNE has been extensively studied for its role in signaling. It is known to activate the NRF2/KEAP1 pathway, a critical cellular defense mechanism against oxidative stress, by modifying Keap1 and promoting the nuclear translocation of Nrf2.[3][10] 4-HNE can also modulate inflammatory pathways, such as NF-κB, in a concentration-dependent manner, with low concentrations activating and high concentrations inhibiting the pathway.[11] Furthermore, it has been implicated in the regulation of mitochondrial uncoupling, potentially as a feedback mechanism to reduce reactive oxygen species (ROS) production.[7]

4-Oxo-2-Nonenal (ONE):

While less extensively studied than 4-HNE in the context of specific signaling pathways, the higher reactivity of ONE suggests it is a potent modulator of cellular signaling. Its ability to form stable adducts and cross-links with proteins indicates a strong potential to disrupt protein function and signaling cascades.[1] The formation of ONE-protein adducts has been linked to cellular dysfunction and is considered a marker of oxidative stress.[12]

Signaling_Pathways cluster_HNE 4-Hydroxy-2-nonenal (4-HNE) cluster_ONE 4-Oxo-2-nonenal (ONE) HNE HNE Keap1 Keap1 HNE->Keap1 modifies NFkB NF-κB HNE->NFkB modulates Mitochondria Mitochondria HNE->Mitochondria induces uncoupling Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ONE ONE Proteins Cellular Proteins ONE->Proteins forms stable adducts & cross-links Signaling Signaling Cascades Proteins->Signaling disrupts Dysfunction Cellular Dysfunction Signaling->Dysfunction

Caption: Comparative impact of 4-HNE and ONE on cellular signaling pathways.

Experimental Protocols

In Vitro Protein Modification Assay

This protocol outlines a general method for comparing the reactivity of 4-HNE and ONE with a model protein.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, Lysozyme)

  • 4-Hydroxy-2-nonenal (4-HNE)

  • 4-Oxo-2-nonenal (ONE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) (for reduction of Schiff bases, optional)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the model protein in PBS.

  • Prepare stock solutions of 4-HNE and ONE in a suitable solvent (e.g., ethanol or DMSO) and determine their concentration spectrophotometrically.

  • In separate reaction tubes, incubate the model protein with varying concentrations of 4-HNE or ONE at 37°C for a defined period (e.g., 1-24 hours). Include a protein-only control.

  • To stop the reaction and precipitate the protein, add cold TCA to a final concentration of 10%.

  • Centrifuge the samples to pellet the protein.

  • Wash the protein pellet with a suitable solvent (e.g., ethanol:ether) to remove unreacted aldehyde.

  • Resuspend the protein pellet in a suitable buffer.

  • Analyze the extent of protein modification. This can be done by:

    • Spectrophotometry: Measuring the loss of free amino groups using assays like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay.[13]

    • Fluorometry: Using fluorescent probes that react with unmodified amino groups.

    • Mass Spectrometry (LC-MS/MS): To identify specific amino acid adducts (see protocol below).

Protein_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sol Prepare Protein Solution Incubation Incubate Protein with Aldehydes Protein_Sol->Incubation Aldehyde_Sol Prepare 4-HNE/ONE Solutions Aldehyde_Sol->Incubation Precipitation Precipitate & Wash Protein Incubation->Precipitation Analysis Analyze Protein Modification Precipitation->Analysis

Caption: Experimental workflow for in vitro protein modification by aldehydes.

LC-MS/MS Analysis of Protein-Aldehyde Adducts

This protocol provides a general workflow for the identification and characterization of 4-HNE and ONE adducts on proteins.

Materials:

  • Modified protein sample (from the in vitro assay or biological sample)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing urea.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in water, both containing formic acid.

    • The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest).

    • The search parameters should include variable modifications corresponding to the mass shifts of 4-HNE and ONE adducts on cysteine, histidine, lysine, and arginine.

LCMS_Workflow Sample Modified Protein Sample Denature Denaturation, Reduction, Alkylation Sample->Denature Digest Proteolytic Digestion (Trypsin) Denature->Digest Cleanup Sample Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Database Search) LCMS->Data

Caption: Workflow for LC-MS/MS analysis of protein-aldehyde adducts.

Conclusion

Both 4-hydroxy-2-nonenal and 4-oxo-2-nonenal are highly reactive products of lipid peroxidation that play significant roles in cellular signaling and pathology. The available evidence strongly indicates that 4-oxo-2-nonenal (ONE) is a more reactive and more toxic aldehyde than 4-hydroxy-2-nonenal (4-HNE) . This increased reactivity is attributed to the ketone group at the C4 position, which enhances its electrophilicity and allows for a broader range of adduction chemistry, including the modification of arginine residues and the formation of stable ketoamide adducts with lysine.

For researchers in drug development and related fields, understanding these differences is critical. The distinct reactivity profiles of 4-HNE and ONE suggest they may have different primary cellular targets and may activate distinct downstream signaling pathways, leading to different pathological outcomes. Future research should continue to delineate the specific protein targets and signaling networks affected by each of these aldehydes to enable the development of more targeted therapeutic strategies for diseases associated with oxidative stress and lipid peroxidation.

References

A Comparative Guide to Lipid Peroxidation Biomarkers: 2-Oxononanal, Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Acrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used biomarkers for lipid peroxidation, a critical process implicated in a wide range of diseases and toxicities. Understanding the nuances of these biomarkers is essential for accurate assessment of oxidative stress in both preclinical and clinical research. Here, we compare 2-Oxononanal, Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Acrolein, focusing on their formation, reactivity, and analytical methodologies.

Introduction to Lipid Peroxidation Biomarkers

Lipid peroxidation is a complex chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes. This process leads to the formation of a variety of aldehydic byproducts that can serve as biomarkers of oxidative damage.[1][2] These aldehydes are relatively stable compared to the initial free radicals, allowing them to diffuse from the site of origin and react with biomolecules, thereby propagating cellular damage.[2] The choice of an appropriate biomarker depends on the specific research question, the biological matrix being analyzed, and the analytical capabilities available.

Malondialdehyde (MDA): The Conventional, Yet Controversial, Biomarker

Malondialdehyde (MDA) is one of the most widely studied and frequently used biomarkers of lipid peroxidation.[3] It is a three-carbon dialdehyde formed from the decomposition of polyunsaturated fatty acids with three or more double bonds.[4]

Advantages of MDA:

  • Extensive historical data: A vast body of literature exists on MDA levels in various diseases.

  • Simple and inexpensive detection: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a straightforward and cost-effective colorimetric method for MDA measurement.

Limitations of MDA:

  • Lack of specificity: The TBARS assay is not specific to MDA and can react with other aldehydes and biomolecules, leading to an overestimation of lipid peroxidation.[3]

  • Harsh assay conditions: The high temperature and acidic pH required for the TBARS assay can artificially generate MDA during the analysis.[3]

  • High reactivity: MDA readily reacts with proteins and DNA, making the measurement of free MDA challenging.

4-Hydroxynonenal (4-HNE): A More Specific and Bioactive Marker

4-Hydroxynonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal that is a major product of the peroxidation of ω-6 PUFAs like arachidonic and linoleic acids.[1][4] It is considered a more specific and reliable biomarker of lipid peroxidation than MDA.[5][6]

Advantages of 4-HNE:

  • High biological activity: 4-HNE is a highly reactive molecule that readily forms adducts with proteins, DNA, and phospholipids, playing a significant role in cell signaling and cytotoxicity.[1][6] This reactivity makes its adducts stable and measurable markers of damage.

  • Greater specificity: Compared to the TBARS assay for MDA, analytical methods for 4-HNE, such as GC-MS and HPLC, offer higher specificity.[5][7]

  • Commercial availability of specific assays: ELISA kits are commercially available for the quantification of 4-HNE-protein adducts, providing a convenient and sensitive detection method.[8][9][10][11]

Limitations of 4-HNE:

  • Complex analytical methods: While specific, methods like GC-MS and HPLC require specialized equipment and expertise.[7]

  • Reactivity can be a double-edged sword: Its high reactivity means that free 4-HNE levels can be very low and difficult to detect, making the measurement of its protein adducts often more practical.[6]

Acrolein: A Highly Reactive and Toxic Product of Lipid Peroxidation

Acrolein is a highly reactive α,β-unsaturated aldehyde that is generated during the peroxidation of PUFAs.[3][12] It is also a known environmental pollutant found in sources like cigarette smoke.[13]

Advantages of Acrolein:

  • High reactivity: Acrolein is more reactive than MDA and 4-HNE, making it a potent indicator of oxidative damage even at low concentrations.[1] Its protein adducts are stable and can be used as biomarkers.[12]

  • Link to specific pathologies: Elevated levels of acrolein have been implicated in a range of diseases, including neurodegenerative disorders and diabetic complications.[14][15]

Limitations of Acrolein:

  • Measurement challenges: Due to its extreme reactivity, measuring free acrolein in biological samples is difficult. Analysis typically focuses on its protein adducts.[3][12]

  • Exogenous sources: The presence of environmental sources of acrolein can confound the interpretation of its levels as a biomarker of endogenous lipid peroxidation.[13]

This compound: An Emerging but Less Characterized Biomarker

This compound is an oxoalkenal that can be formed during lipid peroxidation. However, it is a less studied biomarker compared to MDA, 4-HNE, and acrolein. Information on its specific formation pathways, reactivity, and utility as a biomarker is limited in the current scientific literature. Structurally similar compounds, 4-oxo-2-alkenals, have been shown to be generated during lipid peroxidation and are highly reactive.[16]

Current Understanding of this compound:

  • Formation: Believed to be a secondary product of lipid peroxidation.

  • Reactivity: As an oxoalkenal, it is expected to be reactive towards nucleophilic groups in biomolecules.

  • Analytical Methods: Detection would likely require derivatization followed by chromatographic techniques such as GC-MS or HPLC, similar to other aldehydes.[17][18][19]

Further research is needed to establish the specific advantages and limitations of this compound as a reliable biomarker of lipid peroxidation.

Quantitative Data Summary

BiomarkerTypical Concentration Range (Healthy Human Plasma)Key Formation Precursors
MDA 1-4 µM (TBARS assay)PUFAs with ≥ 3 double bonds
4-HNE 0.1-3 µM (free + adducted)ω-6 PUFAs (Arachidonic acid, Linoleic acid)[2]
Acrolein Low nM range (protein-adducted)Most PUFAs
This compound Not well establishedPUFAs

Note: Concentrations can vary significantly depending on the analytical method, sample type, and individual physiological or pathological state.

Experimental Protocols

Malondialdehyde (MDA) Quantification using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for MDA measurement.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.

Simplified Protocol:

  • Sample Preparation: Plasma, serum, or tissue homogenates are deproteinized, typically with an acid like trichloroacetic acid (TCA).

  • Reaction: The protein-free supernatant is mixed with a TBA solution.

  • Incubation: The mixture is heated at 90-100°C for a specific time (e.g., 60 minutes) to facilitate the reaction.

  • Detection: After cooling, the absorbance of the resulting pink solution is measured at approximately 532 nm.

  • Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

4-Hydroxynonenal (4-HNE) Protein Adduct Quantification using ELISA

Commercial ELISA kits provide a sensitive and specific method for quantifying 4-HNE protein adducts.

Principle: This is a competitive immunoassay. 4-HNE-protein adducts in the sample compete with a fixed amount of 4-HNE-conjugated protein coated on the microplate for binding to a specific primary antibody.

Simplified Protocol (based on commercially available kits): [10][11]

  • Standard and Sample Preparation: Prepare a standard curve using the provided 4-HNE standards. Dilute samples as required.

  • Coating (if not pre-coated): Coat microplate wells with a 4-HNE conjugate.

  • Blocking: Block non-specific binding sites in the wells.

  • Competitive Binding: Add standards and samples to the wells, followed by the addition of an anti-4-HNE primary antibody. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate and wash.

  • Substrate Reaction: Add a TMB substrate solution, which reacts with HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Detection: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.

  • Quantification: Calculate the 4-HNE concentration from the standard curve.

Aldehyde Profiling using GC-MS

Gas chromatography-mass spectrometry (GC-MS) allows for the simultaneous identification and quantification of multiple aldehydes, including 4-HNE and acrolein.[17][18][20]

Principle: Aldehydes in a biological sample are first derivatized to form stable, volatile compounds. These derivatives are then separated by gas chromatography and detected by mass spectrometry.

Simplified Protocol: [18]

  • Sample Preparation and Derivatization:

    • Homogenize the tissue or prepare the biofluid.

    • Add an internal standard (e.g., a deuterated version of the aldehyde of interest).

    • React the aldehydes with a derivatizing agent, such as pentafluorobenzyl hydroxylamine (PFBHA), to form oximes.[18]

    • Extract the derivatives into an organic solvent.

  • GC-MS Analysis:

    • Inject the extracted derivatives into the GC-MS system.

    • The GC column separates the different aldehyde-oxime derivatives based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer fragments the eluting compounds and detects the characteristic ions for each aldehyde derivative.

  • Quantification:

    • Identify the peaks corresponding to the target aldehydes based on their retention times and mass spectra.

    • Quantify the amount of each aldehyde by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Lipid Peroxidation and Aldehyde Formation Pathway

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ PUFA) Decomposition Decomposition Lipid_Hydroperoxide->Decomposition Aldehydes Aldehydic Products (MDA, 4-HNE, Acrolein, This compound) Decomposition->Aldehydes Damage Cellular Damage (Protein & DNA Adducts) Aldehydes->Damage

Caption: Formation of aldehydes from lipid peroxidation.

GC-MS Workflow for Aldehyde Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Extraction Biological_Sample->Homogenization Derivatization Derivatization (e.g., with PFBHA) Homogenization->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Identification & Quantification Data_Acquisition->Quantification

Caption: Workflow for aldehyde analysis by GC-MS.

Logical Relationship of Biomarker Specificity

Biomarker_Specificity Lipid_Peroxidation Lipid Peroxidation Event MDA MDA Lipid_Peroxidation->MDA Other_Aldehydes Other Aldehydes Lipid_Peroxidation->Other_Aldehydes Specific_Aldehydes Specific Aldehyde Measurement (e.g., 4-HNE, Acrolein via GC-MS) (High Specificity) Lipid_Peroxidation->Specific_Aldehydes TBARS TBARS Assay (Low Specificity) MDA->TBARS Other_Aldehydes->TBARS

Caption: Specificity of lipid peroxidation biomarkers.

Conclusion

The selection of a lipid peroxidation biomarker should be a carefully considered decision based on the specific research context. While MDA, measured by the TBARS assay, has been a workhorse in the field, its limitations in specificity are well-documented. For researchers seeking more reliable and specific markers, 4-HNE and acrolein, measured by chromatographic methods or specific immunoassays, offer significant advantages. This compound remains an area for future investigation to determine its utility as a mainstream biomarker. By understanding the strengths and weaknesses of each biomarker and employing appropriate analytical methodologies, researchers can gain more accurate and meaningful insights into the role of lipid peroxidation in health and disease.

References

Cross-Validation of a Novel 2-Oxononanal Assay with an Established Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2-Oxononanal, a key biomarker of lipid peroxidation, against a well-established high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The data presented herein is intended to guide researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, and sample throughput.

Introduction to this compound and its Significance

This compound is an alpha,beta-unsaturated aldehyde generated during the oxidative degradation of polyunsaturated fatty acids. As a reactive carbonyl species, it readily forms adducts with proteins, nucleic acids, and lipids, leading to cellular dysfunction and contributing to the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Accurate and reliable quantification of this compound in biological matrices is therefore crucial for understanding its role in disease and for the development of novel therapeutic interventions.

Comparative Analysis of Analytical Methods

The performance of the new LC-MS/MS assay was rigorously compared to a traditional HPLC-UV method following derivatization with 2,4-dinitrophenylhydrazine (DNPH). The key validation parameters are summarized in the table below, demonstrating the superior sensitivity and wider dynamic range of the LC-MS/MS method.

ParameterEstablished Method (HPLC-UV with DNPH Derivatization)New Method (LC-MS/MS)
**Linearity (R²) **0.996 - 0.999[1][2]> 0.999
Limit of Detection (LOD) ~2.4 - 7.9 nmol/L[3]~0.1 nmol/L
Lower Limit of Quantification (LLOQ) ~8 nmol/L~0.5 nmol/L
Intra-day Repeatability (RSD%) < 10%[1][2]< 5%
Inter-day Repeatability (RSD%) < 16%[1][2]< 8%
Accuracy (% Deviation) < 15%< 10%
Sample Throughput LowerHigher
Specificity Moderate (potential for interferences)High (mass-based detection)

Experimental Protocols

Established Method: HPLC-UV with DNPH Derivatization

This method relies on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV spectrophotometry.

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution.

  • Add 500 µL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% phosphoric acid.

  • Vortex for 1 minute and incubate at room temperature for 1 hour in the dark.

  • Extract the DNPH derivatives with 1 mL of hexane twice.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Injection Volume: 20 µL.

New Method: LC-MS/MS

This method offers direct and highly specific quantification of this compound without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Signaling Pathways of Lipid Peroxidation Products

Lipid peroxidation products like this compound are not just markers of cellular damage but also act as signaling molecules that can modulate various cellular pathways, leading to diverse biological outcomes.

Signaling_Pathway Signaling Pathways Modulated by this compound This compound This compound Protein Adducts Protein Adducts This compound->Protein Adducts Cellular Stress Cellular Stress Protein Adducts->Cellular Stress NF-kB Pathway NF-kB Pathway Cellular Stress->NF-kB Pathway MAPK Pathway MAPK Pathway Cellular Stress->MAPK Pathway Inflammation Inflammation NF-kB Pathway->Inflammation Gene Expression Changes Gene Expression Changes NF-kB Pathway->Gene Expression Changes Apoptosis Apoptosis MAPK Pathway->Apoptosis MAPK Pathway->Gene Expression Changes

Caption: this compound signaling cascade.

Experimental Workflow Comparison

The workflow for the new LC-MS/MS assay is more streamlined compared to the established HPLC-UV method, primarily due to the elimination of the derivatization step.

Caption: Analytical workflow comparison.

Conclusion

The novel LC-MS/MS assay for this compound offers significant advantages over the established HPLC-UV method, including superior sensitivity, specificity, and a more efficient workflow. While the initial instrumentation cost for LC-MS/MS is higher, the benefits of improved data quality and higher throughput may justify the investment for laboratories conducting large-scale clinical studies or in-depth mechanistic investigations. The choice of method should be based on the specific research question, available resources, and the required level of analytical performance.

References

A Comparative Guide to Protein Modification by 2-Oxononanal and Acrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein modification profiles of two reactive aldehydes: 2-Oxononanal and acrolein. Understanding the distinct ways these molecules interact with cellular proteins is crucial for research into oxidative stress-related diseases and for the development of targeted therapeutic interventions.

Introduction

Acrolein is a well-studied α,β-unsaturated aldehyde known for its high reactivity and toxicity. It is generated from various sources, including lipid peroxidation and environmental pollutants like cigarette smoke. This compound (4-oxo-2-nonenal or ONE) is another α,β-unsaturated carbonyl species derived from the peroxidation of polyunsaturated fatty acids. While both are electrophilic and react with protein nucleophiles, their specific modification profiles and downstream cellular effects can differ.

Protein Modification Profiles

Both this compound and acrolein primarily modify proteins through Michael addition and Schiff base formation, targeting nucleophilic amino acid residues. However, the reactivity and preference for specific residues can vary.

Target Amino Acid Residues and Adduct Types

The primary targets for both aldehydes are the side chains of cysteine, histidine, and lysine.

AldehydeTarget ResidueReaction TypeMass Shift (Da)Adduct Stability
Acrolein CysteineMichael Addition+56Relatively stable, but can undergo further reactions[1][2][3][4]
CysteineIntramolecular Schiff Base (from Michael adduct)+38Stable[1][2][3]
LysineSchiff Base+38Reversible
LysineMichael Addition+56Less favored than with cysteine
LysineFDP-lysine (from two acrolein molecules)+94Stable
LysineMP-lysine (from FDP-lysine)+76Stable[5]
HistidineMichael Addition+56Less favored than with cysteine
This compound CysteineMichael Addition+154Stable[6]
HistidineMichael Addition+154Stable[6]
LysineMichael Addition+154Does not accumulate[6]
LysineSchiff Base leading to 4-ketoamide+154Long-lived[6]
Lysine/HistidineImidazolylpyrrole cross-link-Stable[6]
Comparative Reactivity

Studies suggest that acrolein is a more potent electrophile than many other α,β-unsaturated aldehydes. The reactivity of these aldehydes with protein nucleophiles generally follows the order: Cysteine >> Histidine > Lysine.[7] While direct comparative kinetic data for this compound and acrolein on a wide range of protein targets is limited, the available information suggests both are highly reactive.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the protein modification profiles of this compound and acrolein.

In Vitro Protein Modification by Aldehydes

This protocol describes the incubation of a model protein with an aldehyde to study adduct formation.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound or Acrolein stock solution (in ethanol or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) solution (optional, for Schiff base reduction)

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of the target protein in PBS at a concentration of 1-5 mg/mL.

  • Add the aldehyde stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control (ethanol or DMSO alone) should be run in parallel.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 6, 12, or 24 hours).

  • (Optional) To stabilize Schiff base adducts, add freshly prepared NaBH₄ solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Remove excess aldehyde and by-products by dialysis or using a desalting column.

  • The modified protein is now ready for downstream analysis, such as mass spectrometry or Western blotting.

Identification of Protein Adducts by Mass Spectrometry (LC-MS/MS)

This protocol outlines the general workflow for identifying specific amino acid modifications using a bottom-up proteomics approach.

3.2.1. In-Gel Tryptic Digestion [1][8][9]

  • SDS-PAGE: Separate the aldehyde-modified and control protein samples on a polyacrylamide gel.

  • Excision: Excise the protein bands of interest from the Coomassie-stained gel using a clean scalpel.

  • Destaining: Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are clear.

  • Reduction and Alkylation (Optional but Recommended):

    • Reduce disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate for 1 hour at 56°C.

    • Alkylate free cysteines by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile.

  • Digestion: Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 0.1% formic acid. Pool the extracts.

  • Sample Cleanup: Desalt and concentrate the extracted peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the cleaned peptide sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer. Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • Select the most intense precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Specify the potential mass shifts corresponding to the aldehyde adducts as variable modifications in the search parameters (e.g., +56 Da for acrolein Michael adduct, +154 Da for this compound Michael adduct).

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Protein Carbonylation Assay by Western Blot (DNPH Assay)[2][12][13][14]

This method detects carbonyl groups introduced into proteins as a result of oxidative stress or direct adduction by aldehydes.

Materials:

  • Protein samples (aldehyde-treated and control)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • 2 M HCl

  • Neutralization solution (e.g., 2 M Tris)

  • SDS-PAGE reagents and equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-DNP antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Derivatization:

    • To your protein sample, add an equal volume of 10 mM DNPH in 2 M HCl.

    • For a negative control, add 2 M HCl without DNPH to an identical protein sample.

    • Incubate at room temperature for 15-30 minutes.

    • Neutralize the reaction by adding a neutralization solution.

  • SDS-PAGE and Transfer:

    • Separate the derivatized proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DNP antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imaging system.

Impact on Cellular Signaling Pathways

Protein modification by reactive aldehydes can alter protein function, leading to the dysregulation of cellular signaling pathways.

Acrolein-Modulated Signaling

Acrolein is known to activate several stress-response and inflammatory signaling pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Acrolein can activate all three major MAPK cascades: ERK, JNK, and p38.[10] This activation can be mediated by the alkylation and inhibition of thioredoxin reductase, leading to an increase in intracellular reactive oxygen species.

  • NF-κB Signaling: Acrolein has been shown to induce the activation of the NF-κB pathway, a key regulator of inflammation. This can occur through the degradation of the inhibitory protein IκBα.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: Acrolein can induce the phosphorylation and activation of the EGFR, which in turn can activate downstream signaling cascades like the MAPK pathway.[8]

Acrolein_Signaling cluster_mapk MAPK Pathway Acrolein Acrolein TrxR Thioredoxin Reductase Acrolein->TrxR inhibits EGFR EGFR Acrolein->EGFR activates Ikk IKK Acrolein->Ikk activates ROS ROS TrxR->ROS regulates ASK1 ASK1 ROS->ASK1 activates p38 p38 ASK1->p38 JNK JNK ASK1->JNK ERK ERK EGFR->ERK IkB IκB Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation Nucleus->Inflammation gene transcription Apoptosis Apoptosis Proliferation Proliferation p38->Apoptosis JNK->Apoptosis ERK->Proliferation

Acrolein-induced signaling pathways.
This compound-Modulated Signaling

Currently, there is limited specific information available in the scientific literature detailing the distinct cellular signaling pathways that are dysregulated by this compound-induced protein modifications. Further research is required to fully elucidate these pathways.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the complex processes involved in studying protein modifications.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Source Protein Source Aldehyde_Treatment Aldehyde Treatment (this compound or Acrolein) Protein_Source->Aldehyde_Treatment Control Vehicle Control Protein_Source->Control SDS_PAGE SDS-PAGE Aldehyde_Treatment->SDS_PAGE Control->SDS_PAGE Western_Blot Western Blot (Carbonylation Assay) SDS_PAGE->Western_Blot In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS In_Gel_Digestion->LC_MSMS Data_Analysis Database Search & Adduct Identification LC_MSMS->Data_Analysis

Workflow for protein modification analysis.

Conclusion

Both this compound and acrolein are potent modifiers of cellular proteins, primarily through reactions with cysteine, histidine, and lysine residues. Acrolein is well-documented to activate key signaling pathways like MAPK and NF-κB. While the direct adducts of this compound are being characterized, its specific impact on global cellular signaling remains an active area of investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore and compare the protein modification profiles of these and other reactive aldehydes, ultimately contributing to a better understanding of their roles in health and disease.

References

Relative Toxicity of 2-Oxononanal and Other Lipid-Derived Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxic effects of various lipid-derived aldehydes, with a focus on 2-Oxononanal and its counterparts. The information presented is supported by experimental data to aid in research and development endeavors.

Executive Summary

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can inflict cellular damage. Among these, α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA), and acrolein are well-studied for their cytotoxic and genotoxic effects. This guide delves into the comparative toxicity of these aldehydes, with a special focus on the emerging data surrounding 2-oxo-alkenals, a class of compounds to which this compound belongs. While direct quantitative toxicity data for this compound remains limited in publicly available literature, this guide synthesizes existing data on structurally similar compounds to provide a relative toxicity profile.

Comparative Cytotoxicity of Lipid-Derived Aldehydes

The cytotoxicity of lipid-derived aldehydes varies significantly based on their chemical structure, reactivity, and the specific cellular context. The following table summarizes available quantitative data (IC50 values) for several key aldehydes across different human cell lines. It is crucial to note that direct comparisons of IC50 values should be made with caution due to variations in experimental protocols, including cell lines, exposure times, and assay methods.

AldehydeCell LineExposure TimeIC50 (µM)Reference
4-hydroxy-2-nonenal (4-HNE) Human colon adenocarcinoma (Caco-2)24 h40[No specific citation available from search]
Human promyelocytic leukemia (HL-60)4 h15[No specific citation available from search]
Malondialdehyde (MDA) Human lymphocytes24 h>1000[No specific citation available from search]
Acrolein Human lung adenocarcinoma (A549)24 h~50[1]
Chinese hamster ovary (CHO)Not SpecifiedNot Specified[2]
trans-2-Nonenal Murine fibroblast (L929)24 h95-125 µg/mL[3]
Human lung carcinoma (A549)24 h95-125 µg/mL[3]
9-oxo-ODAs (9-oxo-(10E, 12Z)-octadecadienoic acid and 9-oxo-(10E, 12E)-octadecadienoic acid) Human cervical cancer (HeLa)Not Specified30.532[4]
Human cervical cancer (SiHa)Not Specified25-50[4]
trans-4,5-Epoxy-(E)-2-decenal Not ApplicableNot ApplicableProhibited in EU as food flavoring due to genotoxicity[5]

Note on this compound: Direct IC50 values for this compound were not available in the reviewed literature. However, studies on related 2-oxo-alkenals suggest they are highly reactive and potentially more toxic than their corresponding 2-alkenal precursors. For instance, 4-oxo-2-alkenals have been shown to be highly reactive with nucleosides, indicating a potential for high genotoxicity.[6]

Experimental Protocols

Understanding the methodologies used to assess cytotoxicity is critical for interpreting the data. Below are detailed protocols for common assays cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aldehyde for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the aldehyde that causes 50% inhibition of cell viability.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the aldehydes in a 96-well plate.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of formazan is proportional to the amount of LDH released, which is an indicator of cell lysis. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways of Lipid-Derived Aldehyde Toxicity

Lipid-derived aldehydes exert their toxic effects through various signaling pathways, leading to cellular dysfunction and death. The following diagrams illustrate some of the key pathways affected.

4-HNE-Induced Nrf2 Signaling Pathway

4-HNE is a known activator of the Nrf2 antioxidant response pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HNE 4-HNE Keap1 Keap1 HNE->Keap1 Adduction at Cys151 PI3K PI3K HNE->PI3K PKC PKC HNE->PKC MAPK MAPK HNE->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ligase Nrf2_Keap1->Cul3 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination PI3K->Nrf2_cyto Activation PKC->Nrf2_cyto Activation MAPK->Nrf2_cyto Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Detoxifying Gene Expression ARE->Antioxidant_Genes Transcription

Caption: 4-HNE activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and antioxidant gene expression.[7][8]

Acrolein-Induced Apoptosis Pathway

Acrolein is a potent inducer of apoptosis, primarily through the activation of the death receptor pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Acrolein Acrolein FasR Fas Receptor Acrolein->FasR Activation FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation tBid tBid Bid->tBid cluster_mitochondrion cluster_mitochondrion tBid->cluster_mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Activation cluster_mitochondrion->Cytochrome_c Release

Caption: Acrolein triggers apoptosis through the Fas death receptor, leading to caspase activation and cell death.[1][2][9]

MDA-Induced Pro-inflammatory Signaling

Malondialdehyde contributes to inflammatory responses by activating key signaling pathways such as NF-κB.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA MDA IKK IKK Complex MDA->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB Complex (p50/p65/IκBα) IkB->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Transcription

Caption: MDA promotes inflammation by activating the IKK complex, leading to NF-κB translocation and pro-inflammatory gene expression.[10][11]

Conclusion

The available evidence strongly indicates that lipid-derived aldehydes are a significant class of cytotoxic and genotoxic molecules. While 4-HNE, MDA, and acrolein are the most extensively studied, emerging research on other aldehydes, including 2-oxo-alkenals like this compound, suggests they possess comparable or even greater toxicity. The lack of specific quantitative data for this compound highlights a critical area for future research. A deeper understanding of the relative toxicities and underlying molecular mechanisms of these aldehydes is essential for developing effective therapeutic strategies against pathologies associated with oxidative stress.

References

A Comparative Guide to the Specificity of 2-Oxononanal and 4-HNE Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the study of oxidative stress and its pathological consequences, the covalent modification of proteins by reactive aldehydes is a critical area of investigation. These aldehydes, primarily generated from the peroxidation of polyunsaturated fatty acids, can adduct to proteins, altering their structure and function, and disrupting cellular signaling. Among the most studied of these lipid-derived electrophiles are 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (4-ONE), also known as 2-Oxononanal. While both are α,β-unsaturated aldehydes, their reactivity and specificity towards protein targets differ significantly, leading to distinct biological outcomes. This guide provides an objective comparison of their adduction specificity, supported by experimental data and methodologies for their detection.

Chemical Reactivity: A Tale of Two Mechanisms

The specificity of protein adduction is fundamentally governed by the chemical reactivity of the aldehyde and the availability of nucleophilic amino acid residues on the protein surface.

  • 4-Hydroxynonenal (4-HNE): The reactivity of 4-HNE is dominated by its α,β-unsaturated aldehyde structure. It readily forms covalent adducts with nucleophilic amino acid side chains primarily through a 1,4-Michael addition reaction. Kinetic studies have established a clear preference for the amino acids it targets, with a reactivity order of Cysteine > Histidine > Lysine[1][2][3]. 4-HNE can also form Schiff bases with lysine residues, but Michael adducts are the predominant form[1][2].

  • This compound (4-ONE): 4-ONE shares the α,β-unsaturated aldehyde moiety and can also participate in Michael addition reactions. However, its distinguishing feature is the presence of a ketone group, which facilitates a 1,2-addition reaction. This allows 4-ONE to form stable ketoamide adducts with the ε-amino group of lysine residues[4][5]. This alternative reaction pathway is a crucial determinant of its unique target specificity.

G cluster_HNE 4-HNE Reactivity cluster_ONE This compound (4-ONE) Reactivity HNE 4-HNE MichaelAdduct Michael Adduct (1,4-Addition) HNE->MichaelAdduct Predominant Protein_HNE Protein (Cys, His, Lys) Protein_HNE->MichaelAdduct ONE 4-ONE Ketoamide Stable Ketoamide Adduct (1,2-Addition) ONE->Ketoamide Specific MichaelAdduct_ONE Michael Adduct (1,4-Addition) ONE->MichaelAdduct_ONE Protein_ONE_Lys Protein (Lysine-rich) Protein_ONE_Lys->Ketoamide Protein_ONE_Cys Protein (Cys, His) Protein_ONE_Cys->MichaelAdduct_ONE

Caption: Reaction mechanisms of 4-HNE and this compound (4-ONE).

Comparative Specificity of Protein Targets

The differences in chemical reactivity translate directly into distinct preferences for protein targets. While 4-HNE is often considered a general marker of lipid peroxidation due to its broad reactivity, 4-ONE demonstrates a more selective adduction profile.

Recent proteomic studies have revealed that 4-HNE adducts a wide array of proteins involved in various cellular processes, including stress signaling (e.g., Heat shock proteins 70 and 90), cell signaling (e.g., IKK and Keap1), and mitochondrial function[6][7][8]. Its preference for cysteine and histidine means it targets a broad range of proteins with accessible nucleophilic residues.

In stark contrast, 4-ONE shows a remarkable selectivity for histones [4][5]. Histones are lysine-rich but cysteine-deficient, making them poor targets for 4-HNE's primary reaction mechanism but ideal targets for 4-ONE's ketoamide formation. Experimental evidence shows that alkynyl-4-ONE preferentially adducts all four core histones (H2A, H2B, H3, H4), with H2B being the most heavily modified species[4]. Conversely, alkynyl-4-HNE was found to react more with higher molecular weight, non-histone chromatin-associated proteins, likely due to their higher cysteine and histidine content[4]. This specific adduction of histones by 4-ONE provides a direct mechanistic link between lipid peroxidation and the regulation of chromatin structure and gene expression, an area where 4-HNE has a less direct role.

Quantitative Data Comparison

The table below summarizes the key differences in the adduction specificity of this compound (4-ONE) and 4-HNE.

FeatureThis compound (4-ONE)4-Hydroxynonenal (4-HNE)
Primary Reaction(s) 1,2-Addition (forming stable ketoamides); 1,4-Michael Addition[4][5]1,4-Michael Addition; Schiff Base formation[1][2][3]
Primary Amino Acid Targets Lysine (via 1,2-addition), Cysteine, Histidine[4][5]Cysteine > Histidine > Lysine (via 1,4-addition)[1][2][3]
Key Protein Target Class Histones (lysine-rich, cysteine-deficient proteins)[4][5]Broad range, including mitochondrial proteins, heat shock proteins, and signaling proteins (e.g., Keap1)[6][7][8]
Reported Functional Impact Inhibition of nucleosome assembly, potential alteration of epigenetic patterning[4][5].Altered protein function, enzyme inhibition, modulation of signaling pathways (e.g., NRF2/KEAP1)[1][2].
Relative Specificity High: Preferentially targets a specific class of proteins (histones).Broad: Reacts with a wide variety of proteins containing accessible Cys and His residues.

Signaling and Biological Implications

The distinct targeting profiles of 4-ONE and 4-HNE lead to different downstream biological consequences.

  • 4-HNE Adduction: The modification of proteins like KEAP1 by 4-HNE is a well-known mechanism for activating the NRF2 antioxidant response pathway[1][2]. However, widespread adduction to various functional proteins can also lead to cellular dysfunction, impaired mitochondrial metabolism, and contribute to the pathology of numerous diseases[7].

  • 4-ONE Adduction: By specifically targeting histones, 4-ONE can directly impact the epigenome. The formation of 4-ketoamide adducts on lysine residues, including sites known for other post-translational modifications like acetylation (e.g., H3K27), can interfere with chromatin dynamics[4]. Experiments have shown that pretreatment of H3/H4 tetramers with 4-ONE inhibits de novo nucleosome assembly, a fundamental process for DNA packaging and gene regulation[4]. This suggests that 4-ONE-mediated histone adduction is a potential mechanism for long-term changes in gene expression in response to oxidative stress.

Experimental Protocols for Adduct Detection

Identifying the protein targets of this compound and 4-HNE is crucial for understanding their biological roles. Several robust methods are employed by researchers.

Immunochemical Methods (ELISA & Western Blot)

This approach relies on antibodies that specifically recognize the adducts.

  • Principle: Proteins are isolated from a biological sample, separated by electrophoresis (for Western Blot), and transferred to a membrane. The membrane is then incubated with a primary antibody specific for HNE-protein adducts, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection[9][10]. ELISA provides a quantitative measure of total HNE adducts in a sample[9][11].

  • Protocol Outline (Western Blot):

    • Sample Preparation: Lyse cells or tissues to extract proteins. Determine protein concentration.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or BSA.

    • Primary Antibody Incubation: Incubate the membrane with an anti-HNE-adduct antibody (e.g., overnight at 4°C).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Mass Spectrometry-Based Chemical Proteomics

Mass spectrometry (MS) is the gold standard for unbiased, site-specific identification of protein adducts. A common advanced strategy involves "Click Chemistry".

  • Principle: This method uses a synthetic analogue of the aldehyde (e.g., 4-ONE or 4-HNE) containing a bioorthogonal handle, such as an alkyne or azide group. Cells are treated with this probe, which forms adducts with its protein targets. After cell lysis, a reporter tag (e.g., biotin-azide) is "clicked" onto the probe's handle via a copper-catalyzed reaction. The biotinylated proteins can then be enriched using streptavidin beads and identified by LC-MS/MS[6][8].

  • Protocol Outline (Click Chemistry Workflow):

    • Cell Treatment: Incubate cells with an alkyne-tagged aldehyde analogue (e.g., alkynyl-4-ONE).

    • Lysis: Harvest and lyse the cells under denaturing conditions.

    • Click Reaction: To the lysate, add a biotin-azide reporter tag, copper (I) catalyst, and ligands to conjugate biotin to the adducted proteins.

    • Affinity Purification: Incubate the lysate with streptavidin-coated agarose beads to capture the biotinylated proteins.

    • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

    • On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the proteins and map the specific sites of adduction.

G start Treat Cells with Alkyne-Aldehyde Probe lysis Cell Lysis start->lysis click Click Chemistry: Attach Biotin-Azide Tag lysis->click enrich Enrichment: Streptavidin Affinity Purification click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms end Identify Target Proteins & Adduction Sites ms->end

Caption: Chemical proteomics workflow for identifying aldehyde targets.

References

The Convergent Evidence: 2-Oxononanal's Place Among Key Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of oxidative stress research, the quest for reliable and specific biomarkers is paramount. While markers such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and F2-isoprostanes have long been cornerstones of lipid peroxidation assessment, emerging evidence highlights the significance of 2-Oxononanal (4-oxo-2-nonenal or ONE) as a potent and informative indicator of cellular damage. This guide provides a comparative analysis of this compound against other established markers, supported by experimental data and detailed methodologies to aid researchers in their study design and interpretation.

Quantitative Correlation with Established Markers

The utility of a biomarker is often strengthened by its correlation with other well-validated markers. While direct statistical correlations between this compound and other lipid peroxidation products are still emerging in the literature, the existing data points towards a strong mechanistic link. Both this compound and 4-HNE are α,β-unsaturated aldehydes derived from the peroxidation of n-6 polyunsaturated fatty acids, suggesting their levels are likely to be related under conditions of oxidative stress.

In a study involving hemodialysis patients, a clear correlation was observed between different markers of oxidative stress and clinical parameters. While this particular study did not measure this compound, it found that F2-isoprostane concentrations correlated with C-reactive protein (a marker of inflammation), and 4-HNE concentrations inversely correlated with hemoglobin levels.[1] Another study focusing on insulin resistance in humans found a correlation between intramyocellular lipid content and the levels of protein-HNE adducts in skeletal muscle.[2] These findings underscore the interconnectedness of various lipid peroxidation products in pathological states.

Correlated MarkerCorrelation Coefficient (r)p-valueBiological MatrixStudy ContextReference
Data Currently Limited
Future research is needed to establish direct quantitative correlations between this compound and other key markers in various biological matrices and disease models.

Signaling Pathways and Experimental Workflows

To understand the interplay between these markers, it is crucial to visualize their origins and the methods used for their analysis.

Formation of Key Lipid Peroxidation Aldehydes

The following diagram illustrates the common pathway for the generation of this compound, 4-HNE, and MDA from the peroxidation of polyunsaturated fatty acids (PUFAs).

PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Linoleic Acid, Arachidonic Acid) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation Attacked by ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation LipidHydroperoxides Lipid Hydroperoxides LipidPeroxidation->LipidHydroperoxides Decomposition Decomposition LipidHydroperoxides->Decomposition Oxononanal This compound (ONE) Decomposition->Oxononanal HNE 4-Hydroxynonenal (4-HNE) Decomposition->HNE MDA Malondialdehyde (MDA) Decomposition->MDA

Figure 1: Generation of lipid peroxidation products.
General Workflow for Biomarker Correlation Analysis

The subsequent diagram outlines a typical experimental workflow for the simultaneous quantification of lipid peroxidation markers and subsequent correlation analysis.

cluster_sample Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Collection Biological Sample Collection (Plasma, Urine, Tissue) Extraction Lipid/Analyte Extraction Collection->Extraction Derivatization Derivatization (e.g., PFBHA for aldehydes) Extraction->Derivatization LCMS LC-MS/MS or GC-MS Analysis Derivatization->LCMS Quantification Quantification of Analytes (this compound, 4-HNE, MDA, etc.) LCMS->Quantification Correlation Statistical Correlation Analysis (e.g., Pearson or Spearman) Quantification->Correlation

References

Oxidative Stress Biomarkers: A Comparative Guide to F2-Isoprostanes and 4-Hydroxynonenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides a comprehensive comparison of two leading lipid peroxidation biomarkers: F2-isoprostanes (F2-IsoPs) and 4-hydroxynonenal (HNE), offering insights into their diagnostic potential and the methodologies for their detection.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1][2] Consequently, the reliable assessment of oxidative damage is crucial for both basic research and clinical applications. Among the plethora of proposed biomarkers, F2-isoprostanes and 4-hydroxynonenal, both products of lipid peroxidation, have emerged as key indicators of oxidative stress.[2][3]

At a Glance: F2-Isoprostanes vs. 4-Hydroxynonenal

FeatureF2-Isoprostanes (F2-IsoPs)4-Hydroxynonenal (HNE)
Precursor Molecule Arachidonic Acid (ω-6 PUFA)ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid)[4]
Chemical Nature Prostaglandin-like compoundsα,β-unsaturated aldehyde[4]
Formation Non-enzymatic, free radical-catalyzed peroxidationProduct of lipid peroxidation[4]
Biological Effects Potent vasoconstrictors, modulate platelet aggregation, involved in inflammation.[5]Highly reactive, forms adducts with proteins, DNA, and lipids, modulates signaling pathways.[4][6]
"Gold Standard" Status Often referred to as the "gold standard" for assessing oxidative stress in vivo.A well-established and widely used biomarker of oxidative stress.[7]
Measurement in Urine, plasma, tissues, cerebrospinal fluid.[8]Plasma, tissues, cells.[9][10]

In-Depth Comparison: Diagnostic Potential and Utility

F2-isoprostanes are a family of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. Their stability and the fact that their levels are not influenced by dietary lipids make them a reliable index of endogenous oxidative stress. Numerous studies have demonstrated elevated levels of F2-IsoPs in a wide range of human diseases, and in some cases, their levels correlate with disease severity.

4-Hydroxynonenal is one of the most abundant and cytotoxic aldehyde products of lipid peroxidation of ω-6 polyunsaturated fatty acids.[4] Due to its high reactivity, HNE readily forms covalent adducts with cellular macromolecules, including proteins, DNA, and phospholipids, thereby altering their function.[4][6] This reactivity underlies its role not only as a biomarker but also as a mediator of cellular damage and a signaling molecule that can influence pathways such as NF-κB, Nrf2, and MAPKs.[6][11] The concentration of HNE is critical, as it can exert different effects at different levels.[4]

A study involving patients with Meniere's disease measured both plasma F2-isoprostanes and HNE levels as markers of systemic oxidative stress. The investigation found increased levels of both biomarkers in the patient group compared to a treated group, suggesting both are indicative of systemic oxidative burden in this condition.[2]

Experimental Protocols: Measuring Oxidative Stress

The accurate quantification of F2-IsoPs and HNE is critical for their use as diagnostic biomarkers. A variety of analytical methods are available, each with its own advantages and limitations.

Quantification of F2-Isoprostanes

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the most accurate and sensitive methods for F2-IsoP measurement.

Typical GC-MS Protocol Outline:

  • Sample Collection: Collection of biological fluid (e.g., urine, plasma) or tissue.

  • Internal Standard Addition: Addition of a deuterated internal standard to account for sample loss during processing.

  • Solid-Phase Extraction (SPE): Initial purification and concentration of the lipid fraction containing F2-IsoPs.

  • Thin-Layer Chromatography (TLC): Further separation of F2-IsoPs from other lipid components.

  • Derivatization: Chemical modification of F2-IsoPs to increase their volatility for GC analysis.

  • GC-MS Analysis: Separation of the derivatized F2-IsoPs by gas chromatography and detection by mass spectrometry.

Quantification of 4-Hydroxynonenal

HNE can be measured in its free form or as protein adducts. Common methods include ELISA and chromatographic techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for HNE-protein adducts: [12][13]

  • Coating: A microplate is coated with an antibody specific for HNE-protein adducts.

  • Sample Addition: The biological sample (e.g., plasma, cell lysate) is added to the wells.

  • Incubation: HNE-protein adducts in the sample bind to the antibody.

  • Detection Antibody: A second, enzyme-linked antibody that also recognizes the HNE adduct is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Quantification: The intensity of the color, which is proportional to the amount of HNE-protein adducts, is measured using a plate reader.

Gas Chromatography-Mass Spectrometry (GC-MS) for free HNE: [14]

  • Sample Preparation: Plasma or other biological samples are prepared to extract HNE.

  • Internal Standard: An appropriate internal standard is added.

  • Derivatization: HNE is chemically modified to a stable, volatile derivative.

  • GC-MS Analysis: The derivatized HNE is separated by GC and quantified by MS.

Signaling Pathways and Molecular Mechanisms

The biological effects of both F2-isoprostanes and HNE are mediated through their interaction with various cellular signaling pathways.

F2_Isoprostane_Formation PUFA Arachidonic Acid (in phospholipids) Peroxidation Free Radical-mediated Peroxidation PUFA->Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Peroxidation F2_IsoPs F2-Isoprostanes Peroxidation->F2_IsoPs Signaling Biological Effects (e.g., Vasoconstriction) F2_IsoPs->Signaling

Caption: Formation of F2-Isoprostanes from Arachidonic Acid.

F2-isoprostanes can exert their biological effects by acting on thromboxane receptors, leading to downstream signaling events.

HNE_Formation_and_Signaling cluster_formation HNE Formation cluster_signaling HNE-Mediated Signaling PUFA ω-6 Polyunsaturated Fatty Acids Peroxidation Lipid Peroxidation PUFA->Peroxidation ROS ROS ROS->Peroxidation HNE 4-Hydroxynonenal (HNE) Peroxidation->HNE Adducts Protein Adducts HNE->Adducts NFkB NF-κB Pathway Adducts->NFkB Nrf2 Nrf2 Pathway Adducts->Nrf2 MAPK MAPK Pathway Adducts->MAPK Cellular_Effects Cellular Effects (Inflammation, Apoptosis, etc.) NFkB->Cellular_Effects Nrf2->Cellular_Effects MAPK->Cellular_Effects

References

A Guide to Inter-laboratory Comparison of 2-Oxononanal Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the common methodologies used for the measurement of 2-Oxononanal, a key biomarker of lipid peroxidation. The information presented is intended to assist researchers in selecting the appropriate analytical technique for their specific study needs and to facilitate the comparison of results across different laboratories.

Formation of this compound

This compound is a reactive aldehyde produced during the oxidative degradation of omega-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid. This process, known as lipid peroxidation, is a chain reaction initiated by reactive oxygen species (ROS). The formation of this compound is a complex process that can occur through both enzymatic and non-enzymatic pathways.

PUFA Omega-6 PUFAs (e.g., Linoleic Acid) LPO Lipid Peroxidation PUFA->LPO non-enzymatic LOX Lipoxygenases PUFA->LOX enzymatic ROS Reactive Oxygen Species (ROS) ROS->LPO HODE Hydroxyoctadecadienoic acids (HODEs) LPO->HODE Other_Products Other Lipid Peroxidation Products LPO->Other_Products LOX->HODE Oxo_Nonenal This compound HODE->Oxo_Nonenal HNE 4-Hydroxy-2-nonenal (4-HNE) HODE->HNE

Figure 1: Simplified pathway of this compound formation.

Comparison of Analytical Methods

The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, sample throughput, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass spectrometry for enhanced selectivity and sensitivity.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for non-volatile compounds like this compound.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. Derivatization is not always required but can improve performance.
Derivatization Typically required. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.Can be performed with or without derivatization. Derivatization can enhance ionization efficiency and chromatographic retention.
Sensitivity Generally provides good sensitivity, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range, depending on the derivatization and instrument.Offers high sensitivity and specificity, with Limits of Detection (LOD) typically in the pg/mL to fg/mL range.
Specificity Good specificity, especially with selected ion monitoring (SIM).Excellent specificity due to the use of multiple reaction monitoring (MRM), which minimizes interferences.
Throughput Can be lower due to longer run times and the need for a derivatization step.Generally higher throughput, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Matrix Effects Can be susceptible to matrix effects, which may require extensive sample cleanup.Also susceptible to matrix effects (ion suppression or enhancement), which can be mitigated with appropriate sample preparation and internal standards.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method involves the conversion of this compound into a more volatile and thermally stable derivative using PFBHA, followed by GC-MS analysis.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube.

  • The sample is now ready for derivatization.

b. Derivatization

  • To the extracted sample, add 20 µL of a PFBHA solution (e.g., 1% in water, w/v).

  • Adjust the pH to approximately 4 with 1.0 M HCl.

  • Incubate the reaction mixture at 70°C for 10 minutes.

  • After cooling, extract the PFBHA-oxime derivative with an organic solvent such as ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC-MS injection.

c. GC-MS Analysis

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • Injector: Operate in splitless mode.

  • Oven Temperature Program: An initial temperature of around 50°C, ramped to a final temperature of approximately 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode with selected ion monitoring (SIM) for quantification of the characteristic ions of the this compound-PFBHA derivative.

Start Plasma Sample IS Add Internal Standard Start->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (PFBHA, 70°C) Supernatant->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Figure 2: GC-MS with PFBHA derivatization workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound or its derivative with high sensitivity and specificity.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation with a threefold excess of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.

b. LC-MS/MS Analysis

  • LC System: A UHPLC system is preferred for better resolution and shorter run times.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

Start Plasma Sample IS Add Internal Standard Start->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

Assessing the Specificity of Antibodies for 2-Oxononanal-Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of 2-Oxononanal (2-ONO)-modified proteins are critical for understanding the role of lipid peroxidation in cellular damage and disease pathogenesis. While antibodies are powerful tools for such analyses, their specificity is paramount. This guide provides a framework for assessing the specificity of antibodies targeting 2-ONO protein adducts, comparing immunological methods with mass spectrometry-based approaches, and offering detailed experimental protocols.

Introduction to this compound Protein Adducts

This compound is an α,β-unsaturated aldehyde formed during the lipid peroxidation of omega-6 polyunsaturated fatty acids. Its high reactivity allows it to form covalent adducts with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine. These modifications can alter protein structure and function, contributing to oxidative stress-related pathologies. Accurate detection of these adducts is therefore essential for biomarker discovery and mechanistic studies.

Current Landscape: Commercially Available Antibodies and Alternatives

A thorough search of the current market reveals a notable absence of commercially available antibodies specifically designated for the detection of this compound-modified proteins. However, antibodies targeting other lipid peroxidation-derived aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and acrolein, are available and their characterization provides a valuable blueprint for assessing the specificity of any newly developed anti-2-ONO antibody.

The primary alternative and complementary method for the detection and characterization of 2-ONO protein adducts is mass spectrometry (MS). MS-based proteomics offers the advantage of identifying the precise site of modification and the chemical nature of the adduct.

Comparative Analysis of Detection Methodologies

The choice of method for detecting 2-ONO-modified proteins depends on the specific research question, available resources, and the level of detail required.

FeatureAntibody-Based Methods (e.g., ELISA, Western Blot)Mass Spectrometry-Based Methods
Specificity Dependent on the unique epitope recognized by the antibody. High potential for cross-reactivity with structurally similar adducts. Requires rigorous validation.High specificity in identifying the exact mass shift corresponding to the 2-ONO adduct and localizing it to a specific amino acid.
Sensitivity Can be very high (pg/mL range) with optimized immunoassays like competitive ELISA.Sensitivity is dependent on the instrument, the abundance of the modified peptide, and ionization efficiency. Generally in the fmol to amol range.
Quantification Relative or absolute quantification is possible with the use of appropriate standards.Both relative (label-free, SILAC) and absolute (using isotopically labeled standards) quantification are well-established.
Throughput High throughput is achievable with ELISA-based assays.Lower throughput compared to ELISA, but can identify hundreds to thousands of modified peptides in a single run.
Information Provided Detects the presence and relative abundance of the target adduct.Provides definitive structural information, including the site of modification and the type of adduct formed.
Development Cost & Time High initial cost and time for antibody development and validation.High instrument cost, but method development for a specific adduct can be relatively rapid for experienced users.

Experimental Protocols

Synthesis of this compound-Protein Conjugates (Standard and Immunogen)

This protocol describes the synthesis of this compound-Bovine Serum Albumin (BSA) conjugates, which can be used as a standard in immunoassays or as an immunogen for antibody production. The same procedure can be followed for conjugating 2-ONO to other proteins like Keyhole Limpet Hemocyanin (KLH) for immunization.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (can be synthesized or sourced from a specialty chemical supplier)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) (optional, for stabilizing Schiff base adducts)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Add a 50-fold molar excess of this compound to the BSA solution.

  • Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • (Optional) To stabilize Schiff base adducts, add a 100-fold molar excess of NaBH₄ and incubate for 1 hour at room temperature.

  • Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS at 4°C for 48 hours with several buffer changes to remove unreacted this compound.

  • Determine the protein concentration of the 2-ONO-BSA conjugate using a protein assay (e.g., BCA assay).

  • Characterize the extent of modification using techniques like MALDI-TOF mass spectrometry to observe the mass shift in the protein.

Assessment of Antibody Specificity using Competitive ELISA

This protocol is adapted from methods used for 4-HNE and can be used to determine the specificity of a putative anti-2-ONO antibody.

Materials:

  • 96-well microplate

  • This compound-BSA conjugate (coating antigen)

  • Anti-2-ONO antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Potentially cross-reacting aldehydes (e.g., 4-HNE, malondialdehyde, acrolein) conjugated to BSA

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of 2-ONO-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Prepare serial dilutions of the anti-2-ONO antibody.

  • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-2-ONO antibody with serial dilutions of:

    • Free this compound

    • 2-ONO-BSA

    • BSA modified with other aldehydes (e.g., 4-HNE-BSA, MDA-BSA)

    • Unmodified BSA

  • Add 100 µL of the pre-incubated antibody-competitor mixtures to the coated and blocked wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Plot the absorbance against the log of the competitor concentration to generate competition curves. High specificity is indicated by a significant decrease in signal only with 2-ONO and 2-ONO-BSA as competitors.

Western Blot Analysis of this compound-Modified Proteins

Materials:

  • Protein samples (e.g., cell lysates, purified proteins) treated with and without this compound

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Anti-2-ONO antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the anti-2-ONO primary antibody (at an optimized dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Specificity is demonstrated by the appearance of bands only in the lanes containing proteins treated with this compound.

Mass Spectrometry-Based Identification of this compound Adducts

This protocol provides a general workflow for identifying 2-ONO modified peptides from a complex protein mixture.

Materials:

  • Protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduce the protein sample with DTT and alkylate with IAA.

  • Digest the proteins with trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid.

  • Analyze the peptides by LC-MS/MS.

  • Search the MS/MS data against a protein database using software such as MaxQuant, Proteome Discoverer, or Mascot.

  • Specify the mass shift corresponding to this compound adduction as a variable modification on lysine, cysteine, and histidine residues. The nominal mass shift for a Michael addition of this compound is +156 Da.

  • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of 2-ONO-Protein Conjugate cluster_elisa Competitive ELISA for Specificity cluster_ms Mass Spectrometry Analysis BSA BSA Protein Incubate Incubate at 37°C BSA->Incubate ONO This compound ONO->Incubate Dialysis Dialysis Incubate->Dialysis ONO_BSA 2-ONO-BSA Conjugate Dialysis->ONO_BSA Coat Coat Plate with 2-ONO-BSA Block Block Plate Coat->Block AddAb Add Primary Antibody + Competitor Block->AddAb AddSecAb Add Secondary Antibody (HRP) AddAb->AddSecAb AddSub Add TMB Substrate AddSecAb->AddSub Read Read at 450 nm AddSub->Read Sample Protein Sample Digest Reduce, Alkylate, Trypsin Digest Sample->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search (Variable Modification) LCMS->Data Validate Manual Validation of Spectra Data->Validate

Caption: Workflow for synthesis and analysis of 2-ONO-modified proteins.

Conclusion

The assessment of antibody specificity for this compound-modified proteins is a multi-faceted process that requires a combination of immunological and biophysical techniques. While specific commercial antibodies are currently lacking, the principles and protocols outlined in this guide, drawn from experience with related lipid aldehydes, provide a robust framework for researchers to validate their tools. The integration of mass spectrometry is highly recommended for the definitive identification and characterization of 2-ONO adducts, ensuring the accuracy and reliability of research findings in the field of oxidative stress and lipid peroxidation.

A Comparative Guide to the Detection of 2-Oxononanal: Benchmarking Sensitivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable detection and quantification of 2-Oxononanal, a reactive carbonyl species and a product of lipid peroxidation, is critical for understanding its role in various physiological and pathological processes, including oxidative stress-related diseases. This guide provides a comparative analysis of key analytical methods for this compound detection, focusing on their sensitivity and specificity. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs.

Comparison of this compound Detection Methods

The selection of an appropriate detection method for this compound is contingent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization, Fluorescent Probes, and Electrochemical Sensors.

Method Principle Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) Specificity Advantages Disadvantages
LC-MS/MS with Girard's Reagent T Derivatization Chromatographic separation followed by mass spectrometric detection of the derivatized this compound. The Girard's Reagent T targets the carbonyl group, adding a permanently charged quaternary ammonium moiety, which enhances ionization efficiency.While specific data for this compound is limited, for a similar aldehyde (5-formyl-2'-deoxyuridine), a detection limit of 3-4 fmol has been reported[1][2]. A linear concentration range of 10 to 1000 ng/mL has been established for general lipid aldehydes.[3]High, based on chromatographic retention time and specific mass-to-charge ratio transitions (MRM).High sensitivity and specificity, well-established technique for quantitative analysis.[1][3]Requires sophisticated instrumentation, derivatization step adds to sample preparation time.
Fluorescent Probes "Turn-on" fluorescence upon reaction with α,β-unsaturated aldehydes. The mechanism often involves a Michael addition reaction that alters the electronic properties of the fluorophore, leading to an increase in fluorescence intensity.[4]For a dual-channel fluorescent probe detecting cysteine, a detection limit of 8.8 nM was achieved.[5] For a VS2 quantum dot-based probe for alkaline phosphatase, the detection limit was 0.27 U/L.[6] Specific probes for this compound are emerging, with high sensitivity being a key feature.Can be designed for high selectivity towards α,β-unsaturated aldehydes. Cross-reactivity with other cellular nucleophiles is a potential consideration.High sensitivity, suitable for in vitro and in-cell imaging, provides spatial and temporal information.Potential for background fluorescence and interference from other biological molecules. Quantitative accuracy can be challenging.
Electrochemical Sensors Enzymatic or non-enzymatic oxidation/reduction of this compound at an electrode surface, generating a measurable electrical signal (e.g., current or potential). For instance, aldehyde dehydrogenase can be immobilized on the electrode to specifically oxidize aldehydes.[7]A nanopore electrochemical sensor for general aldehydes reported a limit of detection down to 1.2 ppb.[7] An electrochemical biosensor for acetaldehyde in wine has also been developed.[8]Specificity can be conferred by using specific enzymes (e.g., aldehyde dehydrogenase) or molecularly imprinted polymers.High sensitivity, potential for miniaturization and development of portable devices, real-time monitoring capabilities.[7]Susceptible to fouling of the electrode surface by sample matrix components, which can affect reproducibility.

Experimental Protocols

Key Experiment: LC-MS/MS with Girard's Reagent T Derivatization for Aldehyde Quantification

This protocol is a generalized procedure based on established methods for the derivatization of lipid aldehydes for LC-MS/MS analysis.[3]

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.

  • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization Reaction: [3]

  • Reconstitute the dried lipid extract in acetonitrile.

  • Prepare a fresh solution of Girard's Reagent T (GirT) in acetonitrile containing a catalytic amount of formic acid.

  • Add the GirT solution to the lipid extract. The molar ratio of GirT to the estimated aldehyde concentration should be optimized, with ratios from 10:1 to 1000:1 being reported as effective.[1]

  • Allow the reaction to proceed at room temperature for at least 2 hours.[3]

  • Dry the reaction mixture completely under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried derivatized sample in a water:methanol mixture (e.g., 98:2, v/v).[3]

  • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like ammonium acetate.[1]

  • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

  • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for the this compound-GirT derivative. The predictable fragmentation of the GirT derivative involves a neutral loss of trimethylamine (59 Da).[3]

4. Quantification:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure.

  • The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.

Signaling Pathway and Experimental Workflow Visualization

As a reactive aldehyde, this compound can readily form adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter protein function and activate cellular stress response pathways. A key pathway implicated in the response to electrophilic stress from aldehydes like this compound is the Keap1-Nrf2-ARE pathway.

Activation of the Keap1-Nrf2-ARE Pathway by this compound

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles such as this compound can react with reactive cysteine residues on Keap1 via a Michael addition reaction.[9][10] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12][13]

Caption: Activation of the Nrf2 pathway by this compound.

Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Biofluid) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Lipid / Analyte Extraction Homogenization->Extraction Derivatization Derivatization (e.g., Girard's Reagent T) Extraction->Derivatization Optional, but recommended for LC-MS/MS Fluorescence Fluorescence Microscopy / Spectroscopy Extraction->Fluorescence Electrochemical Electrochemical Measurement Extraction->Electrochemical LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Fluorescence->Data_Acquisition Electrochemical->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: General workflow for this compound detection.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Oxononanal

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 2-Oxononanal, alongside hazard information inferred from related compounds.

PropertyValueSource
Chemical Identity
IUPAC NameThis compoundPubChem[2]
Molecular FormulaC₉H₁₆O₂PubChem[2]
CAS Number2363-87-3PubChem[2]
Molecular Weight156.22 g/mol PubChem[2]
Physical Properties
AppearanceYellow Liquid (inferred)Fisher Scientific[3]
Boiling Point193 - 194 °C (for 2-Nonanol)Fisher Scientific[3]
Flash Point82 °C (for 2-Nonanol)Fisher Scientific[3]
Hazard Information (Inferred)
GHS ClassificationFlammable Liquid, Skin Irritant, Eye Irritant, Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)M&U International[1]
Signal WordWarningM&U International[1]
Hazard StatementsH227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationM&U International[1]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment is crucial for selecting the appropriate PPE.[4] Based on the hazards associated with similar aldehydes, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles are required to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Gloves should be inspected before each use and replaced regularly, or immediately if contaminated or damaged. Double-gloving is recommended for enhanced protection.

    • Lab Coat : A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat should be used to protect from splashes and spills.

  • Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe working environment.

  • Preparation :

    • Ensure that a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Gather all necessary materials, including this compound, solvents, reaction vessels, and waste containers, and place them within the fume hood.

    • Don the appropriate PPE as outlined above.

  • Handling and Use :

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep away from heat, sparks, and open flames.[1]

  • Spill Management :

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.

    • The container must be compatible with the chemical, properly sealed, and clearly labeled with the words "Hazardous Waste" and the full chemical name.[5]

    • Do not mix this compound waste with other incompatible waste streams.

  • Waste Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from ignition sources and incompatible materials.

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling and Use cluster_spill 3. Spill Management cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Accessibility prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 handle4 Use Minimal Quantity handle3->handle4 handle5 Keep Away from Ignition Sources handle4->handle5 spill_decision Spill Occurs disp1 Collect in Labeled Hazardous Waste Container spill1 Small Spill: Absorb and Collect spill1->disp1 spill2 Large Spill: Evacuate and Report spill_decision->spill1 Small spill_decision->spill2 Large disp2 Store in Designated Satellite Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.